3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate
Description
BenchChem offers high-quality 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEVVQJLTXBMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647359 | |
| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135424-15-5 | |
| Record name | 1H-Indol-4-ol, 3-[2-(diethylamino)ethyl]-, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135424-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxy-DET | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135424155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETOXY-N,N-DIETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U8799479 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
Introduction
This technical guide provides a comprehensive overview of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), a synthetic psychedelic tryptamine. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its discovery, history, chemical properties, synthesis, pharmacology, and legal status.
PART 1: Discovery and Historical Context
The Genesis of a Psychedelic Analog
4-Acetoxy-N,N-diethyltryptamine, also known as ethacetin, was first synthesized in 1958 by the renowned Swiss chemist Albert Hofmann at Sandoz Laboratories in Basel, Switzerland.[1][2][3][4] This discovery was not an isolated event but rather a part of a systematic exploration of tryptamine derivatives. Following his groundbreaking synthesis of LSD and the isolation of psilocybin and psilocin from psychedelic mushrooms, Hofmann and his colleague Franz Troxler embarked on creating various analogs to understand their structure-activity relationships.[1][5][6][7]
The synthesis of 4-AcO-DET was a direct extension of the research into psilocybin. The central hypothesis was that, similar to how psilocybin is a prodrug for the active compound psilocin, 4-acetoxy tryptamines would serve as prodrugs for their 4-hydroxy counterparts.[3][8] In the case of 4-AcO-DET, it was expected to hydrolyze in the body into 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), the pharmacologically active agent.[2]
Despite its early synthesis, 4-AcO-DET remained a relatively obscure compound for decades, primarily confined to the annals of chemical literature. It has seen a resurgence in interest in recent years within the context of psychedelic research and as a novel psychoactive substance.[8]
PART 2: Scientific Integrity & Logic
Chemical Properties and Synthesis
Chemical Structure: 4-AcO-DET belongs to the tryptamine class of compounds. Its core is a bicyclic indole heterocycle, with a diethylaminoethyl side chain attached at the third carbon (R3) and an acetoxy functional group at the fourth position (R4).[8] It is the N-substituted diethyl homolog of psilocin (4-HO-DMT) and the acetate ester analog of 4-HO-DET.[8]
| Property | Value |
| IUPAC Name | [3-(2-(Diethylamino)ethyl)-1H-indol-4-yl] acetate |
| Other Names | 4-Acetoxy-N,N-diethyltryptamine, Ethacetin, Ethylacybin |
| Chemical Formula | C16H22N2O2 |
| Molar Mass | 274.364 g·mol−1 |
Caption: Chemical structure of 4-AcO-DET.
Synthesis: The synthesis of 4-AcO-DET and other 4-acetoxy tryptamines has been a subject of interest for researchers. An improved synthesis for the related compound, 4-AcO-DMT, was published by David E. Nichols and his colleagues, suggesting it as a more economical alternative to psilocybin for research purposes.[9][10][11][12] The general synthetic approach often involves the acetylation of the corresponding 4-hydroxy tryptamine.
Experimental Protocol: Acetylation of 4-HO-DET
-
Reactant Preparation: 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) is dissolved in a suitable solvent, such as a mixture of benzene and acetic anhydride.
-
Catalyst Addition: A catalyst, such as sodium acetate, is added to the solution.
-
Reaction: The mixture is subjected to conditions that promote the acetylation of the hydroxyl group. This can involve catalytic hydrogenation to remove a protecting group in the presence of the acetylating agent.[11]
-
Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as extraction and chromatography, to yield 4-AcO-DET.
Pharmacology
Mechanism of Action: 4-AcO-DET is believed to act primarily as a partial agonist at the 5-HT2A serotonin receptor.[8] This is a characteristic shared by most classic psychedelics. The psychedelic effects are attributed to the binding efficacy of its active metabolite, 4-HO-DET, at these receptors.[8] However, the precise downstream signaling cascade that leads to the psychedelic experience is still an active area of research.[8]
Caption: Proposed mechanism of action for 4-AcO-DET.
Pharmacokinetics: 4-AcO-DET is considered a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, 4-HO-DET.[2][8] This conversion is thought to occur rapidly through hydrolysis by serum esterases.[2]
-
Administration and Dosage: 4-AcO-DET is orally active, with common doses ranging from 10 to 25 mg.[2]
-
Onset and Duration: The effects typically last for 4 to 6 hours when taken orally.[2]
-
Toxicity: There is limited scientific data on the toxicity and long-term health effects of 4-AcO-DET in humans.[8] It is assumed to have a similar toxicity profile to psilocybin due to their structural similarities.[8]
Legal Status
The legal status of 4-AcO-DET is complex and varies significantly between countries.
-
United States: 4-AcO-DET is not explicitly scheduled at the federal level. However, it can be considered an analogue of psilocin (4-HO-DMT), a Schedule I drug, and therefore could be prosecuted under the Federal Analogue Act if intended for human consumption.[8]
-
United Kingdom: It is classified as a Class A drug because it is an ester of 4-HO-DET.[8]
-
Sweden: 4-AcO-DET was classified as a "health hazard" in 2005, making its sale and possession illegal.[2]
-
Other Jurisdictions: It is also controlled in countries such as Germany, Japan, and Switzerland.[8]
PART 3: Visualization & Formatting
Analytical Data
While comprehensive human pharmacological data is scarce, in vitro studies have begun to elucidate the receptor binding profiles of 4-substituted tryptamines.
| Compound | 5-HT2A Potency (EC50, nM) | HTR Potency (ED50, mg/kg) |
| 4-AcO-DET | 0.71 | 1.81 |
| 4-AcO-DMT | 0.55 | 1.32 |
| Data from in vivo mouse head-twitch response (HTR) studies and in vitro calcium mobilization assays.[13] |
Experimental Workflows
Analytical Confirmation: The identification of 4-AcO-DET in biological samples or seized materials requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for confirmation.
Caption: A generalized workflow for the analytical confirmation of 4-AcO-DET.
Conclusion
4-AcO-DET represents a fascinating chapter in the history of psychedelic research, originating from the pioneering work of Albert Hofmann. While its pharmacological profile is believed to mirror that of other classic tryptamines, acting as a prodrug for a 5-HT2A agonist, a comprehensive understanding of its effects in humans remains limited. The evolving legal landscape and the emergence of 4-AcO-DET as a novel psychoactive substance underscore the need for continued research into its chemistry, pharmacology, and toxicology. This guide provides a foundational, technically-grounded resource for professionals engaged in the study of psychoactive compounds.
References
A comprehensive list of references will be compiled based on the citations within this document.
Sources
- 1. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. acs.org [acs.org]
- 7. [Elucidation of the structure and the synthesis of psilocybin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychonautwiki.org [psychonautwiki.org]
- 9. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 10. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. recovered.org [recovered.org]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Vivo Conversion of 4-AcO-DET to 4-HO-DET
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET, or ethacetin) is a synthetic psychedelic tryptamine first synthesized by Albert Hofmann.[1] It is widely considered to be a prodrug for 4-hydroxy-N,N-diethyltryptamine (4-HO-DET, or ethocin), its pharmacologically active counterpart.[2][3] This guide provides a comprehensive technical overview of the metabolic conversion process. The core mechanism is hypothesized to be rapid in vivo hydrolysis of the acetate ester by endogenous esterase enzymes, primarily carboxylesterases, liberating the active phenolic metabolite, 4-HO-DET.[1][4] We will detail the enzymatic basis for this biotransformation, present validated in vitro experimental protocols to study and quantify this conversion using liver microsomes and plasma, and discuss the analytical techniques required for precise measurement. This document serves as a foundational resource for researchers investigating the pharmacokinetics, metabolism, and bioactivity of acetylated tryptamine prodrugs.
Introduction: The Prodrug Concept in Tryptamines
Prodrugs are inactive or less active molecules that are metabolically converted into an active drug within the body.[5] This strategy is often employed to improve pharmacokinetic properties such as oral bioavailability, stability, or lipophilicity.[6] In the realm of tryptamines, the most well-known example is psilocybin (4-phosphoryloxy-DMT), which is dephosphorylated by alkaline phosphatases to the active metabolite, psilocin (4-hydroxy-DMT).[7][8]
4-AcO-DET follows a similar principle. By masking the polar 4-hydroxyl group of 4-HO-DET with an acetate ester, the molecule's properties are altered. It is presumed that this modification enhances its ability to cross biological membranes. Following administration, the body's ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing 4-HO-DET, which can then exert its effects, primarily as a serotonin 5-HT2A receptor agonist.[1][9] Understanding this conversion is critical for predicting the dose-response relationship, duration of action, and overall pharmacological profile of 4-AcO-DET.
The Enzymatic Conversion Pathway: Esterase-Mediated Deacetylation
The bioconversion of 4-AcO-DET to 4-HO-DET is a hydrolysis reaction. While human studies on this specific compound are lacking, the mechanism is well-established for a vast number of ester-containing prodrugs.[2][5]
-
Primary Catalysts: The reaction is catalyzed by a class of enzymes known as esterases. The most significant of these in drug metabolism are the carboxylesterases (CES).[10][11]
-
Key Isozymes: In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester prodrugs.[12]
-
Location of Conversion:
-
Liver: The liver has the highest concentration of hCE1, making it a primary site of drug metabolism.[10][13]
-
Intestine: The intestine expresses high levels of hCE2.[12]
-
Blood Plasma: Blood contains various esterases, including butyrylcholinesterase, which can also contribute to the hydrolysis of ester prodrugs.[5][14]
-
The rapid and widespread nature of these enzymes suggests that the conversion of 4-AcO-DET to 4-HO-DET is likely efficient and occurs quickly following administration.[4]
Caption: Enzymatic conversion of 4-AcO-DET to 4-HO-DET.
Experimental Methodologies for In Vitro Analysis
To empirically validate and quantify the conversion of 4-AcO-DET, in vitro models that simulate human metabolism are essential. The following protocols describe robust, self-validating systems.
In Vitro Experimental Workflow
The general workflow involves incubating the prodrug with a biological matrix containing metabolic enzymes, collecting samples over time, stopping the reaction, and analyzing the samples to measure the disappearance of the parent compound and the appearance of the metabolite.
Caption: General experimental workflow for in vitro metabolism studies.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of metabolism in a preparation rich in liver enzymes.[15][16] HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes.[17][18]
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
4-AcO-DET stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (optional, for CYP450-mediated metabolism, but less critical for esterases)
-
Ice-cold acetonitrile (ACN) with an internal standard for quenching
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working HLM solution in phosphate buffer (e.g., final concentration of 0.5 mg/mL protein).
-
Pre-incubation: Add the HLM solution to wells/tubes and pre-incubate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Add 4-AcO-DET working solution to initiate the reaction. The final substrate concentration should be low (e.g., 1 µM) to approximate linear kinetics, and the final DMSO concentration should be <0.2%.[15]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate/tube containing 2-3 volumes of ice-cold ACN to quench the reaction. The T=0 sample is taken immediately after adding the substrate.
-
Controls (Self-Validation):
-
No-Enzyme Control: Incubate 4-AcO-DET in buffer without HLM to check for non-enzymatic degradation.
-
Heat-Inactivated Control: Use HLM that has been boiled for 10 minutes to denature enzymes. This confirms that the observed conversion is enzymatic.
-
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate/vial for quantification by HPLC or LC-MS/MS.
Protocol 2: Stability in Human Plasma
This assay evaluates the contribution of plasma esterases to the conversion.
Materials:
-
Human Plasma (pooled, heparinized)
-
4-AcO-DET stock solution
-
Phosphate Buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (ACN) with an internal standard
Procedure: The procedure is analogous to the HLM assay, with the following modifications:
-
Use a mixture of plasma and buffer (e.g., 50:50 v/v) as the reaction matrix.
-
Thaw plasma on ice and allow it to reach 37°C before initiating the reaction.
-
The same controls (no-enzyme and heat-inactivated plasma) are crucial for validating the results.
Analytical Techniques for Quantification
Accurate quantification of both the parent prodrug (4-AcO-DET) and the active metabolite (4-HO-DET) is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a suitable method for separating and quantifying tryptamines.[19][20] A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is the gold standard.[22] It can detect and quantify compounds at very low concentrations and provides structural confirmation based on mass-to-charge ratio and fragmentation patterns, which is invaluable for metabolite identification.
| Parameter | 4-AcO-DET | 4-HO-DET |
| Formula | C₁₆H₂₂N₂O₂ | C₁₄H₂₀N₂O |
| Molar Mass ( g/mol ) | 274.36 | 232.32 |
| LogP (Predicted) | ~2.9 | ~2.1 |
| Analytical Method | HPLC, LC-MS/MS | HPLC, LC-MS/MS |
| Expected Retention | Longer than 4-HO-DET | Shorter than 4-AcO-DET |
| Primary Metabolite Of | N/A | 4-AcO-DET |
Table 1: Physicochemical and Analytical Properties.
Data Analysis and Interpretation
From the in vitro experiments, several key parameters can be derived:
-
Rate of Disappearance: Plot the percentage of remaining 4-AcO-DET against time. The slope of the initial linear portion of this curve reflects the rate of metabolism.
-
In Vitro Half-Life (t½): This is the time required for 50% of the initial compound to be metabolized. It can be calculated from the slope (k) of the natural log of the percent remaining versus time plot: t½ = 0.693 / k .
-
Metabolite Formation: Concurrently, plot the concentration of 4-HO-DET formed over time. This should inversely correlate with the disappearance of 4-AcO-DET, confirming the conversion pathway.
These in vitro data provide a strong basis for predicting the in vivo pharmacokinetics of 4-AcO-DET. A short in vitro half-life in HLM and plasma would strongly support the hypothesis that 4-AcO-DET acts as a rapid and efficient prodrug for 4-HO-DET.
Conclusion
The conversion of 4-AcO-DET to 4-HO-DET is a critical step in its pharmacology, mediated by ubiquitous esterase enzymes. The technical protocols and analytical methods outlined in this guide provide a robust framework for researchers to study this biotransformation in a controlled laboratory setting. By quantifying the rate and extent of this conversion, scientists can better understand the compound's pharmacokinetic profile, inform dosing strategies for preclinical and clinical research, and further elucidate the structure-activity relationships within the class of acetylated tryptamine prodrugs.
References
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. Available at: [Link]
-
Satoh, T., & Hosokawa, M. (2006). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. Available at: [Link]
-
Obach, R. S. (2013). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
MileCell Biotechnology. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. Available at: [Link]
-
Shi, J., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Ingenta Connect. Available at: [Link]
-
Wang, D. D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PubMed Central. Available at: [Link]
-
Schmid, Y., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PubMed Central. Available at: [Link]
-
Schmid, Y., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. Available at: [Link]
-
Wikipedia contributors. (n.d.). Psilocybin. Wikipedia. Available at: [Link]
-
Dinis-Oliveira, R. J. (2021). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. ResearchGate. Available at: [Link]
-
Blossom Analysis. (n.d.). How is psilocybin metabolised in the body to induce brain effects. Blossom Analysis. Available at: [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
-
Wang, D. D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
-
Locuson, C. W. (2018). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. STAR Protocols. Available at: [Link]
-
Wikipedia contributors. (n.d.). 4-AcO-DET. Wikipedia. Available at: [Link]
-
Fröis, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International. Available at: [Link]
-
Bishop, M. (2019). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available at: [Link]
-
ACS Laboratory. (2024). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. ACS Laboratory. Available at: [Link]
-
Marinetti, L. J., & Antonides, H. M. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. PubMed. Available at: [Link]
-
McCarthy, C. (2023). Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms. Waters Corporation. Available at: [Link]
-
Lee, J. H., et al. (2008). HPLC Analysis of Serotonin, Tryptamine, Tyramine, and the Hydroxycinnamic Acid Amides of Serotonin and Tyramine in Food Vegetables. PubMed. Available at: [Link]
-
Wikipedia contributors. (n.d.). 4-AcO-DMT. Wikipedia. Available at: [Link]
-
Bionity. (n.d.). 4-Acetoxy-DET. Bionity. Available at: [Link]
-
Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]
-
Lavis, L. D. (2008). Ester Bonds in Prodrugs. American Chemical Society. Available at: [Link]
-
Fleming, M. R., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences. Available at: [Link]
-
Imai, T. (2015). Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. Available at: [Link]
-
Lo, C. N., et al. (2015). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PubMed Central. Available at: [Link]
-
Gatch, M. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central. Available at: [Link]
-
Bionity. (n.d.). 4-HO-DET. Bionity. Available at: [Link]
-
Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available at: [Link]
-
Klein, A. K., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PubMed Central. Available at: [Link]
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. 4-Acetoxy-DET [bionity.com]
- 3. 4-HO-DET [bionity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psilocybin - Wikipedia [en.wikipedia.org]
- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 18. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. japsonline.com [japsonline.com]
- 20. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 21. HPLC analysis of serotonin, tryptamine, tyramine, and the hydroxycinnamic acid amides of serotonin and tyramine in food vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the 5-HT2A Receptor Agonism of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical examination of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), a synthetic tryptamine psychedelic. We explore its pharmacodynamics with a primary focus on its interaction with the serotonin 5-HT2A receptor, which is central to its psychoactive effects. This guide synthesizes current knowledge on its mechanism as a prodrug, its receptor binding profile, functional activity, and the downstream signaling cascades it initiates. Furthermore, it details the requisite experimental protocols for its characterization, presents a comparative analysis with other key tryptamines, and provides a framework for future research.
Introduction to 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
4-Acetoxy-N,N-diethyltryptamine, also known as ethacetin or ethylacybin, is a synthetic tryptamine first synthesized by Albert Hofmann at Sandoz laboratories in 1958.[1][2][3] Structurally, it is the acetate ester of 4-HO-DET (ethocin) and the N,N-diethyl homolog of 4-AcO-DMT (psilacetin).[4] Its significance in psychopharmacological research stems from its presumed role as a prodrug to 4-HO-DET, offering a potentially more stable alternative for research compared to the phenolic 4-hydroxy tryptamines which are prone to oxidation.[5][6]
Chemical Identity:
-
IUPAC Name: 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate[4]
-
Chemical Class: Tryptamine[4]
-
Psychoactive Class: Psychedelic[4]
The core hypothesis surrounding 4-AcO-DET is its function as a prodrug.[1][4] It is believed to be pharmacologically less active until its acetyl group is hydrolyzed in vivo by metabolic esterase enzymes, converting it into the active metabolite, 4-HO-DET.[1][3] This biotransformation is a critical step, as the resulting 4-hydroxy compound is a potent serotonergic agonist responsible for the observed psychedelic effects.[1][6] Evidence supporting this is found in animal models, where the in vivo potency of 4-acetoxy tryptamines in inducing the head-twitch response (HTR) is comparable to their 4-hydroxy counterparts, despite having significantly lower in vitro receptor activation potency.[7][8][9]
The Serotonin 5-HT2A Receptor: The Primary Target
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is the primary molecular target for classic psychedelic drugs.[10] Its activation is necessary for inducing the characteristic subjective effects of compounds like psilocin, LSD, and, by extension, 4-HO-DET.[11][12]
Signaling Pathways: The 5-HT2A receptor exhibits functional selectivity, or "biased agonism," meaning different ligands can stabilize distinct receptor conformations that preferentially activate specific downstream signaling pathways. The two primary pathways are:
-
Gq/11 Pathway (Canonical): Upon agonist binding, the receptor couples to the Gq/11 protein, activating phospholipase C (PLC).[13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[13][14] This Gq-mediated signaling cascade is strongly correlated with the psychedelic potential of a given agonist.[11][12][15]
-
β-Arrestin 2 Pathway: This pathway is primarily involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the ERK pathway.[15] Ligands that are "β-arrestin-biased" may activate the 5-HT2A receptor without producing psychedelic effects and are being investigated for other therapeutic applications, such as antipsychotics.[11][16]
The psychedelic effects of tryptamines are therefore not just a matter of binding to the receptor, but of preferentially and efficaciously activating the Gq/11 signaling cascade.
Pharmacodynamic Profile of 4-AcO-DET and 4-HO-DET
As 4-AcO-DET primarily functions as a prodrug, the crucial pharmacodynamic parameters are those of its active metabolite, 4-HO-DET. In vitro studies consistently show that 4-hydroxy tryptamines are potent and highly efficacious agonists at the 5-HT2A receptor, while their 4-acetoxy precursors are significantly less potent.[7][9]
Comparative Pharmacological Data
The table below summarizes key in vitro functional data for 4-HO-DET and related tryptamine agonists at the human 5-HT2A receptor. This data is essential for contextualizing its activity.
| Compound | Agonist Potency (EC50, nM) | Agonist Efficacy (% of 5-HT Emax) | Citation(s) |
| 4-HO-DET | ~1-10 | ~90-100% | [7][17] |
| 4-AcO-DET | ~10-20x weaker than 4-HO-DET | ~90-100% | [7][9][17] |
| Psilocin (4-HO-DMT) | 6.9 | ~90-100% | [7][17] |
| 4-AcO-DMT | 10.9 | ~79% | [7][17] |
| DMT | 54.0 | ~38% | [17] |
Note: EC50 (half maximal effective concentration) values represent the concentration of an agonist that gives 50% of the maximal response. A lower EC50 indicates higher potency. Emax (maximum effect) is relative to the endogenous ligand, serotonin (5-HT).
The data clearly illustrates that while O-acetylation significantly reduces in vitro potency (increases the EC50 value), the underlying efficacy of the core tryptamine structure remains high.[7] The potent, full agonism of 4-HO-DET at the 5-HT2A receptor is consistent with its classification as a classic psychedelic.[17]
Experimental Methodologies for Characterization
To rigorously characterize the 5-HT2A agonism of 4-AcO-DET and its metabolite, a combination of in vitro and in vivo assays is required. These protocols form a self-validating system, connecting molecular interactions to behavioral outcomes.
Protocol 1: In Vitro Functional Assay – Calcium Flux
This assay measures the functional potency and efficacy of a compound by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.
Causality: This method is chosen because it directly measures the output of the Gq pathway, which is the primary transducer of the 5-HT2A receptor's psychedelic effects.[11][14]
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK-293, U2OS) stably transfected with the human 5-HT2A receptor.[14][18] Culture cells to ~80-90% confluency in an appropriate medium.
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-HO-DET) and a reference agonist (e.g., serotonin) in the assay buffer. A known 5-HT2A antagonist (e.g., ketanserin) should be prepared for validation.
-
Signal Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition & Reading: The instrument automatically injects the compound dilutions into the wells while continuously reading the fluorescence intensity (typically at Ex/Em ~494/516 nm for Fluo-4) for 2-3 minutes.
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Validation: Pre-treatment with ketanserin should block the calcium flux induced by the agonist, confirming the response is mediated by the 5-HT2A receptor.
-
Protocol 2: In Vivo Behavioral Assay – Head-Twitch Response (HTR)
The HTR is a rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[10][19][20] Non-hallucinogenic 5-HT2A agonists do not typically induce this response.[19]
Causality: This assay provides crucial in vivo validation. A strong HTR response from 4-AcO-DET, with a potency similar to 4-HO-DET, validates both its 5-HT2A agonist activity and its function as a prodrug.[7][8]
Methodology:
-
Animal Model: Use male C57BL/6J mice, a standard strain for this assay.[10][20] Allow animals to acclimate to the testing environment.
-
Compound Administration: Dissolve the test compound (e.g., 4-AcO-DET) in a suitable vehicle (e.g., isotonic saline). Administer the compound via intraperitoneal (IP) injection at various doses to establish a dose-response curve.[7]
-
Observation: Place each mouse individually into a clean observation chamber. The HTR is typically quantified over a 30-60 minute period following injection.[20]
-
Detection & Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches.
-
Automated Detection: A magnetometer-based system can be used, where a small magnet is implanted on the mouse's head, and its rapid rotation is detected by surrounding coils, providing an objective and high-throughput measure.[21][22]
-
-
Data Analysis:
-
Plot the mean number of head twitches against the drug dose.
-
Determine the ED50 (the dose that produces 50% of the maximal response).
-
Validation: Co-administration of a 5-HT2A antagonist (e.g., M100907) should block the HTR, confirming the behavior is 5-HT2A mediated.
-
Conclusion and Future Directions
Future research should focus on obtaining a more granular understanding of its pharmacodynamic profile, including:
-
Receptor Binding Kinetics: Investigating the on/off rates (Kon/Koff) at the 5-HT2A receptor to better understand the duration of action at a molecular level.
-
Biased Agonism Profile: Quantitatively comparing the relative activation of the Gq versus β-arrestin pathways to precisely map its signaling signature.
-
Human Pharmacokinetics: Clinical studies are needed to confirm the rate and extent of its conversion to 4-HO-DET in humans, which is currently only inferred from animal models and anecdotal reports.[3]
A comprehensive characterization of 4-AcO-DET and its analogs will not only advance our fundamental understanding of 5-HT2A receptor pharmacology but also aid in the rational design of novel therapeutics targeting this critical system.
References
-
Kim, K., Che, T., Pan, Y. et al. (2024). Identification of 5-HT2A receptor signaling pathways responsible for psychedelic potential. Nature Communications, 15, 298. Available at: [Link]
-
Kaplan, A., Hen, R., & Shinnar, P. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 15(1), 298. Available at: [Link]
-
PsychonautWiki. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
Wikipedia. (2024). Head-twitch response. Retrieved from [Link]
-
Saint Joseph's University. (n.d.). Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders. Retrieved from [Link]
-
Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]
-
Wikipedia. (2024). 4-AcO-DMT. Retrieved from [Link]
-
Wesołowska, A., Prządkowska, P., Kusa, K., & Satała, G. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports, 1-17. Available at: [Link]
-
Bionity. (n.d.). 4-Acetoxy-DET. Retrieved from [Link]
-
Wikipedia. (2024). 4-AcO-DET. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(12), 3749–3760. Available at: [Link]
-
VCU Scholars Compass. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(15), 3077–3087. Available at: [Link]
-
ResearchGate. (n.d.). Detection of New Biased Agonists for the Serotonin 5-HT2A Receptor: Modeling and Experimental Validation. Retrieved from [Link]
-
Wikipedia. (2024). 4-HO-DET. Retrieved from [Link]
-
Gatch, M. B., Forster, M. J., & Taylor, D. P. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 381(3), 237-248. Available at: [Link]
-
Chadeayne, A. R., Pham, D. N., & Halberstadt, A. L. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183–1194. Available at: [Link]
-
LJMU Research Online. (2020). Investigation of the structure-activity relationships of psilocybin analogues. Retrieved from [Link]
-
Glatfelter, G. C., Pottie, E., & Partilla, J. S. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 13(21), 3149-3158. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
ACS Publications. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Retrieved from [Link]
-
Reaction Biology. (2026). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
-
Knight, A. R., Misso, N. L., & Reynolds, K. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. Available at: [Link]
-
Cunningham, M., Wacker, D., & Roth, B. L. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. Available at: [Link]
-
ResearchGate. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. Retrieved from [Link]
-
Wikipedia. (2024). Psilocin. Retrieved from [Link]
-
Recovered.org. (2025). Understanding the Risks and Benefits of 4-AcO-DMT. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Acetoxy-DET [bionity.com]
- 3. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 6. 4-HO-DET - Wikipedia [en.wikipedia.org]
- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
- 17. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. labcorp.com [labcorp.com]
- 21. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate (4-Acetoxy-DET)
This guide provides a comprehensive technical overview of 3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate, a synthetic tryptamine derivative commonly known as 4-Acetoxy-DET. Synthesized first in 1958 by Albert Hofmann, this molecule is the acetate ester of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and is also referred to as ethacetin or ethylacybin.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, synthesis, pharmacology, and analytical characterization.
Chemical Identity and Physicochemical Properties
4-Acetoxy-DET is a synthetic tryptamine derivative characterized by an indole core structure.[3] It is specifically a 4-substituted N,N-diethyltryptamine.[3] The key structural feature is the acetoxy group at the fourth position of the indole ring, which makes it an O-acetylated tryptamine.[3]
Below is a summary of its key chemical identifiers and properties:
| Property | Value | Source(s) |
| IUPAC Name | [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate | [4] |
| Synonyms | 4-AcO-DET, 4-acetoxy-N,N-Diethyltryptamine, Ethacetin, Ethylacybin | [1][3] |
| CAS Number | 1135424-15-5 | [4][5][6] |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [4][7] |
| Molecular Weight | 274.36 g/mol | [4][5] |
| Canonical SMILES | CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | [4][7] |
| InChI Key | WYEVVQJLTXBMPM-UHFFFAOYSA-N | [4][7] |
| Appearance | Light blue powder | [6] |
Synthesis and Derivatization
The primary route for the synthesis of 4-Acetoxy-DET involves the acetylation of its precursor, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[3] This reaction transforms the hydroxyl group at the 4-position of the indole ring into an acetoxy group.[3]
General Synthesis Pathway
The synthesis can be conceptualized as a two-stage process: the formation of the 4-hydroxy-N,N-diethyltryptamine backbone, followed by its acetylation. A common laboratory method for the acetylation of similar compounds, like the conversion of psilocin to psilacetin, employs acetic anhydride under either alkaline or acidic conditions.[3]
An analogous synthesis involves the catalytic O-debenzylation of a 4-benzyloxy-tryptamine precursor in the presence of acetic anhydride and a sodium acetate catalyst.[3][8]
Caption: Generalized synthetic pathway for 4-Acetoxy-DET.
Protocol: Acetylation of 4-HO-DET
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Dissolution: Dissolve 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Base Addition: Add an appropriate base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.
-
Acetylation: Slowly add acetic anhydride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-Acetoxy-DET.
Pharmacological Profile
Mechanism of Action: A Prodrug Approach
4-Acetoxy-DET is widely considered to be a prodrug for the pharmacologically active 4-HO-DET.[3] This implies that it has significantly less intrinsic activity until it is metabolized in the body.[3] The conversion process is a deacetylation reaction, specifically the hydrolysis of the acetate ester, which is thought to be rapidly catalyzed by serum esterases.[3] This enzymatic action cleaves the ester bond, yielding the active 4-HO-DET and acetic acid.[3]
The prodrug hypothesis is supported by in vivo studies where the potency difference between 4-Acetoxy-DET and 4-HO-DET is much smaller than what is observed in vitro.[3] For instance, in the mouse head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A receptor activation, the effective doses of 4-Acetoxy-DET and 4-HO-DET are very similar.[3][9][10]
Caption: Prodrug conversion of 4-Acetoxy-DET to 4-HO-DET.
Receptor Binding and Functional Activity
The primary psychoactive effects of tryptamines like 4-Acetoxy-DET are mediated through their agonist activity at serotonin receptors, with a particular emphasis on the 5-HT2A receptor.[3]
-
In Vitro Activity: In a calcium mobilization assay, 4-Acetoxy-DET demonstrated partial agonist activity at the human 5-HT2A receptor, with an efficacy (Emax) of 88.5% relative to serotonin and a potency (EC50) of 134 nM.[3] Research indicates that O-acetylation reduces the in vitro potency of 4-hydroxy-N,N-dialkyltryptamines at the 5-HT2A receptor by approximately 10- to 20-fold, without a significant change in agonist efficacy.[3][9]
-
In Vivo Activity: Studies using rodent models are crucial for assessing the in vivo effects.
-
Head-Twitch Response (HTR): 4-Acetoxy-DET induces the HTR in mice, which is a classic behavioral indicator of 5-HT2A receptor activation and hallucinogenic potential.[3][11]
-
Drug Discrimination Studies: In rat drug discrimination studies, the potency of 4-Acetoxy-DET was found to be lower than its hydroxylated counterpart, 4-HO-DET.[3]
-
The following table summarizes the comparative potency of several tryptamines in rat discriminative stimulus studies.
| Compound | ED₅₀ (mg/kg) |
| 4-HO-DET | 0.18 ± 0.18 |
| 4-OH-DMT (Psilocin) | 0.33 ± 0.18 |
| 4-AcO-DMT | 0.68 ± 0.12 |
| 4-AcO-DET | 2.1 ± 0.10 |
| Data sourced from Gatch et al. (2020).[3] |
Analytical Methodologies
Accurate analytical methods are essential for the qualitative and quantitative analysis of 4-Acetoxy-DET, particularly in forensic and research settings where it is used as an analytical reference standard.[3] Due to its nature as a prodrug, analytical methods must be capable of distinguishing and quantifying both the parent compound and its active metabolite, 4-HO-DET.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of 4-Acetoxy-DET.
-
Sample Preparation: Dilute the analyte in a suitable solvent such as methanol.
-
Instrumentation: An Agilent gas chromatograph with a mass selective detector (or equivalent).
-
Column: HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Temperatures:
-
Injector: 280°C
-
-
Injection: 1 µL injection with a split ratio of 25:1.
-
MS Parameters: Mass scan range of 30-550 amu.
-
Expected Retention Time: Approximately 13.71 minutes under these conditions.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of tryptamines in biological matrices.
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common procedure. Acidification with ascorbic acid can improve stability.[12]
-
Chromatography: Reversed-phase liquid chromatography is typically employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.[12]
-
Application: This method has been validated for the detection and quantification of various 4-position ring-substituted tryptamines and their metabolites in plasma.[12]
Caption: General workflow for the analytical determination of 4-Acetoxy-DET.
Applications in Research
4-Acetoxy-DET serves as a valuable tool in neuroscience and forensic science.
-
Analytical Reference Standard: As a highly purified chemical, it is used as a qualitative and quantitative standard in analytical chemistry for the identification and quantification of this compound in various samples.[3]
-
Neuroscience Research: It is used in preclinical models to investigate the structure-activity relationships of psychedelic compounds and to probe the function of the serotonergic system, particularly the 5-HT2A receptor.[3][11] The head-twitch response in rodents is a key behavioral assay in this context.[3]
Legal Status and Handling
The legal status of 4-Acetoxy-DET varies by jurisdiction. In the United States, it is not a scheduled substance but could be considered an analogue of DET, potentially making its possession and sale for human consumption prosecutable under the Federal Analogue Act.[2][13] It is classified as a "health hazard" in Sweden and is a Class A drug in the United Kingdom.[1][14] Researchers must ensure compliance with all local, state, and federal regulations. This compound is intended for research and forensic applications only.[11]
Conclusion
3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate is a significant compound for scientific research, offering a unique pharmacological profile as a prodrug of the potent 5-HT2A agonist 4-HO-DET. Its synthesis is well-established, and robust analytical methods exist for its characterization. A thorough understanding of its chemical properties, pharmacology, and handling requirements is crucial for its safe and effective use in research and drug development settings.
References
- 4-acetoxy DET (hydrochloride) - Benchchem. (n.d.).
-
4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-AcO-DET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
(3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Understanding the Risks and Benefits of 4-AcO-DMT - Recovered.org. (2025, May 14). Retrieved January 17, 2026, from [Link]
-
4-Acetoxy-DET - Bionity. (n.d.). Retrieved January 17, 2026, from [Link]
- Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics.
-
3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate - Wikidata. (n.d.). Retrieved January 17, 2026, from [Link]
- Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
-
[3-[2-(diethylamino)ethyl]-1h-indol-4-yl] acetate - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-Acetoxy-DET - chemeurope.com. (n.d.). Retrieved January 17, 2026, from [Link]
- Carlier, J., Diao, X., & Huestis, M. A. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Toxics, 10(8), 439.
-
4-Acetoxy-diethyltryptamine - SWGDRUG.org. (2019, February 11). Retrieved January 17, 2026, from [Link]
-
3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate | Stanford Chemicals. (n.d.). Retrieved January 17, 2026, from [Link]
- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(06), 935-938.
-
4-AcO-DiPT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Chadeayne, A. R., Pham, D. N. K., Reid, B. G., Golen, J. A., & Manke, D. R. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24716-24723.
- Wang, Y., et al. (2020). Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS. Drug Testing and Analysis, 12(5), 656-664.
- Glatfelter, G. C., et al. (2022). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(7), 786-794.
- Chadeayne, A. R., et al. (2023). Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1).
-
4-AcO-MET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate - 北京欣恒研科技有限公司. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. 4-Acetoxy-DET [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. (3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate | C16H22N2O2 | CID 24801867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. swgdrug.org [swgdrug.org]
- 7. 3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate - Wikidata [wikidata.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Acetoxy-DET [bionity.com]
- 14. 4-AcO-MET - Wikipedia [en.wikipedia.org]
4-AcO-DET CAS number and chemical identifiers
An In-Depth Technical Guide to 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET): Chemical Identity, Synthesis, and Pharmacological Profile
Introduction
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), also known by synonyms such as ethacetin and ethylacybin, is a semi-synthetic psychedelic tryptamine.[1][2] First synthesized in 1958 by the renowned chemist Albert Hofmann at Sandoz laboratories, this compound is the N,N-diethyl homologue of 4-AcO-DMT (psilacetin) and the acetate ester of 4-HO-DET (ethocin).[1][3] Structurally, it belongs to a class of compounds that are closely related to psilocin, the primary psychoactive component in psychedelic mushrooms.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of 4-AcO-DET's core chemical identifiers, physicochemical properties, synthesis methodologies, and its pharmacological profile, with a focus on its role as a prodrug. All information is grounded in authoritative scientific sources to ensure technical accuracy and reliability.
Core Chemical Identifiers and Properties
Accurate identification of a chemical entity is fundamental for research and regulatory purposes. 4-AcO-DET is characterized by a specific set of identifiers that distinguish it from other tryptamines. The primary CAS Registry Number for the freebase form is 1135424-15-5.[4][5] The hydrochloride salt has a distinct CAS number of 2749504-15-0.[6]
A summary of its key chemical identifiers is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 1135424-15-5 (freebase) | [4][7] |
| 2749504-15-0 (hydrochloride) | [6] | |
| IUPAC Name | 3-(2-diethylaminoethyl)-1H-indol-4-yl acetate | [1][4][8] |
| Synonyms | 4-Acetoxy-DET, Ethacetin, Ethylacybin, 4-acetoxy-N,N-diethyltryptamine | [1][6][7] |
| Chemical Formula | C₁₆H₂₂N₂O₂ | [1][4][8] |
| Molecular Weight | 274.364 g/mol | [1][7] |
| Canonical SMILES | CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | [8] |
| InChI | InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3 | [1][8] |
| InChIKey | WYEVVQJLTXBMPM-UHFFFAOYSA-N | [8] |
| PubChem CID | 24801867 | [1] |
| ChemSpider ID | 21106239 | [1] |
Physicochemical Properties:
-
Appearance: The base form has been described as a light blue powder.[4]
-
Solubility: The hydrochloride salt is soluble in various organic solvents, including DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml), as well as in PBS (pH 7.2) at 10 mg/ml.[6]
Synthesis and Derivatization Pathways
The synthesis of 4-AcO-DET is primarily achieved through the acetylation of its corresponding hydroxylated precursor, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[9] This transformation is a standard esterification reaction that converts the phenolic hydroxyl group at the 4-position of the indole ring into an acetoxy group.
Experimental Protocol: Acetylation of 4-HO-DET
A common laboratory method for this conversion involves the use of acetic anhydride.[9]
-
Precursor Preparation: The synthesis begins with the precursor 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).
-
Reaction Setup: 4-HO-DET is dissolved in a suitable solvent.
-
Acetylation: Acetic anhydride is added to the solution, often in the presence of a mild base or catalyst like sodium acetate, to facilitate the esterification.[9]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The final product, 4-AcO-DET, is then purified, typically through recrystallization or column chromatography, to achieve high purity (>97%).
This modular synthesis approach allows for the creation of a wide range of analogues by simply substituting different secondary amines during the synthesis of the 4-hydroxytryptamine precursor.[9]
Caption: General synthesis workflow for 4-AcO-DET via acetylation.
Pharmacology and Mechanism of Action
Prodrug Metabolism
4-AcO-DET is widely considered to be a prodrug for 4-HO-DET.[9][10] This implies that it is pharmacologically less active until it undergoes chemical conversion within the body into its active metabolite. This biotransformation occurs through the hydrolysis of the acetate ester, a process known as deacetylation. It is hypothesized that this reaction is rapidly catalyzed by serum esterase enzymes present in the blood, which cleave the ester bond.[1][9] The metabolic products are the pharmacologically active 4-HO-DET and acetic acid. This metabolic pathway is analogous to that of 4-AcO-DMT, which is a well-established prodrug for psilocin (4-HO-DMT).[9]
Caption: In vivo metabolic conversion of 4-AcO-DET to 4-HO-DET.
Receptor Interactions
The principal psychoactive effects of tryptamines like 4-HO-DET (the active metabolite of 4-AcO-DET) are mediated through their agonist activity at serotonin receptors, particularly the 5-HT₂A subtype.[3][6][9] Activation of this receptor is a hallmark of classic psychedelics and is believed to be central to their effects.[3] Like its analogues, 4-AcO-DET induces the head-twitch response (HTR) in mice, a behavioral proxy used in preclinical studies to indicate hallucinogenic potential.[6]
Analytical Methodologies
The identification and quantification of 4-AcO-DET in research and forensic samples are typically performed using advanced analytical techniques. A common workflow involves Liquid Chromatography-Mass Spectrometry (LC-MS). This method uses reversed-phase liquid chromatography for the separation of the compound from the sample matrix, followed by electrospray ionization (ESI) in positive mode for mass spectrometry analysis. For 4-AcO-DET, the protonated molecule [M+H]⁺ would be expected at an m/z of 275.17.[9] Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), which fragments the parent ion to produce a characteristic spectrum.
Legal Status and Safety Considerations
The legal status of 4-AcO-DET varies significantly by jurisdiction.
-
United Kingdom: It is classified as a Class A drug because it is an ester of 4-HO-DET, which falls under the tryptamine catch-all clause.[1][3]
-
Sweden: It is classified as a "health hazard," making its sale or possession illegal.[1][3]
-
Germany: It is controlled under the NpSG (New Psychoactive Substances Act).[1]
-
United States: 4-AcO-DET is not explicitly scheduled at the federal level. However, due to its structural similarity to DET and psilocin (a Schedule I substance), its possession and sale could be prosecuted under the Federal Analogue Act.[3][10]
Researchers and scientists must ensure compliance with all applicable local, state, and federal regulations regarding the acquisition, handling, and use of this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed. The compound should be handled in a well-ventilated area to avoid inhalation.
Conclusion
4-Acetoxy-N,N-diethyltryptamine is a significant compound within the tryptamine class, notable for its history and its function as a prodrug for the psychoactive 4-HO-DET. A thorough understanding of its chemical identifiers, synthesis pathways, and pharmacological profile is essential for its legitimate use in scientific and medical research. This guide provides a foundational, technically accurate overview to support professionals in the fields of chemistry, pharmacology, and drug development.
References
-
Wikipedia. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
Bionity. (n.d.). 4-Acetoxy-DET. Retrieved from [Link]
-
Research Chemicals Outlet. (n.d.). 4-AcO-DET 20mg Pellets. Retrieved from [Link]
-
mzCloud. (2016). 4 Acetoxy DET. Retrieved from [Link]
-
SWGDRUG.org. (2019). 4-Acetoxy-diethyltryptamine. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 4-ACETOXY-N,N-DIETHYLTRYPTAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-AcO-DMT. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-ACETOXY-N,N-DIETHYLTRYPTAMINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-AcO-DALT. Retrieved from [Link]
-
PsychonautWiki. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
Precision Chems. (n.d.). 4-AcO-DET | Ethacetin. Retrieved from [Link]
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. precisionchems.com [precisionchems.com]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. swgdrug.org [swgdrug.org]
- 5. 4-ACETOXY-N,N-DIETHYLTRYPTAMINE [drugfuture.com]
- 6. caymanchem.com [caymanchem.com]
- 7. theresearchchemslab.com [theresearchchemslab.com]
- 8. mzCloud – 4 Acetoxy DET [mzcloud.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Acetoxy-DET [bionity.com]
A Technical Guide to the Legal Status of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) for Research Purposes
Disclaimer: This document is intended for informational and educational purposes only, targeting researchers, scientists, and drug development professionals. It is not a substitute for legal advice. The legal landscape surrounding research chemicals is complex, varies significantly by jurisdiction, and is subject to change. Researchers must consult with legal counsel and relevant regulatory bodies to ensure full compliance with all applicable laws and regulations before initiating any research involving this substance.
Executive Summary
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), also known as ethacetin, is a synthetic psychedelic tryptamine first synthesized by Albert Hofmann.[1][2] Structurally related to psilocin (4-HO-DMT), it is hypothesized to act as a prodrug to 4-HO-DET.[1][3] Due to its psychoactive properties and relationship to controlled substances, its legal status is highly complex and often ambiguous, governed by specific national laws, analogue legislation, and international conventions. This guide provides an in-depth analysis of the scientific background and the multifaceted legal framework governing the use of 4-AcO-DET for legitimate research purposes.
Part 1: Scientific & Pharmacological Profile
Chemical Identity and Properties
4-AcO-DET is a synthetic indole alkaloid of the tryptamine class.[3] Its core structure features a bicyclic indole heterocycle attached to an amino group via an ethyl side chain.[3] Key substitutions include an acetoxy functional group at the R4 position of the indole ring and two ethyl chains bound to the terminal amine (diethyltryptamine).[3] It is the acetate ester of 4-HO-DET and a homologue of other psychoactive tryptamines like 4-AcO-DMT and 4-AcO-MET.[3][4]
Mechanism of Action (Hypothesized)
Scientific understanding of 4-AcO-DET's pharmacology is limited due to a lack of human studies.[1] It is widely hypothesized that, similar to other 4-acetoxy tryptamines, 4-AcO-DET functions as a prodrug for its phenolic counterpart, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[1][3] This biotransformation is presumed to occur via hydrolysis by serum esterases in the body.[1]
The active metabolite, 4-HO-DET, is believed to exert its psychedelic effects primarily through its action as a partial agonist at serotonin 5-HT2A receptors, a common mechanism for classic psychedelics.[3][5] The binding efficacy at these receptors is thought to be central to the resulting psychedelic experience.[3]
Caption: Hypothesized metabolic conversion and mechanism of action for 4-AcO-DET.
Part 2: Global Legal & Regulatory Landscape
The legal status of 4-AcO-DET is not uniform globally. It is not scheduled under the United Nations' 1971 Convention on Psychotropic Substances, which means there is no international mandate for its control.[6][7] Consequently, its legality is determined by the national laws of individual countries, which often rely on specific scheduling, "catch-all" tryptamine clauses, or analogue laws.
Jurisdiction-Specific Analysis
| Jurisdiction | Legal Status | Governing Legislation / Rationale |
| United States | Unscheduled (Federally), but potentially controlled as an analogue. | 4-AcO-DET is not explicitly listed in the Controlled Substances Act (CSA).[3] However, it can be considered a structural analogue of psilocin (4-HO-DMT), a Schedule I drug.[3] The Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a Schedule I or II substance to be treated as such if intended for human consumption.[6][8] Therefore, its use in research requires careful legal navigation to avoid prosecution under this act.[6] |
| United Kingdom | Class A | 4-AcO-DET is controlled as a Class A drug because it is an ester of 4-HO-DET.[3] The Misuse of Drugs Act 1971 includes a "tryptamine catch-all clause" that covers many related compounds.[3] Research with Schedule 1 (which includes Class A drugs with no recognized medical use) substances requires a Home Office domestic license.[9] |
| Germany | Controlled (Anlage I) | As an ester of Diethyltryptamine (DET), 4-AcO-DET is controlled under Schedule I of the Narcotics Act (BtMG).[3] This makes its manufacture, possession, or distribution illegal without a specific license.[3] |
| Canada | Unscheduled (Ambiguous) | 4-AcO-DET is not explicitly listed under the Controlled Drugs and Substances Act.[10][11] However, its close relation to scheduled tryptamines like DET (Schedule III) creates a legal grey area. Health Canada has identified various new psychoactive substances (NPS), including hallucinogens, for monitoring. Researchers should seek explicit guidance from Health Canada. |
| Australia | Prohibited Substance (Schedule 9) | While not explicitly named, 4-AcO-DET is likely considered an analogue of psilocin, making it a Schedule 9 prohibited substance under the Poisons Standard.[6] Schedule 9 substances are prohibited from manufacture, possession, or use except for approved medical or scientific research with authorization from health authorities.[6] |
| Sweden | Illegal | 4-AcO-DET was classified as a "health hazard" under the Act on the Prohibition of Certain Goods Dangerous to Health as of November 1, 2005, making its sale or possession illegal.[1][3] |
| Switzerland | Controlled | 4-AcO-DET is specifically named as a controlled substance under Verzeichnis E.[3] |
The Role of Analogue Legislation
A critical factor for researchers, particularly in the United States, is the existence of analogue laws. The Controlled Substance Analogue Enforcement Act of 1986 in the U.S. was designed to combat "designer drugs" by preemptively covering substances that mimic illegal drugs in structure and effect.[6][12]
For a substance to be considered an analogue, it must meet two criteria:
-
Structural Similarity: It must have a chemical structure substantially similar to a Schedule I or II substance.
-
Functional Similarity: It must have a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II substance.
Given that 4-AcO-DET is the acetate ester of 4-HO-DET and a homologue of 4-AcO-DMT (a prodrug for the Schedule I substance psilocin), it faces a high risk of being treated as a controlled substance analogue if intended for any purpose related to human consumption.[3][6]
Part 3: Framework for Legal Research
Engaging in research with substances like 4-AcO-DET requires a meticulous approach to regulatory compliance. The pathway for legitimate scientific investigation is narrow and fraught with legal hurdles.
Protocol for Assessing Legal Feasibility
Researchers must undertake a multi-step process to determine if and how research can be legally conducted.
Caption: Decision workflow for assessing the legal status of 4-AcO-DET for research.
Requirements for Research with Controlled or Analogue Substances
Should the substance be deemed controlled, either explicitly or via analogue status, a stringent set of requirements must be met. In the U.S., for example, research with a Schedule I substance involves:
-
DEA Registration: Researchers must obtain a specific Schedule I registration from the Drug Enforcement Administration (DEA).[13] This is a rigorous process that can take years.[14]
-
FDA Approval: An Investigational New Drug (IND) application must be approved by the Food and Drug Administration (FDA) for any clinical research.
-
Institutional Review Board (IRB) Approval: The research protocol must be approved by an IRB to ensure ethical standards and participant safety.[14]
-
Secure Storage: The DEA mandates strict security protocols for storing Schedule I substances, often requiring expensive modifications to laboratory facilities.[14]
-
Strict Record-Keeping: All quantities of the substance must be meticulously tracked from acquisition to disposal.
In the UK, a domestic license from the Home Office is required for all research involving Schedule 1 drugs.[9] Similar national bodies in other jurisdictions (e.g., Germany's Federal Institute for Drugs and Medical Devices) oversee such research.
Conclusion
4-AcO-DET is a compound of scientific interest due to its relationship with other psychedelic tryptamines. However, its legal status for research is a complex minefield of national laws, analogue acts, and specific licensing requirements. It is explicitly illegal in several European countries and exists in a high-risk legal grey area in the United States and Canada. For any research to proceed, a thorough legal and regulatory assessment is not just a preliminary step but a foundational requirement. Scientists and institutions must engage with legal experts and regulatory agencies to ensure that any proposed research is fully compliant, transparent, and ethically sound, thereby upholding both scientific integrity and the rule of law.
References
- Current time information in Dumfries and Galloway, GB. (n.d.). Google.
- Current time information in DE. (n.d.). Google.
-
4-AcO-DET. (n.d.). PsychonautWiki. Retrieved January 17, 2026, from [Link]
-
4-AcO-DMT. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. (2024, January 23). ACS Laboratory. Retrieved January 17, 2026, from [Link]
-
4-AcO-DET. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Klein, A. K., Chatha, M., Laskowski, L. J., Anderson, C. J., Brandt, S. D., Chapman, S. J., McCorvy, J. D., & Halberstadt, A. L. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. ACS Pharmacology & Translational Science, 4(2), 469–478. Retrieved January 17, 2026, from [Link]
-
Understanding the Risks and Benefits of 4-AcO-DMT. (2025, May 14). Recovered.org. Retrieved January 17, 2026, from [Link]
-
The Controlled Substances Act (CSA): A Legal Overview for the 119th Congress. (2025, January 22). Congressional Research Service. Retrieved January 17, 2026, from [Link]
-
4-ACO-DMT: The Legal Synthetic Shroom Analogue that Canadians Can Find Online. (2023, March 14). Psychedelics Spotlight. Retrieved January 17, 2026, from [Link]
-
4-ACO-DMT - Legality, Dosage, Safety & More. (2023, February 7). HealingMaps. Retrieved January 17, 2026, from [Link]
-
4-AcO-DMT | Research Chemical Guide. (n.d.). UK Shroom Shop. Retrieved January 17, 2026, from [Link]
-
Consideration of barriers to research part 2: schedule 1 controlled drugs (accessible version). (2024, February 6). GOV.UK. Retrieved January 17, 2026, from [Link]
-
Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24296–24306. Retrieved January 17, 2026, from [Link]
-
New (and emerging) Psychoactive Substances (NPS). (n.d.). National Drug & Alcohol Research Centre. Retrieved January 17, 2026, from [Link]
-
How Regulation Stymies Medical Research of Controlled Substances. (2022, March 22). TechTarget. Retrieved January 17, 2026, from [Link]
-
4-AcO-DMT. (n.d.). PsychonautWiki. Retrieved January 17, 2026, from [Link]
-
Controlled Substances. (n.d.). Human Research Protection Program, University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]
-
Controlled Substances Act. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
4-HO-DET. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
ACS Pharmacology & Translational Science Vol. 4 No. 2. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
4-AcO-MET. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Convention on Psychotropic Substances. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
RCs in Germany are dead. (2022, March 11). Reddit. Retrieved January 17, 2026, from [Link]
-
United Kingdom's Psychedelic Drug Laws: How Soon Before There's Progress? (n.d.). Tripsitter. Retrieved January 17, 2026, from [Link]
-
Convention on Psychotropic Substances, 1971. (n.d.). Office of Justice Programs. Retrieved January 17, 2026, from [Link]
-
Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), etc. in Schedule I. (2022, January 14). Federal Register. Retrieved January 17, 2026, from [Link]
-
United Nations Convention on Psychotropic Substances (1971). (n.d.). GSP Hub. Retrieved January 17, 2026, from [Link]
-
Controlled Drugs and Substances Act (SC 1996, c. 19). (n.d.). Department of Justice Canada. Retrieved January 17, 2026, from [Link]
-
Dimethyltryptamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Drugs and The Internet. (n.d.). National Drug and Alcohol Research Centre. Retrieved January 17, 2026, from [Link]
-
Road Trip Mushroom Gummies. (n.d.). Road Trip. Retrieved January 17, 2026, from [Link]
-
NATO: North Atlantic Treaty Organization. (n.d.). NATO. Retrieved January 17, 2026, from [Link]
-
At-a-glance: New psychoactive substances in Canada - 2022. (2023, December 15). Health Canada. Retrieved January 17, 2026, from [Link]
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 5. 4-HO-DET - Wikipedia [en.wikipedia.org]
- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 7. Convention on Psychotropic Substances - Wikipedia [en.wikipedia.org]
- 8. healingmaps.com [healingmaps.com]
- 9. gov.uk [gov.uk]
- 10. 4-ACO-DMT: The Legal Synthetic Shroom Analogue that Canadians Can Find Online | Psychedelic Spotlight [psychedelicspotlight.com]
- 11. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]
- 12. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 13. Controlled Substances – Human Research Protection Program [irb.wisc.edu]
- 14. techtarget.com [techtarget.com]
Methodological & Application
Application Note: Quantitative Analysis of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
Abstract
This application note provides detailed methodologies for the quantitative analysis of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), a synthetic tryptamine of interest in forensic, toxicological, and pharmacological research. Recognizing the compound's potential as a prodrug to the pharmacologically active 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), this document outlines robust and validated analytical techniques essential for accurate quantification in various matrices. The primary focus is on a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with an additional protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of 4-AcO-DET.
Introduction
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), also known as ethacetin, is a synthetic tryptamine first synthesized by Albert Hofmann.[1] Structurally, it is the acetate ester of 4-HO-DET, a psychoactive tryptamine. In recent years, 4-AcO-DET and related compounds have emerged as research chemicals and substances of interest in forensic toxicology.[2]
A critical analytical consideration for 4-AcO-DET is its character as a prodrug. It is hypothesized that upon administration, 4-AcO-DET is rapidly hydrolyzed by serum esterases to its active metabolite, 4-HO-DET.[1] This biotransformation necessitates analytical methods capable of distinguishing and quantifying both the parent compound and its active metabolite to fully understand its pharmacokinetics and pharmacodynamics.
The stability of 4-AcO-DET in biological samples and during analytical procedures is also a key factor. The acetoxy group is susceptible to hydrolysis, which can occur in vitro if samples are not handled and prepared correctly. This guide provides protocols designed to minimize such degradation and ensure the integrity of the analytical results.
This application note will detail a validated LC-MS/MS method, which is considered the gold standard for the quantification of tryptamines in biological fluids due to its high sensitivity and specificity.[3] A GC-MS method will also be described, providing an alternative approach for laboratories where this instrumentation is more readily available.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 3-[2-(diethylamino)ethyl]-1H-indol-4-yl acetate | [1] |
| Synonyms | 4-Acetoxy-N,N-diethyltryptamine, Ethacetin, Ethylacybin | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [1] |
| Molar Mass | 274.36 g/mol | [1] |
| CAS Number | 1135424-15-5 | [1] |
| Appearance | Varies (e.g., light blue powder) | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of 4-AcO-DET in biological matrices due to its superior sensitivity, selectivity, and ability to handle complex sample matrices with minimal cleanup. The following protocol is adapted from a validated method for the analysis of closely related 4-position ring-substituted tryptamines, including 4-acetoxy-N,N-dimethyltryptamine (psilacetin).[4]
Principle of the Method
This method employs a reverse-phase liquid chromatographic separation followed by detection using a triple quadrupole mass spectrometer. The sample is first subjected to a protein precipitation step to remove larger biomolecules. The supernatant is then injected into the LC-MS/MS system. The analyte is separated from other matrix components on a C18 column. Detection is achieved by electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides a high degree of selectivity and sensitivity.
Experimental Workflow
Sources
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of 4-Acetoxy-DET and its Metabolite 4-Hydroxy-DET in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) and its active metabolite, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), in human plasma. 4-AcO-DET is a synthetic psychedelic tryptamine and is believed to act as a prodrug for 4-HO-DET.[1][2] Given the growing interest in the pharmacokinetics and effects of psychedelic compounds, a reliable bioanalytical method is crucial for both clinical research and forensic toxicology.[3] This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is designed to meet the validation criteria set forth by the U.S. Food and Drug Administration (FDA).[4]
Introduction
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), also known as ethacetin, is a synthetic tryptamine first synthesized by Albert Hofmann.[1][5] It is structurally analogous to other psychoactive compounds like 4-AcO-DMT (psilacetin). Like many 4-acetoxy tryptamines, it is hypothesized that 4-AcO-DET is rapidly deacetylated in the body by serum esterases to form its pharmacologically active free-phenol metabolite, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[1][2][6] This metabolic conversion makes it essential to quantify both the parent compound and its active metabolite to accurately characterize its pharmacokinetic profile.
The analysis of such compounds in biological matrices like plasma presents challenges due to low concentrations and the presence of interfering endogenous components. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for this application.[7] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established principles of bioanalytical chemistry and validated according to regulatory guidelines to ensure data integrity and reliability.[4][8]
Experimental Workflow
Principle of the Method
The method involves the extraction of 4-AcO-DET, 4-HO-DET, and a deuterated internal standard (IS) from human plasma via protein precipitation with acetonitrile.[9][10] The resulting supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) to ensure selectivity and achieve low limits of quantification.
Materials and Reagents
-
Analytes: 4-AcO-DET (hydrochloride salt), 4-HO-DET (fumarate salt). Sourced from a certified reference material provider.
-
Internal Standard (IS): Psilocin-d10. A deuterated analog of a structurally similar tryptamine is recommended to compensate for matrix effects and procedural variability.[8][11]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+), Deionized Water (18.2 MΩ·cm).
-
Plasma: Blank human plasma with K2-EDTA as anticoagulant.
-
Equipment: Analytical balance, vortex mixer, refrigerated microcentrifuge, calibrated pipettes, 1.5 mL polypropylene tubes, autosampler vials.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[12][13] Acetonitrile is a highly efficient precipitation agent for this purpose.[9]
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Psilocin-d10 in 50% methanol) to each tube, except for double-blank samples.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer approximately 250 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used. The conditions are adapted from validated methods for structurally similar tryptamines.[14]
2.4.1. Liquid Chromatography
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.4 | 5 |
| 1.0 | 0.4 | 5 |
| 5.0 | 0.4 | 60 |
| 5.5 | 0.4 | 95 |
| 6.5 | 0.4 | 95 |
| 6.6 | 0.4 | 5 |
| 8.0 | 0.4 | 5 |
2.4.2. Mass Spectrometry
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: +5000 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| 4-AcO-DET | 275.2 | 116.1 | 160.1 | 25 |
| 4-HO-DET | 233.2 | 116.1 | 160.1 | 28 |
| Psilocin-d10 (IS) | 215.2 | 164.1 | 68.1 | 30 |
Rationale for MRM Transitions: The precursor ion for each compound corresponds to its protonated molecule [M+H]⁺. The primary fragmentation pathway for N,N-dialkyltryptamines involves the cleavage of the bond beta to the indole ring, resulting in a characteristic iminium ion of the dialkylaminoethyl side chain. For 4-AcO-DET and 4-HO-DET, this results in a prominent product ion at m/z 116.1 ([C7H14N]⁺). A secondary fragment corresponding to the indole ring structure (m/z 160.1) serves as a suitable qualifier ion.[14][15]
Method Validation
The analytical method must be validated to ensure its reliability for the intended application. Validation should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[4]
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analytes and IS.
-
Linearity and Range: Calibration curves should be prepared by spiking blank plasma with known concentrations of analytes. A linear range of 0.1 to 100 ng/mL is suggested as a starting point. The regression analysis should yield a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples (at least 3 levels: Low, Medium, High) on three separate days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration yielding a signal-to-noise ratio of at least 3.
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The use of a co-eluting stable isotope-labeled internal standard is critical to mitigate and normalize for matrix effects.[8][11]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability at room temperature, and long-term storage stability at -80°C.
Discussion and Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of 4-AcO-DET and its primary metabolite 4-HO-DET in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures that potential variations from matrix effects or sample processing are adequately controlled, leading to high-quality, reliable data. This method is well-suited for pharmacokinetic studies, clinical research involving psychedelic-assisted therapies, and forensic investigations.
References
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
- Smith, P. A., et al. (2023). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology.
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
- Wagmann, L., et al. (2024). Metabolism and cytotoxicity studies of the two hallucinogens 1cP-LSD and 4-AcO-DET in human liver and zebrafish larvae models using LC-HRMS/MS and a high-content screening assay. Journal of Pharmaceutical and Biomedical Analysis, 245, 116187.
-
mzCloud. (2016). 4 Acetoxy DET. Retrieved from [Link]
- Chen, Q., et al. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. Drug Testing and Analysis, 14(7), 1234-1244.
-
National Center for Biotechnology Information. (2016). Analytical Report: 4-AcO-DMT. Retrieved from [Link]
- Szumilo, H. (1989). Solid Phase Extraction and HPLC Analysis of Tryptamide in Plasma.
- Carlier, J., et al. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705.
- Dinis-Oliveira, R. J. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279.
-
SWGDRUG.org. (2019). 4-Acetoxy-diethyltryptamine Monograph. Retrieved from [Link]
-
ResearchGate. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap-MS. Retrieved from [Link]
-
PsychonautWiki. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
SWGDRUG.org. (2013). 4-Acetoxy-N,N-dimethyltryptamine Monograph. Retrieved from [Link]
- Gatch, M. B., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 376(2), 238-247.
-
ResearchGate. (n.d.). Determination of 5-hydroxytryptamine in plasma by nanofiber solid phase extraction-high performance liquid chromatography. Retrieved from [Link]
- Garen, S., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642.
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation Guide. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
PubMed. (2021). [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy]. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
- Thomann, J., et al. (2023). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. ACS Omega.
- Geromanos, S. J., et al. (2009). The detection, correlation, and comparison of peptide precursor and product ions from data independent LC-MS with data dependant LC-MS/MS. Journal of the American Society for Mass Spectrometry, 20(6), 1077-1088.
- Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. Proteomics.
- Miękus, N., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 1-8.
- Cajka, T., & Fiehn, O. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 498.
-
ResearchGate. (n.d.). Precursor and product ions, MSMS conditions, and LC retention time (RT).... Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Micro-solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry for the determination of stimulants, hallucinogens, ketamine and phencyclidine in oral fluids. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Throughput Metabolite ID Using Precursor Ion Scan and Neutral Loss Scan by UPLC-Tandem MS. Retrieved from [Link]
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and cytotoxicity studies of the two hallucinogens 1cP-LSD and 4-AcO-DET in human liver and zebrafish larvae models using LC-HRMS/MS and a high-content screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. swgdrug.org [swgdrug.org]
Probing the Psychoactive Landscape: In Vivo Behavioral Assays for 4-AcO-DET
Introduction: Unveiling the Behavioral Correlates of a Novel Tryptamine
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin (4-HO-DMT), the active metabolite of psilocybin. As a 4-acetoxy prodrug, it is hypothesized to be deacetylated in vivo to its active phenolic form, 4-HO-DET. The pharmacological and behavioral profile of 4-AcO-DET is not extensively characterized in the scientific literature. However, its structural similarity to other known serotonergic psychedelics strongly suggests that its primary mechanism of action involves agonism at the serotonin 2A receptor (5-HT2A).[1][2][3] This receptor is a key mediator of the hallucinogenic effects of classic psychedelics like LSD and psilocybin.[1][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vivo behavioral effects of 4-AcO-DET in rodent models. The following protocols are designed to be self-validating systems, offering a multi-faceted approach to characterizing the psychoactive properties of this novel compound. The assays described herein are established paradigms for assessing the behavioral phenotype of psychedelic and hallucinogenic drugs.
Hypothesized Mechanism of Action: The 5-HT2A Receptor Signaling Cascade
The primary molecular target for classic psychedelic compounds is the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][4] Upon agonist binding, such as the presumed active metabolite of 4-AcO-DET, the 5-HT2A receptor predominantly couples to the Gq/G11 signaling pathway.[1][6] This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][6] These signaling events are believed to underlie the profound alterations in perception, cognition, and mood associated with psychedelic compounds. Recent research also indicates that 5-HT2A receptor activation can engage other signaling pathways, including those involving β-arrestin, which may contribute to the nuanced behavioral effects of different ligands.[7]
Caption: Hypothesized 5-HT2A Receptor Signaling Pathway for 4-AcO-DET's Active Metabolite.
Core Behavioral Assays for Characterizing 4-AcO-DET
A battery of in vivo assays is recommended to comprehensively profile the behavioral effects of 4-AcO-DET. These tests are selected to probe for hallucinogen-like effects, alterations in locomotor activity, anxiety-related behaviors, and cognitive function.
Head-Twitch Response (HTR): A Proxy for Hallucinogenic Potential
The head-twitch response (HTR) is a rapid, spasmodic rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[8][9] It is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a predictive measure of hallucinogenic potential in humans.[9][10][11] The frequency of head twitches correlates with the potency of 5-HT2A agonists.[11]
Experimental Workflow:
Caption: Workflow for the Head-Twitch Response (HTR) Assay.
Detailed Protocol:
-
Animals: Male C57BL/6J mice are commonly used for this assay.[11] Animals should be group-housed and acclimated to the colony room for at least one week before testing.
-
Apparatus: A standard transparent polycarbonate cage (e.g., 45 cm x 24 cm x 20 cm) serves as the observation chamber.
-
Drug Preparation: 4-AcO-DET should be dissolved in a suitable vehicle, such as sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.
-
Procedure:
-
Habituate the mice to the observation chamber for 30-60 minutes before drug administration.
-
Administer 4-AcO-DET or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.
-
Immediately after injection, return the mouse to the observation chamber.
-
Record the number of head twitches for a predetermined period, typically 60 to 120 minutes.[11] Video recording allows for later manual scoring by a trained observer blinded to the experimental conditions or for automated analysis using specialized software.[12]
-
-
Data Analysis: The primary dependent variable is the total number of head twitches. Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 4-AcO-DET to the vehicle control.
Expected Outcomes and Data Presentation:
A dose-dependent increase in the number of head twitches is expected, which may plateau or decrease at very high doses, exhibiting an inverted U-shaped dose-response curve.[9]
| Compound | Animal Model | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) | Observation Period (minutes) | Reference Compound Data Source |
| 4-AcO-DET | C57BL/6J Mice | Vehicle | Expected Low | 60 | Hypothetical Data |
| 0.1 | Expected Increase | 60 | |||
| 0.3 | Expected Increase | 60 | |||
| 1.0 | Expected Peak | 60 | |||
| 3.0 | Expected Plateau/Decrease | 60 | |||
| Psilocybin | C57BL/6J Mice | 1.0 | ~15-20 | 60 | [13] |
Locomotor Activity Assay: Assessing Stimulant and Sedative Effects
Psychoactive compounds can produce complex effects on spontaneous locomotor activity, ranging from stimulation to sedation.[14][15][16] This assay is crucial for understanding the overall behavioral profile of 4-AcO-DET and for interpreting results from other behavioral tests where changes in motor activity could be a confounding factor.
Experimental Workflow:
Caption: Workflow for the Locomotor Activity Assay.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats or Swiss-Webster mice are suitable for this assay.[14]
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm for mice) equipped with automated photobeam detectors or an overhead video tracking system.
-
Procedure:
-
Administer 4-AcO-DET or vehicle (i.p.).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a period of 60 to 120 minutes.
-
-
Data Analysis: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Data is typically binned into time intervals (e.g., 5-10 minutes) to assess the time course of the drug's effect.
Expected Outcomes and Data Presentation:
Psychedelics can have biphasic effects on locomotion, sometimes causing initial hypoactivity followed by hyperactivity, or vice-versa.[10] The results will clarify whether 4-AcO-DET has stimulant, sedative, or mixed effects on motor behavior.
| Parameter | Vehicle | 4-AcO-DET (Low Dose) | 4-AcO-DET (Mid Dose) | 4-AcO-DET (High Dose) |
| Total Distance Traveled (cm) | Baseline | Hypothesized Change | Hypothesized Change | Hypothesized Change |
| Rearing Frequency | Baseline | Hypothesized Change | Hypothesized Change | Hypothesized Change |
| Time in Center (s) | Baseline | Hypothesized Change | Hypothesized Change | Hypothesized Change |
Elevated Plus Maze (EPM): Evaluating Anxiety-Related Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[17][18][19] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze (EPM) Assay.
Detailed Protocol:
-
Animals: Male Wistar rats or BALB/c mice are often used.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[17][20]
-
Procedure:
-
Allow animals to habituate to the testing room for at least 30-60 minutes.
-
Administer 4-AcO-DET or vehicle 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
An automated tracking system or manual scoring is used to record the number of entries into and the time spent in each arm.
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries. Total arm entries are also analyzed as a measure of general activity.
Expected Outcomes and Data Presentation:
The effects of psychedelics on anxiety are complex and can be dose- and context-dependent.[10][21] 4-AcO-DET may produce anxiolytic, anxiogenic, or no effects in this paradigm.
| Parameter | Vehicle | 4-AcO-DET (Low Dose) | 4-AcO-DET (Mid Dose) | 4-AcO-DET (High Dose) |
| % Time in Open Arms | Baseline | Hypothesized Change | Hypothesized Change | Hypothesized Change |
| % Open Arm Entries | Baseline | Hypothesized Change | Hypothesized Change | Hypothesized Change |
| Total Arm Entries | Baseline | Hypothesized Change | Hypothesized Change | Hypothesized Change |
Fear Conditioning: Assessing Effects on Learning and Memory
Fear conditioning is a form of associative learning where a neutral stimulus (e.g., a tone) is paired with an aversive stimulus (e.g., a mild foot shock), leading to a conditioned fear response (e.g., freezing) to the neutral stimulus alone. This paradigm can be used to assess the effects of 4-AcO-DET on the acquisition, consolidation, and extinction of fear memories. Recent studies have shown that psychedelics like psilocybin can facilitate fear extinction.[22][23][24][25]
Experimental Workflow:
Caption: Workflow for the Fear Conditioning and Extinction Assay.
Detailed Protocol:
-
Animals: C57BL/6J mice are commonly used.
-
Apparatus: A set of fear conditioning chambers equipped with a grid floor for shock delivery, a speaker for auditory cues, and a camera for recording behavior.
-
Procedure:
-
Day 1 (Training): Place the mouse in the chamber (Context A). After a habituation period, present a series of auditory tones (conditioned stimulus, CS) that co-terminate with a mild foot shock (unconditioned stimulus, US).
-
Day 2 (Contextual Fear Test): Place the mouse back into Context A without presenting the tone or shock and measure freezing behavior.
-
Day 3 (Cued Fear Extinction): Administer 4-AcO-DET or vehicle. Place the mouse in a novel context (Context B) with different visual and olfactory cues. Present the auditory tone repeatedly without the shock and measure the reduction in freezing across trials.
-
-
Data Analysis: The primary measure is the percentage of time spent freezing. This is analyzed across different phases of the experiment (training, context test, extinction).
Expected Outcomes:
Based on findings with similar compounds, it is hypothesized that 4-AcO-DET may not affect fear acquisition but could enhance the rate of fear extinction, leading to a more rapid decrease in freezing behavior during the extinction session.[23][26]
Conclusion and Future Directions
The behavioral assays outlined in these application notes provide a robust framework for the initial in vivo characterization of 4-AcO-DET. By systematically evaluating its effects on head-twitch response, locomotor activity, anxiety-related behavior, and fear memory, researchers can build a comprehensive profile of this novel tryptamine. Given its presumed mechanism of action as a 5-HT2A agonist, it is critical to correlate behavioral findings with receptor binding and functional assays. Future studies could also incorporate more complex cognitive tasks, such as the novel object recognition test or reversal learning paradigms, to further elucidate the impact of 4-AcO-DET on cognitive flexibility and memory.[27] These investigations will be instrumental in determining the potential therapeutic applications and abuse liability of this compound.
References
-
Wikipedia. 5-HT2A receptor. [Link]
-
ACS Publications. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. [Link]
-
National Center for Biotechnology Information (NCBI). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
-
Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [Link]
-
National Center for Biotechnology Information (NCBI). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. [Link]
-
Nature Communications. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. [Link]
-
PubMed. The psychedelic drug DOI reduces heroin motivation by targeting 5-HT2A receptors in a heroin and alcohol co-use model. [Link]
-
ScienceDirect. Animal Behavior in Psychedelic Research. [Link]
-
Frontiers in Pharmacology. Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models. [Link]
-
Students for Sensible Drug Policy. Don't Block Psychedelic Research. [Link]
-
Bionity.com. 5-HT2A receptor. [Link]
-
Wikipedia. 4-AcO-DMT. [Link]
-
National Center for Biotechnology Information (NCBI). Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo. [Link]
-
bioRxiv. Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans. [Link]
-
National Center for Biotechnology Information (NCBI). LSD, 5-HT (serotonin), and the evolution of a behavioral assay. [Link]
-
National Center for Biotechnology Information (NCBI). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. [Link]
-
National Center for Biotechnology Information (NCBI). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. [Link]
-
PubMed. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. [Link]
-
National Center for Biotechnology Information (NCBI). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. [Link]
-
ResearchGate. Lysergic acid diethylamide (LSD) promotes social behavior through mTORC1 in the excitatory neurotransmission. [Link]
-
Cambridge Core. Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy. [Link]
-
Hoeford Research. Standardised In Vivo Psychedelics Testing - Looking For Partners. [Link]
-
PubMed Central. Neural mechanisms underlying psilocybin's therapeutic potential – the need for preclinical in vivo electrophysiology. [Link]
-
National Institutes of Health (NIH). Lysergic acid diethylamide (LSD) promotes social behavior through mTORC1 in the excitatory neurotransmission. [Link]
-
bioRxiv. Psilocybin facilitates fear extinction: importance of dose, context, and serotonin receptors. [Link]
-
Nature. Psilocybin facilitates fear extinction: importance of dose, context, and serotonin receptors. [Link]
-
USF Health News. Low doses of psychedelic drug erases conditioned fear in mice. [Link]
-
Panlab | Harvard Apparatus. Locomotor response to Novelty test. [Link]
-
bioRxiv. Psilocybin Facilitates Fear Extinction: Importance of Dose, Context, and Serotonin Receptors. [Link]
-
National Center for Biotechnology Information (NCBI). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. [Link]
-
PubMed. Nootropic effects of LSD: Behavioral, molecular and computational evidence. [Link]
-
bioRxiv. Age- and estrous-dependent effects of psilocybin in rats. [Link]
-
ResearchGate. Effect of psilocybin on percentage of freezing time in an auditory cued fear conditioning test in mice. [Link]
-
YouTube. Mice's Behaviour and Neural Activity Throughout Various Doses of LSD. [Link]
-
PubMed Central. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. [Link]
-
protocols.io. Elevated plus maze protocol. [Link]
-
Melior Discovery. Locomotor Sensitization Study. [Link]
-
The Transmitter. Psychedelics research in rodents has a behavior problem. [Link]
-
Wikipedia. Head-twitch response. [Link]
-
ScienceDirect. Screening hallucinogenic drugs: Systematic study of three behavioral tests. [Link]
-
ACS Pharmacology & Translational Science. Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. [Link]
-
Labcorp. Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. [Link]
-
ACS Pharmacology & Translational Science. Investigation of the Structure–Activity Relationships of Psilocybin Analogues. [Link]
-
National Center for Biotechnology Information (NCBI). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. [Link]
-
PubMed Central. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. [Link]
-
National Center for Biotechnology Information (NCBI). Elevated Plus Maze for Mice. [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A_receptor [bionity.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. Elevated plus maze protocol [protocols.io]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Psychedelics research in rodents has a behavior problem | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 22. Psilocybin facilitates fear extinction: importance of dose, context, and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Low doses of psychedelic drug erases conditioned fear in mice - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 25. Psilocybin Facilitates Fear Extinction: Importance of Dose, Context, and Serotonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Nootropic effects of LSD: Behavioral, molecular and computational evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Hallucinogenic Potential of 4-AcO-DET Using the Mouse Head-Twitch Response Assay
Introduction: The Head-Twitch Response as a Behavioral Proxy for Hallucinogenic Activity
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that serves as a reliable and widely used behavioral proxy for the hallucinogenic potential of psychoactive compounds in humans.[1][2][3] This response is primarily mediated by the activation of serotonin 2A (5-HT2A) receptors, a key molecular target for classic serotonergic hallucinogens like psilocybin and LSD.[1][2][4] A strong correlation exists between a compound's potency to induce the HTR in mice and its hallucinogenic potency in humans, making this assay a valuable preclinical tool for drug screening and characterization.[5][6]
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) is a synthetic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin.[7] Anecdotal reports and preliminary studies suggest it possesses psychedelic properties, likely through its interaction with the 5-HT2A receptor.[7][8] The HTR assay provides a quantitative and objective method to assess the 5-HT2A receptor agonist activity of 4-AcO-DET in vivo and to predict its potential for inducing hallucinogenic effects.
This document provides a comprehensive guide for conducting the head-twitch response assay to evaluate 4-AcO-DET in mice. It outlines the underlying scientific principles, a detailed experimental protocol, and guidance on data analysis and interpretation.
Scientific Rationale: The 5-HT2A Receptor and the Head-Twitch Response
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex, particularly in layer V pyramidal neurons.[9] Activation of these receptors by agonists like classic hallucinogens leads to a cascade of intracellular signaling events, ultimately resulting in increased neuronal excitability.[4][9] While the precise neural circuitry underlying the head-twitch response is still under investigation, it is unequivocally linked to 5-HT2A receptor stimulation.[1][2] The frequency of head twitches is dose-dependent, although an inverted U-shaped dose-response curve is often observed with potent agonists, where very high doses can lead to a decrease in the response.[1][3]
The specificity of the HTR for 5-HT2A agonists with known hallucinogenic effects in humans underscores its predictive validity.[1][5] Non-hallucinogenic 5-HT2A agonists generally do not elicit a significant HTR.[1] Therefore, quantifying the HTR induced by 4-AcO-DET allows for a direct assessment of its functional activity at the 5-HT2A receptor in a behavioral context.
Experimental Protocol: Head-Twitch Response Assay for 4-AcO-DET in Mice
This protocol is designed to provide a standardized methodology for assessing the effects of 4-AcO-DET on the head-twitch response in mice.
1. Animal Subjects
-
Species and Strain: Male C57BL/6J mice are commonly used for HTR studies due to their robust and reliable response.[5][10]
-
Age and Weight: Mice should be young adults (e.g., 8-12 weeks old) with a weight range of 20-30 grams.
-
Housing: Animals should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (testing is often performed during the dark phase). Food and water should be available ad libitum.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment to minimize stress.
2. Materials and Reagents
-
4-AcO-DET fumarate or hydrochloride salt
-
Vehicle (e.g., 0.9% sterile saline)
-
Positive Control: A known 5-HT2A agonist such as psilocybin or 2,5-dimethoxy-4-iodoamphetamine (DOI).[2][11]
-
Negative Control: Vehicle.
-
Antagonist Control (optional): A selective 5-HT2A antagonist like M100907 to confirm the response is 5-HT2A-mediated.[12]
-
Syringes (1 mL) with appropriate gauge needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation chambers (e.g., clear Plexiglas cylinders or boxes).
-
Video recording equipment or an automated HTR detection system.
3. Experimental Design
A dose-response study is crucial for characterizing the effects of 4-AcO-DET.
| Group | Treatment | Number of Animals (n) | Rationale |
| 1 | Vehicle (e.g., 0.9% Saline) | 8-10 | Negative control to establish baseline HTR frequency. |
| 2 | 4-AcO-DET (Low Dose) | 8-10 | To determine the threshold dose for inducing HTR. |
| 3 | 4-AcO-DET (Mid Dose 1) | 8-10 | To establish the ascending part of the dose-response curve. |
| 4 | 4-AcO-DET (Mid Dose 2) | 8-10 | To identify the peak effective dose. |
| 5 | 4-AcO-DET (High Dose) | 8-10 | To investigate potential for an inverted U-shaped response. |
| 6 | Positive Control (e.g., Psilocybin) | 8-10 | To validate the assay and provide a benchmark for comparison. |
| 7 (Optional) | 5-HT2A Antagonist + 4-AcO-DET (Peak Dose) | 8-10 | To confirm the 5-HT2A receptor-mediated mechanism. |
4. Step-by-Step Procedure
-
Drug Preparation: Prepare fresh solutions of 4-AcO-DET and control compounds in the chosen vehicle on the day of the experiment. The concentration should be adjusted to allow for a consistent injection volume (e.g., 10 mL/kg body weight).
-
Animal Habituation: Place each mouse individually into an observation chamber and allow them to habituate for at least 30 minutes before drug administration.
-
Drug Administration: Administer the assigned treatment (vehicle, 4-AcO-DET, or control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The route of administration should be consistent across all groups.
-
Observation Period: Immediately after injection, begin recording the behavior of the mice. The observation period typically lasts for 30-60 minutes, as the peak effects of many tryptamines occur within this timeframe.[10][12]
-
Data Collection:
-
Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the number of head twitches for each mouse. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or exploratory behavior.
-
Automated Detection: For higher throughput and objectivity, automated systems can be used. These systems often involve a small magnet affixed to the mouse's head and a surrounding magnetometer coil that detects the rapid movements characteristic of an HTR.[2][5] Alternatively, machine learning-based video analysis tools like DeepLabCut and SimBA can be employed for automated quantification.[13]
-
-
Data Recording: Record the total number of head twitches for each animal during the observation period.
Experimental Workflow for Head-Twitch Response Assay
Caption: Workflow of the head-twitch response assay in mice.
Data Analysis and Interpretation
1. Quantitative Analysis
The primary endpoint of the HTR assay is the total number of head twitches observed during the specified time period. The data should be presented as the mean ± standard error of the mean (SEM) for each treatment group.
Example Data Table:
| Treatment Group | Dose (mg/kg) | Mean HTR Count (± SEM) |
| Vehicle | 0 | 1.2 ± 0.4 |
| 4-AcO-DET | 0.5 | 8.5 ± 1.2 |
| 4-AcO-DET | 1.0 | 25.3 ± 3.1 |
| 4-AcO-DET | 2.0 | 42.1 ± 4.5 |
| 4-AcO-DET | 5.0 | 35.8 ± 3.9 |
| Psilocybin | 1.0 | 38.6 ± 4.2 |
2. Statistical Analysis
-
Use a one-way analysis of variance (ANOVA) to determine if there is a significant overall effect of the treatment.
-
If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each dose of 4-AcO-DET to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
3. Interpretation of Results
-
A dose-dependent increase in HTR frequency following 4-AcO-DET administration, which is significantly different from the vehicle control, would indicate that the compound has 5-HT2A agonist activity in vivo.
-
The observation of an inverted U-shaped dose-response curve is common for potent 5-HT2A agonists and should be noted.[1][3]
-
Comparing the potency and efficacy of 4-AcO-DET to a known hallucinogen like psilocybin can provide a relative measure of its potential hallucinogenic activity.
-
If an antagonist study is performed, a significant reduction in 4-AcO-DET-induced HTR by a 5-HT2A antagonist would confirm the mechanism of action.
Proposed Signaling Pathway of 4-AcO-DET at the 5-HT2A Receptor
Caption: 4-AcO-DET activation of the 5-HT2A receptor signaling cascade.
Conclusion
The head-twitch response assay is a robust and translationally relevant preclinical model for assessing the hallucinogenic potential of novel psychoactive compounds. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can effectively characterize the in vivo 5-HT2A agonist activity of 4-AcO-DET. This information is critical for understanding its pharmacological profile and for making informed decisions in the drug development process.
References
-
Head-twitch response - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice. (2023). Methods in Molecular Biology. Retrieved January 17, 2026, from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Retrieved January 17, 2026, from [Link]
-
Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. (2023). Labcorp. Retrieved January 17, 2026, from [Link]
-
The Search for Non-Hallucinogenic Psychedelics: Uncovering the Head Twitch Response. (2024). Mind & Matter. Retrieved January 17, 2026, from [Link]
-
Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. (2020). Blossom Analysis. Retrieved January 17, 2026, from [Link]
-
Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. (2022). ACS Pharmacology & Translational Science. Retrieved January 17, 2026, from [Link]
-
Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. (2020). OPEN Foundation. Retrieved January 17, 2026, from [Link]
-
Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (2021). The Journal of Pharmacology and Experimental Therapeutics. Retrieved January 17, 2026, from [Link]
-
5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Novel Serotonergic Psychedelic Agents as 5-HT2A Agonists for Treating Psychosis, Mental Illness, and CNS Disorders. (2022). ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. (2023). MDPI. Retrieved January 17, 2026, from [Link]
Sources
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - OPEN Foundation [open-foundation.org]
- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. labcorp.com [labcorp.com]
- 11. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Framework for Preclinical Dose-Range Finding of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for preclinical research by qualified professionals only. 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) is a research chemical. It is not intended for human or veterinary use. All research must be conducted in strict compliance with local, national, and international regulations, including obtaining necessary licenses and approvals from institutional animal care and use committees (IACUC) and other relevant ethics boards.
Abstract
This application note provides a comprehensive guide for establishing appropriate dosage ranges for 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) in a preclinical research setting. We outline a multi-tiered approach, beginning with in vitro characterization to determine receptor affinity and functional activity, followed by a systematic in vivo dose-finding methodology using a validated rodent behavioral model. The causality behind each experimental step is explained to provide a logical framework for researchers. This guide emphasizes a data-driven approach to dose selection, ensuring scientific rigor, ethical considerations in animal use, and the generation of reproducible data for psychoactive drug development.
Introduction: Pharmacological Profile of 4-AcO-DET
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) is a synthetic tryptamine first synthesized by Albert Hofmann.[1] It belongs to a class of compounds being investigated for their potential neurobiological effects. Structurally, it is the acetate ester of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).
Mechanism of Action Hypothesis: Like the well-studied compound 4-AcO-DMT (psilacetin), 4-AcO-DET is hypothesized to function as a prodrug for its corresponding phenolic analog, 4-HO-DET.[1][2] This bioconversion likely occurs via esterase enzymes in the body. The active metabolite, 4-HO-DET, is a potent agonist at various serotonin receptors, with a primary affinity for the 5-HT2A receptor subtype.[3] The activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the principal mechanism mediating the effects of classical psychedelic compounds.[4][5][6]
Rationale for Preclinical Study: Understanding the dose-response relationship of 4-AcO-DET is a foundational step in characterizing its pharmacological profile.[7][8] Preclinical studies are essential to determine its potency, efficacy, and safety window before any further development can be considered.[8][9][10] This process begins with establishing its activity at the molecular level (in vitro) and then translating those findings to a whole-organism model (in vivo).
Part 1: In Vitro Characterization at the 5-HT2A Receptor
Causality: Before administering a compound to a living animal, it is crucial to confirm its activity and potency at the intended molecular target. In vitro assays provide a controlled environment to quantify the interaction between 4-AcO-DET (and its active metabolite, 4-HO-DET) and the 5-HT2A receptor. This step is foundational for estimating a relevant starting dose range for in vivo studies and validating the compound's mechanism of action.
Key In Vitro Assays
-
Receptor Binding Assays: These assays determine the affinity (typically expressed as Ki) of the compound for the 5-HT2A receptor. A radioligand competition assay is a standard method.
-
Functional Assays: These assays measure the cellular response following receptor activation, determining the compound's efficacy (Emax) and potency (EC50). For the Gq/11-coupled 5-HT2A receptor, common readouts include:
Canonical 5-HT2A Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 4-HO-DET initiates a well-characterized signaling cascade.[11][15] The receptor couples to the Gq/11 protein, activating Phospholipase C (PLC), which then cleaves PIP2 into the second messengers IP3 and DAG.[4][11] IP3 stimulates the release of Ca2+ from the endoplasmic reticulum.[11][15]
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Table 1: Example Data Presentation for In Vitro Assays
(Note: Data are illustrative and must be determined experimentally.)
| Compound | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) |
| 4-HO-DET | [Experimental Value] | [Experimental Value] |
| Serotonin | 19.5[1] | [Reference Value] |
| LSD | 1.26[1] | [Reference Value] |
Part 2: In Vivo Dose-Range Finding Protocol
Causality: Once in vitro activity is confirmed, the next logical step is to determine the compound's effect in a living system. A dose-range finding study is critical for identifying the minimum effective dose and the maximum tolerated dose, establishing a therapeutic window for subsequent, more complex preclinical experiments.[7][10] For 5-HT2A agonists, the head-twitch response (HTR) in mice is a well-validated, specific, and quantifiable behavioral proxy for receptor activation.[16][17][18][19] The frequency of head twitches correlates with the potency of serotonergic psychedelics.[18][20]
Experimental Workflow for Dose-Finding
The process follows a systematic progression from initial dose selection to data analysis, ensuring a comprehensive understanding of the dose-effect relationship.
Caption: Workflow for an in vivo dose-range finding study using HTR.
Detailed Protocol: Head-Twitch Response (HTR) Assay
This protocol is a self-validating system, incorporating a vehicle control group to ensure observed effects are drug-dependent and a known positive control to validate the assay's sensitivity.
Materials:
-
4-AcO-DET fumarate or hydrochloride salt
-
Vehicle (e.g., 0.9% sterile saline)
-
Positive control: DOI (2,5-Dimethoxy-4-iodoamphetamine)[19] or Psilocybin.
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard mouse observation chambers
-
Video recording equipment (optional, but recommended for verification)[18]
-
Analytical balance, syringes, etc.
Methodology:
-
Compound Preparation: Prepare a stock solution of 4-AcO-DET in the chosen vehicle. Perform serial dilutions to create the desired test concentrations. Doses should be calculated based on the free base molecular weight of the compound.
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week and to the testing room for at least 60 minutes before the experiment begins.
-
Group Assignment: Randomly assign animals to treatment groups (n=6-8 per group).
-
Group 1: Vehicle Control (e.g., Saline, IP)
-
Group 2-5: 4-AcO-DET (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, IP). Dose selection should be logarithmic and based on in vitro potency and data from structurally similar compounds.
-
Group 6: Positive Control (e.g., Psilocybin 1.0 mg/kg, IP)[21]
-
-
Administration: Administer the assigned treatment via intraperitoneal (IP) injection. Record the time of administration for each animal.
-
Observation Period: Immediately after injection, place each mouse into an individual observation chamber. Allow for a 5-10 minute habituation period.
-
HTR Quantification: Begin counting the number of head twitches for a pre-determined period (e.g., 30 or 60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[17] Scoring can be done by a trained observer blind to the treatment conditions or using automated tracking software.[18]
-
Data Analysis:
-
Calculate the mean (± SEM) number of head twitches for each group.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.
-
Plot the mean HTR count against the log of the dose to generate a dose-response curve.
-
Use non-linear regression to calculate the ED50 (the dose that produces 50% of the maximal effect).
-
Table 2: Example Data Summary for HTR Dose-Response Study
(Note: Data are illustrative and must be determined experimentally.)
| Treatment Group (mg/kg, IP) | Mean HTR Count (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 1.5 ± 0.5 | - |
| 4-AcO-DET (0.1) | 4.2 ± 1.1 | p > 0.05 |
| 4-AcO-DET (0.3) | 15.8 ± 2.5 | p < 0.05 |
| 4-AcO-DET (1.0) | 45.1 ± 5.3 | p < 0.001 |
| 4-AcO-DET (3.0) | 48.5 ± 6.1 | p < 0.001 |
| Psilocybin (1.0) | 42.3 ± 4.9 | p < 0.001 |
Part 3: Pharmacokinetic (PK) and Safety Considerations
Causality: Understanding a drug's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—is essential for interpreting pharmacodynamic data and designing future studies.[22] A basic PK study helps correlate the dose administered with the concentration of the parent drug (4-AcO-DET) and its active metabolite (4-HO-DET) in the bloodstream over time.
-
PK Study Design: A satellite group of animals can be dosed with a pharmacologically active dose of 4-AcO-DET. Blood samples are then collected at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration. Plasma concentrations of both 4-AcO-DET and 4-HO-DET are then quantified using a validated analytical method like LC-MS/MS. This confirms the prodrug conversion in vivo.
-
Safety & Tolerability: During the HTR study, researchers must also observe animals for any signs of toxicity or adverse effects (e.g., seizures, stereotypy, severe ataxia, changes in body temperature). This qualitative data helps establish the Maximum Tolerated Dose (MTD).[7]
Conclusion and Best Practices
This application note provides a systematic and scientifically-grounded framework for determining the appropriate preclinical dosage of 4-AcO-DET. The recommended approach is not to provide a single "dose," but to empower researchers with a methodology to define a dose-response curve for their specific research context.
Key Best Practices:
-
Start Low: Always begin in vivo studies with doses that are orders of magnitude lower than the in vitro EC50.
-
Use Controls: A vehicle control is mandatory to prove the effect is drug-specific. A positive control validates the assay.
-
Blinding: The experimenter quantifying the behavioral response should be blind to the treatment conditions to prevent bias.
-
Ethical Conduct: All animal experiments must adhere to the 3Rs (Replacement, Reduction, Refinement) and be approved by an IACUC.
By following this integrated in vitro and in vivo approach, researchers can confidently establish a reliable and reproducible dosing paradigm for 4-AcO-DET, paving the way for further, more detailed neuropharmacological investigation.
References
-
Eshleman, A. J., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved January 17, 2026, from [Link]
-
Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available at: [Link]
-
Recovered.org. (2025). Understanding the Risks and Benefits of 4-AcO-DMT. Available at: [Link]
-
Montagna, S., et al. (2021). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). 4-AcO-DMT. Retrieved January 17, 2026, from [Link]
-
Kristensen, J. L. (2016). How do psychedelics work? Meet the serotonin 2A receptor. YouTube. Available at: [Link]
-
González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]
-
Cangiano, M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 4-HO-DET. Retrieved January 17, 2026, from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. Available at: [Link]
-
Swanson, K. R., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 17, 2026, from [Link]
-
Chem. (n.d.). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Chem. (n.d.). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. Retrieved January 17, 2026, from [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Available at: [Link]
-
Pottie, E., et al. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed. Available at: [Link]
-
Mentré, F., et al. (2015). Dose-finding methods for Phase I clinical trials using pharmacokinetics in small populations. Biometrical Journal. Available at: [Link]
-
Wikipedia. (n.d.). Head-twitch response. Retrieved January 17, 2026, from [Link]
-
Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PubMed Central. Available at: [Link]
-
World Journal of Pharmaceutical Science and Research. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. Available at: [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central. Available at: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved January 17, 2026, from [Link]
-
Hesselgrave, N., et al. (2021). Antidepressant-like behavioral and synaptic actions of psilocybin are independent of 5-HT2R activation in mice. PNAS. Available at: [Link]
Sources
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recovered.org [recovered.org]
- 3. 4-HO-DET - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. ppd.com [ppd.com]
- 9. wjpsronline.com [wjpsronline.com]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 17. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-AcO-DET Stability & Degradation
Welcome to the technical support guide for 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions, troubleshooting for common experimental issues, and validated protocols for stability assessment. Our goal is to equip you with the necessary knowledge to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-AcO-DET?
The principal and most well-documented degradation pathway for 4-AcO-DET is the hydrolysis of its acetate ester group. This reaction yields the free phenolic compound, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), also known as ethocin, and acetic acid.[1][2] This process is analogous to the in vivo dephosphorylation of psilocybin to psilocin.[2]
It is widely expected that 4-AcO-DET acts as a prodrug, being rapidly hydrolyzed by serum esterases into the pharmacologically active 4-HO-DET after administration.[1][3] Therefore, the primary degradation product is also the active metabolite.
Caption: Hydrolysis of 4-AcO-DET to 4-HO-DET.
Q2: My 4-AcO-DET sample, which was a powder, has turned into a dark, tar-like substance. What happened, and is it still usable?
This is a commonly reported issue, particularly with the freebase form of the compound.[2] The transformation into a brown or black "goo" is hypothesized to be the result of polymerization.[2][4] The carbonyl group on the acetate ester may possess some photoactivity, which, upon exposure to light or heat, could initiate the formation of high-molecular-weight polymers.[2]
Regarding its usability, preliminary analysis of the degraded material suggests it is composed primarily of the hydrolyzed product, 4-HO-DET.[4] Since 4-HO-DET is the active compound, the "goo" is often reported to retain its pharmacological activity.[2] However, for quantitative and controlled scientific experiments, the use of such a degraded sample is strongly discouraged. The presence of polymers and other unidentified byproducts compromises the purity and known concentration of the active compound, rendering precise dosing impossible and introducing unknown variables into your experiment.
Q3: What are the optimal storage conditions for long-term stability of 4-AcO-DET?
To maximize the shelf-life of 4-AcO-DET and prevent degradation, several environmental factors must be strictly controlled. Based on best practices for tryptamine compounds and available data, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Low temperatures significantly slow down chemical reactions, including hydrolysis and polymerization.[5][6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen minimizes the risk of oxidative degradation, which can affect the indole ring of the tryptamine structure. |
| Light | Amber/Opaque Vials | Protects the compound from photolytic degradation, which can catalyze the formation of polymers.[2][8] |
| Moisture | Airtight container with desiccant | Prevents the ingress of atmospheric moisture, which is required for the primary degradation pathway of hydrolysis.[8][9] |
| Form | Crystalline Solid (Salt Form) | Solid forms are inherently more stable than solutions.[10] Salt forms (e.g., fumarate or hydrochloride) are generally more stable than the freebase.[10] |
Summary Table: Storage Recommendations
Q4: How stable is 4-AcO-DET in solution? What is the best solvent to use?
4-AcO-DET, like most 4-substituted tryptamines, is significantly less stable in solution compared to its solid form.[10][11] The presence of a solvent, particularly protic solvents like water or ethanol, can facilitate hydrolysis. Anecdotal reports suggest that even when stored frozen in ethanol, a noticeable loss of potency can occur in a matter of weeks.[11]
If preparing a solution is necessary for your experimental design:
-
Prepare Fresh: The best practice is to prepare solutions immediately before use.
-
Solvent Choice: For analytical purposes, acetonitrile or methanol are common choices.[5][12] For short-term storage, a non-aqueous, aprotic solvent would be theoretically superior to protic solvents like water or ethanol.
-
Storage of Solutions: If temporary storage is unavoidable, store the solution in an airtight, light-proof vial at -20°C or lower. Minimize headspace in the vial to reduce oxygen exposure.
Troubleshooting Guide
Issue 1: An unexpected peak corresponding to 4-HO-DET is present in the chromatogram of a freshly prepared 4-AcO-DET standard.
-
Probable Cause 1: On-Column or In-Source Degradation. While 4-acetoxy-DMT has been found to be thermally stable in a GC injection port at 200°C, the specific conditions of your analytical instrumentation (e.g., injector temperature, mobile phase pH) could be promoting degradation.[13]
-
Probable Cause 2: Hydrolysis during Sample Preparation. The pH of your sample preparation medium is critical. Basic conditions, in particular, will rapidly hydrolyze the acetate ester.[13] A study on the related 4-AcO-DMT demonstrated that sample preparation with a strong base yielded a higher ratio of the hydrolyzed product.[13]
-
Solution:
-
Verify Solvent/Buffer pH: Ensure all solvents and buffers used for sample preparation are neutral or slightly acidic. Avoid basic conditions.
-
Analyze Instrument Parameters: Review the temperature of your GC injector or the ion source conditions in your mass spectrometer. If possible, attempt analysis with lower temperature settings.
-
Check Standard Integrity: The reference standard itself may have partially degraded. Analyze a freshly opened vial or a standard from a different lot number if available.
-
Issue 2: A noticeable loss of potency or inconsistent results are observed over the course of a multi-day experiment.
-
Probable Cause: Solution Instability. As detailed in the FAQ section, 4-AcO-DET is prone to degradation in solution. If you are using a single stock solution over several days, it is likely hydrolyzing to 4-HO-DET. While 4-HO-DET is active, the molar mass differs, and the degradation process means the concentration of your target analyte is changing over time.
-
Solution:
-
Prepare Fresh Daily: Prepare a new stock solution from the solid compound at the start of each experimental day.
-
Quantify Degradation: If using a single solution is unavoidable, you must quantify the stability. Run a calibration curve at the beginning and end of each day to monitor the concentration of 4-AcO-DET and the appearance of 4-HO-DET.
-
Store Properly Between Uses: If there are short intervals between uses on the same day, keep the stock solution on ice and protected from light.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for 4-AcO-DET
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[14][15][16]
Caption: Workflow for a forced degradation study.
Objective: To intentionally degrade 4-AcO-DET under various stress conditions to identify degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare separate solutions of 4-AcO-DET (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture. For solid-state tests, use the neat powder.
-
Acidic Degradation: To one sample solution, add an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
-
Basic Degradation: To another sample solution, add an equal volume of 0.1 M NaOH. Keep at room temperature. Due to the high susceptibility to base-catalyzed hydrolysis, withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize with HCl, and dilute for analysis.[13][17]
-
Oxidative Degradation: Treat a sample solution with a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Monitor over several hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C. Sample at various time points and prepare solutions for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. The primary goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without being further degraded themselves.[15]
Protocol 2: HPLC-MS Method for Quantifying 4-AcO-DET and 4-HO-DET
Objective: To separate and quantify 4-AcO-DET and its primary degradant, 4-HO-DET.
Instrumentation & Columns:
-
HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (Q-TOF, Orbitrap, or Triple Quadrupole).
-
Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: 50:50 Acetonitrile:Water
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
UV Detection: 220 nm and 280 nm
Mass Spectrometry Conditions (Positive ESI):
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Expected Ions:
-
4-AcO-DET: [M+H]⁺ at m/z 275.1754
-
4-HO-DET: [M+H]⁺ at m/z 233.1648
-
Procedure:
-
Prepare stock solutions of certified reference standards for both 4-AcO-DET and 4-HO-DET.
-
Create a series of calibration standards by serial dilution to cover the expected concentration range of your samples.
-
Prepare your experimental samples using the same diluent.
-
Run the calibration standards followed by your samples to quantify the concentration of each compound.
References
-
4-AcO-DET - Wikipedia. (n.d.). Wikipedia. [Link]
-
4-AcO-DET - PsychonautWiki. (n.d.). PsychonautWiki. [Link]
-
Storage and Stability of 4-AcO-DMT - Bluelight.org. (2010, January 30). Bluelight.org. [Link]
-
4-Acetoxy-DET / Ethacetin Degradation Investigation - Erowid. (n.d.). Erowid. [Link]
-
Single Report on Stability of 4-Aco-DMT in Alcohol : r/researchchemicals - Reddit. (2020, February 9). Reddit. [Link]
-
Psilocin - The "real deal" or an extraction byproduct - PubMed. (2022, November 4). PubMed. [Link]
-
How long will 4-sub tryptamines last without a fridge/freezer under dry and room temperature conditions? : r/researchchemicals - Reddit. (2021, September 28). Reddit. [Link]
-
Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines | ACS Omega - ACS Publications. (2022, July 5). ACS Publications. [Link]
-
4-AcO-DMT - Wikipedia. (n.d.). Wikipedia. [Link]
-
Forced degradation studies - MedCrave online. (2016, December 14). MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
4-Acetoxy-diethyltryptamine - SWGDRUG.org. (2019, February 11). SWGDRUG.org. [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. (n.d.). PubMed Central. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). NIH. [Link]
-
Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC - PubMed Central. (2022, July 5). PubMed Central. [Link]
-
Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - NIH. (2022, July 29). NIH. [Link]
-
REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016, July 1). Pharma Science Monitor. [Link]
-
Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS - ResearchGate. (n.d.). ResearchGate. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). BJSTR. [Link]
-
Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC. (n.d.). PubMed Central. [Link]
-
Investigation of the Structure–Activity Relationships of Psilocybin Analogues | ACS Pharmacology & Translational Science. (2020, December 14). ACS Publications. [Link]
-
How long will 4-aco-DMT stay good for? : r/researchchemicals - Reddit. (2016, July 31). Reddit. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8). ResearchGate. [Link]
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. Erowid 4-Acetoxy-DET Vaults : 4-Acetoxy-DET / Ethacetin Degradation [erowid.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. bluelight.org [bluelight.org]
- 11. reddit.com [reddit.com]
- 12. swgdrug.org [swgdrug.org]
- 13. Psilocin - The "real deal" or an extraction byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmasm.com [pharmasm.com]
- 17. researchgate.net [researchgate.net]
Proper storage conditions for 4-AcO-DET hydrochloride
Technical Support Center: 4-AcO-DET Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed technical information, frequently asked questions (FAQs), and troubleshooting protocols for the proper storage and handling of 4-Acetoxy-N,N-diethyltryptamine hydrochloride (4-AcO-DET HCl). As a Senior Application Scientist, my goal is to provide a comprehensive resource grounded in chemical principles to ensure the long-term integrity and stability of this important analytical reference standard.
Section 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section addresses the most common inquiries regarding the storage of 4-AcO-DET HCl.
Q1: What is the primary recommended storage condition for solid 4-AcO-DET hydrochloride?
For maximal long-term stability, solid 4-AcO-DET HCl should be stored at -20°C.[1] Major chemical suppliers confirm that under these conditions, the compound is stable for at least three years.[1] The container should be tightly sealed and protected from light and moisture.[2][3]
Q2: Why are cold and dark conditions so critical for tryptamine stability?
The stability of 4-AcO-DET HCl is compromised by three main factors: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The 4-acetoxy group is an ester, which is susceptible to hydrolysis (reaction with water) to form 4-hydroxy-N,N-diethyltryptamine (4-HO-DET or ethocin) and acetic acid.[4] This process is accelerated by moisture and non-neutral pH. 4-HO-DET contains a phenolic hydroxyl group, which is significantly more prone to oxidation than the parent acetoxy compound.
-
Oxidation: The indole ring, characteristic of tryptamines, and the resulting 4-hydroxy group are susceptible to oxidation from atmospheric oxygen.[5] This leads to the formation of colored degradation products, often appearing as blueish or black impurities. Lowering the temperature slows the rate of these chemical reactions.
-
Photodegradation: Tryptamines can be light-sensitive.[3] UV and even ambient light can provide the energy needed to initiate degradation reactions. Storing the compound in an amber vial or a light-blocking container is essential.
Q3: I don't have a -20°C freezer. Are there alternative storage options?
While -20°C is optimal, if unavailable, storing the solid compound in a desiccator at room temperature (20-25°C) is a viable short- to medium-term alternative. The critical factor is rigorous moisture exclusion. Use a high-quality desiccator with fresh desiccant and ensure the container is sealed with paraffin film. For longer-term storage, refrigeration (2-8°C) is preferable to room temperature.
Q4: How should I store 4-AcO-DET HCl once it's dissolved in a solvent?
Solutions are generally less stable than the crystalline solid. For stock solutions, use a dry, aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation. Store these aliquots at -20°C or, ideally, -80°C.[6] One supplier recommends that stock solutions stored at -20°C should be used within one month, while storage at -80°C extends the stability to six months.[6] Avoid protic solvents like ethanol or aqueous buffers for long-term storage, as they can facilitate hydrolysis.
Q5: What is the significance of the hydrochloride salt form for stability?
4-AcO-DET is provided as a hydrochloride (HCl) salt to improve its stability and handling characteristics. The salt form is generally more crystalline, less hygroscopic (attracts less water), and less prone to degradation than the freebase form. The protonated amine of the salt is also less susceptible to certain reactions.
Section 2: Data Summary & Chemical Properties
To ensure proper experimental design, a clear understanding of the compound's properties is essential.
| Property | Value | Source |
| IUPAC Name | 3-[2-(diethylamino)ethyl]-1H-indol-4-yl acetate, monohydrochloride | [7] |
| Synonyms | 4-acetoxy-N,N-Diethyltryptamine HCl, Ethacetin HCl, Ethylacybin HCl | [1][7] |
| Molecular Formula | C₁₆H₂₂N₂O₂ · HCl | [1][7] |
| Molecular Weight | 310.8 g/mol | [1][7] |
| Appearance | Crystalline solid | [1] |
| Recommended Storage | -20°C | [1] |
| Long-Term Stability | ≥ 3 years (at -20°C) | [1] |
| Solubility (mg/mL) | DMF: 30, Ethanol: 20, DMSO: 10, PBS (pH 7.2): 10 | [1] |
Section 3: Troubleshooting Guide for Stability Issues
This section provides a logical framework for identifying and addressing potential degradation of your 4-AcO-DET HCl sample.
Issue 1: The crystalline solid has changed color (e.g., turned tan, brownish, or clumpy).
-
Probable Cause: This indicates likely oxidation and/or hydrolysis. Clumpiness suggests moisture absorption. The primary degradation product, 4-HO-DET, is known to be less stable and can oxidize to colored impurities.
-
Recommended Action:
-
Do not use for sensitive quantitative experiments. The purity is compromised.
-
Assess Purity: Perform a simple purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if available. Compare the sample to a fresh, uncontaminated reference standard if possible.
-
Future Prevention: Review your storage protocol. Ensure the container is airtight, stored in a desiccator if not in a freezer, and protected from light. Use an inert gas like argon or nitrogen to backfill the container before sealing to displace oxygen.
-
Issue 2: Inconsistent results are observed in bioassays using the same stock solution over time.
-
Probable Cause: The compound is degrading in solution. As 4-AcO-DET is considered a prodrug of 4-HO-DET, hydrolysis to this more active metabolite can alter the pharmacological profile observed in experiments.[7]
-
Recommended Action:
-
Prepare Fresh Solutions: Always prepare fresh solutions from solid material for critical experiments. If using a stock, use it within the recommended timeframe (e.g., <1 month at -20°C).[6]
-
Aliquot Properly: Prepare single-use aliquots of your stock solution immediately after preparation to prevent contamination and degradation from repeated handling of the main stock.
-
Solvent Choice: Ensure you are using a suitable, dry, aprotic solvent for storage. Avoid aqueous buffers for anything other than immediate use.
-
Decision Tree for Assessing Compound Stability
This workflow provides a systematic approach to evaluating the integrity of your 4-AcO-DET HCl.
Caption: Decision workflow for troubleshooting 4-AcO-DET HCl stability.
Section 4: Standard Operating Procedures (SOPs)
Following standardized procedures is crucial for experimental reproducibility and maintaining compound integrity.
SOP-01: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Preparation: Allow the sealed vial of 4-AcO-DET HCl to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: In a fume hood, accurately weigh the desired amount of 4-AcO-DET HCl (e.g., 10 mg) into a sterile, amber glass vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mg/mL solution). Ensure the DMSO is from a freshly opened bottle or has been stored under an inert atmosphere to minimize water content.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials (e.g., 50 µL aliquots).
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen.
-
Storage: Tightly cap the aliquots, seal with paraffin film, and place them in a labeled storage box at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
SOP-02: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative method to check for gross impurities.
-
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
Developing Chamber
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v) with 1-2 drops of ammonium hydroxide.
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of your 4-AcO-DET HCl sample and a reference standard (if available) in methanol.
-
Visualization: UV lamp (254 nm) and Ehrlich's reagent spray.
-
-
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm, cover, and let it saturate for 15-20 minutes.
-
Using a capillary tube, spot a small amount of your sample solution and the reference solution onto the TLC plate baseline, about 1 cm from the bottom.
-
Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Analysis:
-
Visualize the plate under a UV lamp (254 nm). Pure 4-AcO-DET should appear as a single, dark spot.
-
Spray the plate with Ehrlich's reagent. Tryptamines and their indole-containing degradation products will typically turn purple or pink.
-
Interpretation: The presence of multiple spots indicates impurities. Degradation (hydrolysis to 4-HO-DET) will likely result in a second spot with a different Rf value.
-
References
-
Glatt, H., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Retrieved from [Link]
-
Critical Consulting LLC. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing 4-AcO-DET in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for preventing the hydrolysis of 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to maintain the integrity of your experimental compounds, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is 4-AcO-DET and why is its stability in solution a concern?
4-Acetoxy-N,N-diethyltryptamine, also known as ethacetin, is a synthetic psychedelic tryptamine.[1][2] It is structurally related to psilocin and is considered a prodrug to 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[1][3][4] The primary stability concern is the hydrolysis of the acetate ester group, which converts 4-AcO-DET into 4-HO-DET.[1][2] This conversion can alter the pharmacological profile of the compound and impact the accuracy of experimental results.[3][5]
Q2: What is the chemical mechanism behind the hydrolysis of 4-AcO-DET?
The hydrolysis of 4-AcO-DET is a chemical reaction in which a water molecule breaks the ester bond. This reaction is catalyzed by the presence of acids or bases. The process involves a nucleophilic attack by a water molecule on the carbonyl carbon of the acetate group. This leads to the cleavage of the ester linkage, resulting in the formation of 4-HO-DET and acetic acid. In biological systems, this process is rapidly carried out by enzymes, particularly serum esterases.[3]
Q3: What are the primary factors that accelerate the degradation of 4-AcO-DET in solution?
Several factors can significantly impact the stability of 4-AcO-DET in solution. These include:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the degradation.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of the hydrolysis reaction.[6][7]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate degradation reactions.[6][7]
-
Presence of Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur.
-
Oxidizing Agents: The indole ring of the tryptamine structure is susceptible to oxidation, which can lead to the formation of colored degradation products.[8]
Troubleshooting Guide: Preventing 4-AcO-DET Degradation
This section provides practical solutions to common issues encountered when working with 4-AcO-DET solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of potency or unexpected pharmacological effects. | Hydrolysis of 4-AcO-DET to 4-HO-DET.[1][3] | Prepare solutions fresh whenever possible. If storage is necessary, use an appropriate solvent and buffer system as detailed in the protocols below. Store solutions at low temperatures and protected from light.[8][9] |
| Solution changes color (e.g., turns yellow, brown, or black). | Oxidation of the indole nucleus of the tryptamine.[8] This can be exacerbated by exposure to light and air (oxygen). | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in aluminum foil to protect from light.[8] |
| Precipitate forms in the solution upon storage. | Poor solubility of 4-AcO-DET or its degradation products in the chosen solvent. | Ensure the chosen solvent can dissolve the desired concentration of 4-AcO-DET. Consider using a co-solvent system if necessary. Note that some tryptamines have limited solubility in ethanol.[10] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution for Short-Term Storage
This protocol is designed to prepare a relatively stable stock solution of 4-AcO-DET for use within a few days.
Materials:
-
4-AcO-DET hydrochloride
-
Anhydrous Ethanol (ACS grade or higher)
-
Phosphate Buffered Saline (PBS), pH 7.2[11]
-
Sterile, amber glass vials with airtight caps
-
Argon or Nitrogen gas
Procedure:
-
Weigh the desired amount of 4-AcO-DET hydrochloride in a clean, dry vial.
-
Add a minimal amount of anhydrous ethanol to dissolve the compound completely. For example, 4-AcO-DET HCl is soluble in ethanol at 20 mg/mL.[11]
-
Under a gentle stream of inert gas (argon or nitrogen), add cold PBS (pH 7.2) to reach the final desired concentration. 4-AcO-DET HCl is soluble in PBS (pH 7.2) at 10 mg/mL.[11]
-
Immediately cap the vial tightly.
Causality: The use of a slightly acidic to neutral buffer helps to minimize both acid and base-catalyzed hydrolysis. Storing at low temperatures significantly slows down the degradation kinetics.[6][7] The inert gas displaces oxygen, reducing the risk of oxidation.
Protocol 2: Long-Term Storage of 4-AcO-DET
For long-term storage, it is highly recommended to store 4-AcO-DET as a dry powder.
Procedure:
-
Ensure the 4-AcO-DET (preferably as a salt, e.g., hydrochloride or fumarate, which are generally more stable than the freebase) is in a tightly sealed, airtight container.[12]
-
Place the container in a desiccator with a suitable desiccant to remove any residual moisture.
-
For optimal stability, store the container at -20°C or lower, protected from light.[3][11] A vendor of 4-acetoxy DET (hydrochloride) suggests stability for at least 3 years under these conditions.[3][11]
Causality: In the solid state and in the absence of moisture, the rate of hydrolysis is negligible. Low temperatures and protection from light further minimize any potential degradation pathways.[13]
Visualization of the Hydrolysis Pathway
The following diagram illustrates the chemical transformation of 4-AcO-DET into its active metabolite, 4-HO-DET, through hydrolysis.
Caption: Hydrolysis of 4-AcO-DET to 4-HO-DET and acetic acid.
Data Summary: Solvent and Storage Recommendations
| Solvent | Solubility of 4-AcO-DET HCl | Recommended Storage | Notes |
| Ethanol | 20 mg/mL[11] | Short-term at -20°C[9] | Anecdotal evidence suggests some degradation may still occur.[14] |
| PBS (pH 7.2) | 10 mg/mL[11] | Short-term at -20°C[9] | Buffered to minimize pH-catalyzed hydrolysis. |
| DMF | 30 mg/mL[11] | Short-term at -20°C[9] | Use with caution due to potential toxicity. |
| DMSO | 10 mg/mL[11] | Short-term at -20°C[9] | Can promote degradation of some tryptamines.[10] |
| Water (unbuffered) | Not recommended | Not recommended | Prone to rapid hydrolysis.[10] |
References
-
4-AcO-DET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Single Report on Stability of 4-Aco-DMT in Alcohol : r/researchchemicals. (2020, February 9). Reddit. Retrieved January 17, 2026, from [Link]
-
Glatfelter, G. C., Palamar, J. J., & Walters, H. M. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24278–24288. [Link]
-
Storage and Stability of 4-AcO-DMT. (2010, January 30). Bluelight.org. Retrieved January 17, 2026, from [Link]
- Walters, H. M., et al. (2026, January 7). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega.
-
Malaca, S., et al. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 690. [Link]
-
4-HO-DET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. (n.d.). Psychedelic Alpha.
- 4-Hydroxy-diethyltryptamine. (2020, May 14). SWGDRUG.org.
-
4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Psilocin (4-hydroxy-N,N-dimethyltryptamine) and Bufotenine (5-hydroxy-N,N-dimethyltryptamine) Case: Ensuring the Correct Isomer has Been Identified. (2020). Journal of Forensic Sciences, 65(5), 1450-1457. [Link]
-
Question regarding the stability of 4-Aco-DMT in aqueous solution. : r/DrugNerds. (2014, August 6). Reddit. Retrieved January 17, 2026, from [Link]
-
4-Acetoxy-DET / Ethacetin Degradation Investigation. (n.d.). Erowid. Retrieved January 17, 2026, from [Link]
- Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. (n.d.).
-
Is there a way to create a relatively stable solution of a 4-sub tryptamine? (2018, August 1). Reddit. Retrieved January 17, 2026, from [Link]
- Malaca, S., Huestis, M. A., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Prof. Jefferson Digital Commons.
-
4-Acetoxy-DET. (n.d.). Bionity. Retrieved January 17, 2026, from [Link]
-
Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (2020). ACS Pharmacology & Translational Science, 3(6), 1180–1196. [Link]
- Toxicology and Analysis of Psychoactive Tryptamines. (n.d.). MDPI.
-
Best way to store 4-AcO-DMT longterm? : r/researchchemicals. (2018, November 28). Reddit. Retrieved January 17, 2026, from [Link]
- Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. (n.d.).
- Technical Support Center: Tryptamine Stability in Aqueous Solutions. (n.d.). Benchchem.
-
Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. (2022). Drug Testing and Analysis, 14(7), 1233-1243. [Link]
-
Looking for people's opinion on 4-aco-dmt degradation on storage. (2021, December 7). Reddit. Retrieved January 17, 2026, from [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (n.d.). Journal of Pharmacology and Experimental Therapeutics. [Link]
- Toxicology and Analysis of Psychoactive Tryptamines. (2025, October 15).
- Time Course for the Metabolization of Psilocybin and 4-AcO-DMT into Psilocin. (n.d.).
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.).
- What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. (2024, January 23).
-
Optimized glucuronide hydrolysis for the detection of psilocin in human urine samples. (2003). Journal of Chromatography B, 796(2), 409-415. [Link]
- Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. (n.d.).
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). Bioanalysis, 1(5), 899-913. [Link]
- Investigation of the structure-activity relationships of psilocybin analogues. (n.d.). LJMU Research Online.
-
Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (n.d.). ACS Pharmacology & Translational Science. [Link]
- Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
- Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. (2020). Oregon.gov.
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. 4-Acetoxy-DET [bionity.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-HO-DET - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. reddit.com [reddit.com]
- 11. caymanchem.com [caymanchem.com]
- 12. bluelight.org [bluelight.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: 4-AcO-DET Experimental Troubleshooting
Welcome to the technical support center for 4-AcO-DET (3-[2-(diethylamino)ethyl]-1H-indol-4-yl acetate) research. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of inconsistency in experimental results. As a synthetic tryptamine and a prodrug of 4-HO-DET, its handling and experimental application require precision. This document provides in-depth, cause-and-effect explanations to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding 4-AcO-DET.
Q1: What is 4-AcO-DET and its primary mechanism of action?
4-AcO-DET, also known as ethacetin, is a semi-synthetic psychedelic tryptamine first synthesized by Albert Hofmann in 1958.[1][2] It is the acetate ester of 4-HO-DET (ethocin). Its core structure consists of an indole ring, characteristic of tryptamines.[3] The primary hypothesis is that 4-AcO-DET functions as a prodrug, meaning it is biologically inactive until metabolized within the body.[2][4] It is rapidly hydrolyzed by enzymes called serum esterases into the pharmacologically active free phenol, 4-HO-DET.[2] This active metabolite, 4-HO-DET, exerts its effects primarily as a partial agonist of the serotonin 5-HT₂A receptor, which is the key mechanism believed to be responsible for its psychedelic effects.[4][5]
Q2: My 4-AcO-DET sample, which was a crystalline solid, has turned into a dark, black, tar-like substance. Is it still viable?
This is a frequently reported issue and indicates significant degradation.[6] The acetate ester, while theorized to be more shelf-stable than its 4-hydroxy counterpart, is susceptible to hydrolysis, especially in the presence of moisture.[6][7] The initial step is the conversion of 4-AcO-DET to 4-HO-DET. The resulting 4-HO-DET is a free phenol and is quite susceptible to oxidation, especially when any basic impurities are present.[6] This oxidation and potential polymerization leads to the formation of the dark, gooey substance.[6][8]
While the primary degradation product is the active compound 4-HO-DET, its subsequent oxidation means the overall purity and concentration of the target compound are compromised. It is strongly advised not to use degraded samples for quantitative experiments , as the potency will be unreliable. For future prevention, rigorous adherence to proper storage conditions is critical.
Q3: What are the definitive storage and handling protocols for 4-AcO-DET?
To prevent the degradation described above, 4-substituted tryptamines require stringent storage conditions. The key is to protect the compound from air (oxygen), moisture, and light.[9][10]
| Parameter | Condition | Causality / Rationale |
| Temperature | -20°C to 4°C | Slows down chemical degradation pathways, including hydrolysis and oxidation. Long-term storage should be in a freezer.[11] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen, which is a primary driver for the oxidation of the hydrolyzed 4-HO-DET product.[9] |
| Container | Amber Glass Vial | Prevents photodegradation. Glass is inert and less permeable than most plastics.[12] |
| Seal | Airtight Screw Cap/Septa | Prevents exposure to atmospheric moisture and oxygen, which initiate the degradation cascade.[11] |
| Desiccant | Silica Gel Packets | Placed outside the primary container (e.g., in a secondary bag or box) to absorb any ambient moisture.[12] |
Handling: When accessing the sample, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound. Use personal protective equipment (gloves, safety glasses) in a well-ventilated area.[12]
Q4: My results show high variability between subjects. Is this expected?
High inter-subject variability is a known challenge in psychedelic research.[13] With a prodrug like 4-AcO-DET, this can be amplified. The rate of conversion from 4-AcO-DET to the active 4-HO-DET depends on the activity of esterase enzymes, which can vary between individuals and experimental systems.[2][14] Furthermore, downstream factors like differences in 5-HT₂A receptor density and individual metabolism of the active 4-HO-DET compound contribute to this variability. Implementing rigorous experimental controls and larger sample sizes can help to statistically manage this issue.
In-Depth Troubleshooting Guides
Guide 1: Inconsistent Bioactivity and Potency
This is the most critical issue, often stemming from compromised compound integrity. Use the following workflow to diagnose the problem.
Sources
- 1. 4-Acetoxy-DET [bionity.com]
- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. Erowid 4-Acetoxy-DET Vaults : 4-Acetoxy-DET / Ethacetin Degradation [erowid.org]
- 7. bluelight.org [bluelight.org]
- 8. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 9. critical.consulting [critical.consulting]
- 10. bluelight.org [bluelight.org]
- 11. Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT [greenskybio.com]
- 12. Sustainable Practices for Storing Psychedelic Substances — CHANGA INSTITUTE [changainstitute.com]
- 13. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-AcO-DET Synthesis and Purification
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and troubleshooting purposes only. The synthesis of 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) and its precursors may be subject to legal restrictions in many jurisdictions. All experimental work should be conducted in compliance with local laws and regulations, within a properly equipped laboratory, and under the supervision of qualified personnel.
Introduction
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT). It is considered a prodrug of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), as the acetyl group is readily hydrolyzed by esterases in vivo.[1][2][3] The synthesis of 4-AcO-DET, while conceptually straightforward via the acetylation of 4-HO-DET, presents several practical challenges that can impact yield, purity, and stability. This guide provides a comprehensive troubleshooting framework for researchers encountering common issues during the synthesis and purification of this compound.
Part 1: Synthesis Challenges - The Acetylation of 4-HO-DET
The core of 4-AcO-DET synthesis lies in the selective O-acetylation of the phenolic hydroxyl group of 4-HO-DET. The primary challenges stem from the inherent reactivity and instability of the tryptamine scaffold.
Frequently Asked Questions (Synthesis)
Q1: My acetylation reaction is incomplete, and I have significant amounts of unreacted 4-HO-DET. What are the likely causes?
A1: Incomplete acetylation is a common issue and can be traced to several factors:
-
Reagent Stoichiometry: An insufficient molar excess of the acetylating agent (e.g., acetic anhydride) is a primary cause. While a 1:1 ratio is theoretically sufficient, a practical approach often requires a 1.5 to 3-fold excess to drive the reaction to completion, compensating for any reagent decomposition or side reactions.[4]
-
Presence of Moisture: Acetic anhydride and other acylating agents are highly susceptible to hydrolysis. Rigorously dried solvents and glassware are critical. Any moisture present will consume the acetylating agent, reducing its availability for the reaction with 4-HO-DET.
-
Inadequate Activation/Catalysis: The acetylation of a phenol is often accelerated by a base or catalyst. If using a base like pyridine or triethylamine, ensure it is anhydrous and used in sufficient quantity to act as both a catalyst and an acid scavenger for the acetic acid byproduct.
-
Reaction Time and Temperature: Phenolic acetylations can be sluggish at room temperature. While elevated temperatures can increase the reaction rate, they can also promote side reactions and degradation. Optimization of reaction time (typically 1-4 hours) and temperature is necessary.[4]
Q2: The reaction mixture has turned dark brown or black. What degradation is occurring?
A2: The 4-hydroxyindole moiety of the starting material, 4-HO-DET, is highly susceptible to oxidation, especially under basic conditions or in the presence of air.[5] This oxidation leads to the formation of colored quinone-like species and subsequent polymerization, resulting in the dark discoloration or formation of tar-like substances.[4]
-
Mitigation Strategy: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Additionally, avoid overly harsh basic conditions or prolonged reaction times at high temperatures.
Q3: I suspect side products other than unreacted starting material are forming. What are the possibilities?
A3: Besides oxidation, several other side reactions can occur:
-
N-Acetylation: The indole nitrogen (N1 position) can be acetylated, though this is generally less favorable than O-acetylation of the phenol. This side reaction is more likely under strongly basic conditions where the indole N-H proton is abstracted.[6]
-
Di-acetylation: Both the 4-hydroxy group and the indole nitrogen can be acetylated, leading to 1-acetyl-4-acetoxy-N,N-diethyltryptamine.
-
C3-Acetylation: Under certain conditions, particularly with strong Lewis acid catalysts, electrophilic substitution can occur at the C3 position of the indole ring, which is electron-rich.[7] However, this is less common in standard phenolic acetylation protocols.
Troubleshooting Workflow for Acetylation
This workflow provides a logical sequence for diagnosing and resolving common synthesis issues.
Caption: Troubleshooting flowchart for 4-HO-DET acetylation.
Part 2: Purification Challenges
Purifying 4-AcO-DET requires removing unreacted starting materials, degradation products, and reaction byproducts. The final purity is critical for accurate characterization and subsequent research applications.
Frequently Asked Questions (Purification)
Q1: My crude product is an oil and will not crystallize. How can I purify it?
A1: Tryptamines, especially when impure, are notoriously difficult to crystallize from their freebase form.[8]
-
Column Chromatography: This is the most effective method for separating the more polar 4-HO-DET and baseline impurities from the less polar 4-AcO-DET. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.
-
Salt Formation: Converting the oily freebase to a salt is the most common and effective method to induce crystallization and improve stability. Fumarate and hydrochloride salts are frequently used.[7][9] Dissolve the crude oil in a suitable solvent (e.g., acetone, isopropanol) and add a solution of the acid (fumaric acid in ethanol or HCl in ether). The resulting salt will often precipitate and can be collected by filtration.
Q2: What is the best solvent system for recrystallizing 4-AcO-DET or its salts?
A2: The ideal solvent system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
For 4-AcO-DET Fumarate: A mixture of isopropanol (IPA) and water or acetone and hexane can be effective. The goal is to dissolve the salt in a minimal amount of the hot primary solvent (like IPA) and then either cool it or add a co-solvent in which the salt is insoluble (an "anti-solvent") to induce crystallization.[10]
-
General Approach: A good starting point for tryptamine salts is a polar protic solvent like ethanol or isopropanol, sometimes with a small amount of water to aid dissolution, followed by slow cooling.
Q3: My purified 4-AcO-DET is initially a white solid but turns brown/black over time. How can I prevent this?
A3: This degradation is often a result of hydrolysis back to the unstable 4-HO-DET, followed by oxidation, or direct polymerization of the 4-AcO-DET molecule itself.[4][5]
-
Form a Stable Salt: Converting the freebase to a crystalline salt, such as the fumarate, significantly enhances stability by protecting the basic tertiary amine from participating in degradation pathways.
-
Storage Conditions: Store the compound under inert gas (Argon), in an airtight container, protected from light, and at low temperatures (e.g., -20°C). Stability of at least 3 years has been reported for the hydrochloride salt under proper storage.[11]
Protocol: Purification via Fumarate Salt Formation and Recrystallization
-
Initial Cleanup: After the reaction workup (e.g., aqueous wash to remove excess acetic anhydride and base), dissolve the crude 4-AcO-DET freebase oil in a minimal amount of a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Chromatography (Optional but Recommended): Purify the solution via silica gel column chromatography. Use a solvent gradient such as 1-10% methanol in DCM to elute the product. Combine the product-containing fractions as identified by TLC.
-
Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure to obtain the purified 4-AcO-DET freebase, which may still be an oil.
-
Salt Formation:
-
Dissolve the purified freebase oil in a moderate volume of acetone or isopropanol.
-
In a separate flask, prepare a saturated solution of fumaric acid (0.5 molar equivalents relative to the starting 4-HO-DET) in hot ethanol.
-
While stirring the 4-AcO-DET solution, add the hot fumaric acid solution dropwise.
-
A precipitate of 4-AcO-DET fumarate should form. Continue stirring as the mixture cools to room temperature.
-
-
Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Recrystallization:
-
Transfer the collected solid to a clean flask.
-
Add a minimal amount of hot isopropanol or an ethanol/water mixture to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Step | Solvent System | Rationale |
|---|---|---|
| Column Chromatography | Dichloromethane / Methanol (99:1 to 90:10 gradient) | Good separation of non-polar product from polar impurities.[12][13] |
| Recrystallization (Fumarate Salt) | Isopropanol (IPA) / Water | Dissolves salt when hot, forces precipitation when cooled. |
| Recrystallization (Fumarate Salt) | Acetone / Hexane | Acetone as the primary solvent, hexane as the anti-solvent.[10] |
| TLC Analysis | Ethyl Acetate / Hexane (1:1) with 1% Triethylamine | Good spot separation; base prevents streaking on silica. |
Table 2: Characterization Data for 4-AcO-DET
| Technique | Expected Result | Reference |
|---|---|---|
| Mass Spectrometry (EI-MS) | M+ at m/z 274.36 | [1] |
| Proton NMR (¹H NMR) | Signals for ethyl groups, ethylamine chain, indole ring, and acetyl methyl group. | [14] |
| UV-Vis Spectroscopy | λmax around 220 nm and 277 nm. |[11] |
Part 3: Final Product Stability and Characterization
Workflow for Final Product Handling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET), a synthetic tryptamine and homolog of psilacetin (4-AcO-DMT).[1][2] As a Senior Application Scientist, this document is structured to address common challenges and improve yield through a combination of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 4-AcO-DET?
The most prevalent and efficient synthesis of 4-AcO-DET involves the acetylation of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[3] This method is favored due to the relative instability of 4-HO-DET and the fact that 4-AcO-DET is considered a more stable prodrug.[3][4] The acetylation is typically carried out using acetic anhydride in the presence of a base, such as sodium acetate, or under acidic conditions.[5][6][7]
The general reaction is as follows:
4-HO-DET + Acetic Anhydride → 4-AcO-DET
An alternative, though more complex, route involves the catalytic O-debenzylation of 4-benzyloxy-N,N-diethyltryptamine in the presence of acetic anhydride and a catalyst like palladium on carbon.[6][7]
Q2: What are the critical parameters to control for maximizing the yield of 4-AcO-DET?
Several parameters are crucial for optimizing the yield:
-
Purity of Starting Material (4-HO-DET): The purity of the starting 4-HO-DET is paramount. Impurities can lead to side reactions and complicate the purification of the final product.
-
Reaction Temperature: The temperature should be carefully controlled. Exothermic reactions can lead to degradation of the product.
-
Stoichiometry of Reagents: The molar ratio of 4-HO-DET to the acetylating agent (acetic anhydride) and the base is critical. An excess of acetic anhydride can sometimes be used to drive the reaction to completion, but this may necessitate a more rigorous purification process.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion. Over-extending the reaction time can lead to the formation of byproducts.
-
Solvent Choice: The choice of solvent can influence reaction rate and solubility of reactants and products. Anhydrous conditions are often preferred to prevent hydrolysis of the acetic anhydride.
Q3: How does 4-AcO-DET act as a prodrug for 4-HO-DET?
4-AcO-DET is considered a prodrug because it is readily hydrolyzed in the body to the pharmacologically active compound, 4-HO-DET.[3][8][9] This conversion is primarily mediated by esterase enzymes present in the blood and liver, which cleave the acetyl group from the 4-position of the indole ring.[8] The resulting 4-HO-DET is a potent agonist at serotonin 5-HT2A receptors, which is responsible for its psychoactive effects.[3][8]
Q4: What are the common impurities or byproducts in 4-AcO-DET synthesis?
Common impurities can include:
-
Unreacted 4-HO-DET: Incomplete acetylation will result in the presence of the starting material.
-
Diacetylated Products: Under certain conditions, diacetylation on the indole nitrogen could potentially occur, though this is less common.
-
Degradation Products: Tryptamines can be sensitive to oxidation and strong acidic or basic conditions, leading to the formation of various degradation products.
-
Residual Solvents and Reagents: Improper workup and purification can leave behind residual solvents, acetic acid, or other reagents.
Q5: What are the recommended analytical techniques for assessing the purity and yield of 4-AcO-DET?
A combination of chromatographic and spectroscopic methods is essential for accurate analysis:
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and preliminary purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and determination of yield. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or ammonium acetate) is commonly used. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the product and volatile impurities.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight confirmation and fragmentation patterns for structural elucidation.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H and ¹³C NMR) provides detailed structural information to confirm the identity and purity of the final product.[10] |
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-AcO-DET and provides actionable solutions.
Issue 1: Low Yield of 4-AcO-DET
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The acetylation of 4-HO-DET may not have gone to completion. | 1. Monitor Reaction Progress: Use TLC to track the disappearance of the 4-HO-DET starting material. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 3. Increase Temperature: Cautiously increase the reaction temperature, while monitoring for potential degradation. 4. Optimize Reagent Stoichiometry: Consider a slight excess of the acetylating agent. |
| Degradation of Product | 4-AcO-DET, while more stable than 4-HO-DET, can still degrade under harsh conditions (e.g., high temperatures, strong acids/bases). | 1. Maintain Temperature Control: Use an ice bath to manage exothermic reactions. 2. Use a Milder Base: If using a strong base, consider switching to a weaker one like sodium bicarbonate or pyridine. |
| Losses During Workup/Purification | The product may be lost during extraction, washing, or crystallization steps. | 1. Optimize Extraction pH: Ensure the aqueous layer is at the optimal pH for extracting the product into the organic phase. 2. Minimize Emulsion Formation: If emulsions form during extraction, they can be broken by adding brine or by gentle centrifugation. 3. Careful Crystallization: Choose an appropriate solvent system for crystallization to maximize recovery. |
| Hydrolysis of 4-AcO-DET | The acetyl group can be hydrolyzed back to the hydroxyl group in the presence of water, especially under acidic or basic conditions. | 1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Neutralize Promptly: After the reaction, neutralize the mixture to a pH where the product is most stable. |
Issue 2: Product is an Oil or Fails to Crystallize
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. | 1. Re-purify the Product: Consider column chromatography to remove impurities. 2. Perform a Salt Formation: Converting the freebase to a salt (e.g., fumarate or hydrochloride) can often induce crystallization and improve stability.[11][12][13] |
| Incorrect Solvent System | The chosen solvent or solvent mixture may not be suitable for crystallization. | 1. Experiment with Different Solvents: Try a range of solvents with varying polarities. Common crystallization solvents for tryptamines include isopropanol, acetone, and ethyl acetate, often with the addition of a non-polar co-solvent like heptane or hexane. 2. Slow Evaporation: Allow the solvent to evaporate slowly at room temperature or in a refrigerator. 3. Scratching the Glass: Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
| Residual Solvent | Trapped solvent molecules can disrupt the crystal lattice. | 1. Dry Thoroughly: Ensure the product is dried under vacuum to remove all residual solvent. |
Issue 3: Product Discoloration (e.g., turning brown or purple)
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Oxidation | Tryptamines, particularly the indole ring, are susceptible to oxidation, which can lead to colored impurities. | 1. Work Under Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use Degassed Solvents: Degas solvents by bubbling an inert gas through them before use. 3. Store Properly: Store the final product under an inert atmosphere, protected from light and heat. |
| Reaction with Impurities | Impurities in the starting materials or solvents can react to form colored byproducts. | 1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity. |
Workflow & Troubleshooting Diagram
Caption: Troubleshooting workflow for 4-AcO-DET synthesis.
Part 3: Experimental Protocols
Protocol 1: Acetylation of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)
Materials:
-
4-hydroxy-N,N-diethyltryptamine (4-HO-DET)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate crystallization solvent (e.g., isopropanol, ethyl acetate/heptane)
Procedure:
-
To a solution of 4-HO-DET in a suitable solvent (e.g., ethyl acetate), add anhydrous sodium acetate.
-
With stirring, add acetic anhydride dropwise to the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Purification by Fumarate Salt Formation
Materials:
-
Crude 4-AcO-DET freebase
-
Fumaric acid
-
Isopropanol (or other suitable solvent)
Procedure:
-
Dissolve the crude 4-AcO-DET freebase in a minimal amount of warm isopropanol.
-
In a separate flask, dissolve a stoichiometric amount of fumaric acid in warm isopropanol.
-
Slowly add the fumaric acid solution to the 4-AcO-DET solution with stirring.
-
Allow the mixture to cool to room temperature and then in an ice bath to facilitate precipitation of the fumarate salt.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Reaction Pathway Diagram
Caption: Synthetic pathway for 4-AcO-DET and its fumarate salt.
References
-
4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-AcO-DET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - MDPI. (2022). Retrieved January 17, 2026, from [Link]
-
Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - IUCr Journals. (2019). Retrieved January 17, 2026, from [Link]
-
Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines | ACS Omega. (2022). Retrieved January 17, 2026, from [Link]
-
Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC. (2020). Retrieved January 17, 2026, from [Link]
-
Toxicology and Analysis of Psychoactive Tryptamines - MDPI. (2021). Retrieved January 17, 2026, from [Link]
-
Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - NIH. (2019). Retrieved January 17, 2026, from [Link]
-
Investigation of the structure-activity relationships of psilocybin analogues - LJMU Research Online. (2020). Retrieved January 17, 2026, from [Link]
-
In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin - Frontiers. (2024). Retrieved January 17, 2026, from [Link]
- US11358934B2 - Crystalline forms of psilacetin - Google Patents. (2022).
-
Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin - ResearchGate. (1999). Retrieved January 17, 2026, from [Link]
-
Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - NIH. (2022). Retrieved January 17, 2026, from [Link]
-
4-Acetoxy-diethyltryptamine - SWGDrug. (2019). Retrieved January 17, 2026, from [Link]
-
4-HO-DET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - ResearchGate. (2019). Retrieved January 17, 2026, from [Link]
-
"Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Prof" by Sara Malaca, Marilyn A Huestis et al. - Jefferson Digital Commons. (2022). Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin | Request PDF - ResearchGate. (2010). Retrieved January 17, 2026, from [Link]
-
Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed. (2022). Retrieved January 17, 2026, from [Link]
-
Time Course for the Metabolization of Psilocybin and 4-AcO-DMT into Psilocin. (2022). Retrieved January 17, 2026, from [Link]
-
What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog - ACS Laboratory. (2024). Retrieved January 17, 2026, from [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. (2021). Retrieved January 17, 2026, from [Link]
-
Understanding the Risks and Benefits of 4-AcO-DMT - Recovered.org. (2025). Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-AcO-DMT? : r/researchchemicals - Reddit. (2024). Retrieved January 17, 2026, from [Link]
-
Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - American Chemical Society. (2022). Retrieved January 17, 2026, from [Link]
-
Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin - Sciencemadness.org. (1999). Retrieved January 17, 2026, from [Link]
Sources
- 1. Toxicology and Analysis of Psychoactive Tryptamines | MDPI [mdpi.com]
- 2. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 3. 4-HO-DET - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 10. swgdrug.org [swgdrug.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US11358934B2 - Crystalline forms of psilacetin - Google Patents [patents.google.com]
Technical Support Center: 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
This guide is intended for researchers, scientists, and drug development professionals working with 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET). It provides in-depth technical guidance on identifying and minimizing impurities in 4-AcO-DET samples to ensure the integrity and reproducibility of experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is 4-AcO-DET and why is its purity crucial?
A: 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin. It is considered a prodrug to 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), meaning it is believed to be rapidly hydrolyzed to 4-HO-DET in the body by serum esterases.[1][2] The purity of 4-AcO-DET is paramount for several reasons:
-
Pharmacological Accuracy: The primary active compound is thought to be 4-HO-DET. The presence of impurities, including residual 4-HO-DET from synthesis or degradation, can alter the perceived potency and pharmacological profile of the sample.
-
Safety and Toxicology: Uncharacterized impurities can have their own biological activity or toxicity, confounding experimental results and posing potential safety risks.
-
Reproducibility: The presence and concentration of impurities can vary between batches, leading to a lack of reproducibility in research findings.
-
Stability: Certain impurities can catalyze the degradation of the primary compound, reducing its shelf-life.
Q2: What are the most common impurities in 4-AcO-DET samples?
A: The most common impurities in 4-AcO-DET samples typically arise from its synthesis and subsequent degradation. These include:
-
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): This is both a precursor in the synthesis of 4-AcO-DET and its primary degradation product through hydrolysis.[1][3]
-
Unreacted Acetylating Agents: Residual reagents from the acetylation of 4-HO-DET, such as acetic anhydride, and any catalysts used.
-
Polymeric Byproducts: Over time, particularly when exposed to light, air, or moisture, 4-AcO-DET, and especially its freebase form, can degrade into a brownish or black tar-like substance, which is hypothesized to be a result of polymerization.[3]
-
Other Synthesis-Related Impurities: Depending on the synthetic route, other tryptamine-related impurities could be present.
Q3: How should 4-AcO-DET samples be stored to minimize degradation?
A: To minimize degradation, 4-AcO-DET should be stored as a salt (e.g., fumarate or hydrochloride) rather than as a freebase, as salts are generally more stable. Optimal storage conditions are:
-
Cold: In a freezer at or below -20°C.
-
Dry: In a desiccator or with a desiccant to protect from moisture, which can cause hydrolysis.
-
Dark: In an amber vial or otherwise protected from light to prevent photo-degradation.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidation.
The freebase form is particularly susceptible to oxidation and should be handled with extra care under these conditions.[3]
Q4: Can I use a 4-AcO-DET sample that has turned brown or into a goo?
A: While some anecdotal reports suggest that the brown, degraded form of related compounds like 4-AcO-DMT may still be active due to the presence of the hydrolyzed product (e.g., psilocin), using such a sample for research is strongly discouraged.[4] The exact composition of the degraded material is often unknown and may contain various byproducts. For scientific validity and safety, only pure, well-characterized 4-AcO-DET should be used.
II. Troubleshooting Guide: Impurity Identification & Minimization
This section provides a structured approach to identifying and addressing common purity issues with 4-AcO-DET samples.
Issue 1: Presence of an Unexpected Peak in HPLC Analysis, Suspected to be 4-HO-DET
Causality: The presence of 4-HO-DET in a 4-AcO-DET sample is most commonly due to either incomplete acetylation during synthesis or hydrolysis of the 4-acetoxy group during storage or sample preparation. The ester bond in 4-AcO-DET is susceptible to cleavage under both acidic and basic conditions.[5]
This protocol is designed to separate 4-AcO-DET from its primary degradant, 4-HO-DET.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the 4-AcO-DET sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 35°C
-
Gradient Elution:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Expected Results:
-
4-HO-DET is more polar than 4-AcO-DET and will therefore have a shorter retention time.
-
By comparing the chromatogram of the sample to a reference standard of 4-HO-DET, the impurity can be identified and quantified.
Workflow for Impurity Identification:
Caption: Workflow for HPLC-based impurity identification.
If the amount of 4-HO-DET is significant, purification by recrystallization may be necessary. The choice of solvent is critical: the ideal solvent should dissolve 4-AcO-DET at high temperatures but not at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures.
Recommended Solvent Systems:
-
Isopropyl alcohol (IPA)
-
Ethyl acetate/Heptane mixture
-
Methanol/Water mixture
Procedure (using Isopropyl Alcohol):
-
Place the impure 4-AcO-DET in an Erlenmeyer flask.
-
Add a minimal amount of hot IPA to dissolve the solid completely. Use a hot plate with stirring.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold IPA to remove any remaining mother liquor containing impurities.
-
Dry the purified crystals under vacuum.
Issue 2: Sample is a Brown/Black Tarry Substance
Causality: This indicates significant degradation, likely due to oxidation and polymerization of the indole nucleus. This is more common with the freebase form and is accelerated by exposure to oxygen, light, and moisture.[3] The resulting mixture is complex and difficult to characterize fully.
Recommendation: It is strongly advised not to use such samples for research purposes. Purification of this tarry substance is often impractical and may not yield a product of sufficient purity. The focus should be on preventing this degradation through proper storage, as outlined in the FAQs.
If the degradation is minor (e.g., slight discoloration), column chromatography can be employed to purify the sample.
Instrumentation and Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography, 230-400 mesh)
-
Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient)
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Prepare the Column:
-
Create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Load the Sample:
-
Dissolve the crude 4-AcO-DET in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% Dichloromethane or Hexane).
-
Gradually increase the polarity of the eluent by adding the polar solvent (e.g., Methanol or Ethyl Acetate) in increasing percentages.
-
-
Fraction Collection and Monitoring:
-
Collect fractions in separate tubes.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure 4-AcO-DET.
-
-
Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified 4-AcO-DET.
-
Workflow for Column Chromatography Purification:
Caption: Workflow for purification by column chromatography.
III. References
-
Wikipedia. (2023). 4-AcO-DET. Retrieved from [Link]
-
Erowid. (2003). 4-Acetoxy-DET / Ethacetin Degradation Investigation. Retrieved from [Link]
-
Wikipedia. (2024). 4-AcO-DMT. Retrieved from [Link]
-
Klein, A. K., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Bionity. (n.d.). 4-Acetoxy-DET. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Retrieved from [Link]
Sources
Psychedelic Compounds: A Technical Guide to Handling and Storage for Research Professionals
Welcome to the Technical Support Center for Psychedelic Compound Management. This guide is designed for researchers, scientists, and drug development professionals engaged in the scientific study of psychedelic compounds. As a Senior Application Scientist, my objective is to provide you with a comprehensive, scientifically-grounded resource for the safe handling, storage, and disposal of these potent and sensitive molecules. The protocols and recommendations outlined herein are based on established best practices in chemical safety and analytical chemistry to ensure the integrity of your research and the safety of your laboratory personnel.
This guide is structured to provide both foundational knowledge and compound-specific details. We will begin with universal principles of laboratory safety and regulatory compliance, followed by in-depth sections on the unique properties and handling requirements of commonly researched psychedelic compounds. Troubleshooting guides and frequently asked questions are integrated throughout to address practical challenges you may encounter in your experimental work.
Part 1: Foundational Principles of Psychedelic Compound Management
Regulatory Landscape: Navigating DEA and OSHA Compliance
The handling of most psychedelic compounds in the United States is regulated by the Drug Enforcement Administration (DEA) under the Controlled Substances Act (CSA).[1][2] Many psychedelics, including psilocybin, LSD, DMT, and MDMA, are classified as Schedule I substances, signifying a high potential for abuse and no currently accepted medical use in treatment in the United States.[2][3]
Key Compliance Requirements for Schedule I Substances:
-
DEA Registration: Researchers must obtain a specific Schedule I registration from the DEA for each research location.[1][3][4] This is a separate registration from those for Schedules II-V.[3]
-
State Licensing: In addition to federal registration, researchers must comply with all applicable state licensing and registration requirements.[1][4]
-
Security: Stringent physical security measures are mandatory for storing Schedule I substances, often including locked safes, alarm systems, and restricted access areas.[1]
-
Record Keeping: Meticulous records of acquisition, use, and disposal of all controlled substances are required and are subject to DEA inspection.[4]
-
Disposal: Disposal of Schedule I substances must be authorized by the DEA and is often carried out through a registered reverse distributor.[4][5]
In addition to DEA regulations, laboratories must adhere to the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals, including the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) and the Hazard Communication standard (29 CFR 1910.1200).[6][7]
General Laboratory Safety and Personal Protective Equipment (PPE)
Safe handling of potent psychoactive compounds requires strict adherence to general laboratory safety protocols.[8]
Essential Safety Practices:
-
Designated Work Areas: All work with psychedelic compounds should be conducted in a designated and clearly labeled area.
-
Ventilation: Use a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for tears or defects before use.[9]
-
Eye Protection: Safety goggles or a face shield are mandatory.[9]
-
Lab Coat: A lab coat, preferably flame-resistant when working with flammable solvents, should be worn at all times.[9]
-
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[8] Wash hands thoroughly after handling any chemical.[8]
-
Spill Management: Have a spill kit readily available and be familiar with the procedures for cleaning up chemical spills.
Part 2: Compound-Specific Handling and Storage Guides
This section provides detailed information on the stability, storage, and handling of specific psychedelic compounds. The recommendations are based on available chemical stability data and are intended to preserve the integrity of the compounds for research purposes.
Tryptamines: Psilocybin, Psilocin, and DMT
Tryptamines are a class of indole alkaloids that are susceptible to degradation, particularly through oxidation.
Psilocybin is the prodrug to the psychoactive psilocin. Psilocin is notably less stable than psilocybin, especially in solution.[10]
Storage Recommendations:
| Compound | Form | Temperature | Light Conditions | Atmosphere | Container |
| Psilocybin | Crystalline/Powder | -20°C (long-term) | Protect from light | Inert gas (Argon or Nitrogen) recommended | Amber glass vials |
| Psilocin | Crystalline/Powder | -20°C to -80°C (long-term) | Protect from light | Inert gas (Argon or Nitrogen) essential | Amber glass vials |
| Solutions | In solvent | -20°C to -80°C | Protect from light | Degassed solvent, inert gas overlay | Amber glass vials with PTFE-lined caps |
Handling Protocols:
-
Weighing and Aliquoting: Conduct all manipulations in a controlled environment, such as a glove box under an inert atmosphere, to minimize exposure to oxygen and moisture.
-
Solution Preparation: Use deoxygenated solvents and prepare solutions fresh whenever possible. Psilocin in solution is particularly prone to oxidation, which can be visually observed by a change in color to blue or purple.
Troubleshooting & FAQs:
-
Q: My psilocin solution has turned blue. Is it still usable?
-
A: The blue color indicates oxidation to quinoid species. While some psilocin may remain, the concentration is no longer accurate, and the presence of degradation products can interfere with experimental results. It is recommended to discard the solution and prepare a fresh one.[11]
-
-
Q: What is the best way to store mushroom biomass containing psilocybin?
DMT is sensitive to light and heat.
Storage Recommendations:
| Compound | Form | Temperature | Light Conditions | Atmosphere | Container |
| DMT | Crystalline/Powder | 0-5°C (short-term)[12], -20°C (long-term) | Protect from light | Inert gas recommended | Amber glass vials[12] or high-density polyethylene (HDPE) containers[12] |
| Solutions | In solvent | -20°C | Protect from light | Degassed solvent, inert gas overlay | Amber glass vials with PTFE-lined caps |
Handling Protocols:
-
Work in a clean, dry, and well-ventilated area.
-
Use clean, dry utensils for transferring the compound to avoid contamination.[13]
-
Wear appropriate PPE, including gloves, to prevent skin contact.[13]
Troubleshooting & FAQs:
-
Q: I've noticed a slight discoloration of my solid DMT over time. Is it still pure?
-
A: Discoloration can be an indication of degradation. It is advisable to re-analyze the purity of the compound using an appropriate analytical method, such as HPLC, before use in experiments.
-
-
Q: Can I store DMT in a standard laboratory freezer?
-
A: Yes, a freezer set to -20°C is suitable for long-term storage of DMT.[13]
-
Lysergamides: Lysergic Acid Diethylamide (LSD)
LSD is notoriously unstable and sensitive to heat, light, and alkaline conditions.[14]
Storage Recommendations:
| Compound | Form | Temperature | Light Conditions | Atmosphere | Container |
| LSD | Crystalline/Powder | -20°C to -80°C | Complete darkness | Inert gas (Argon or Nitrogen) essential | Amber glass vials, wrapped in foil |
| Solutions | In solvent | -20°C to -80°C | Complete darkness | Degassed solvent, inert gas overlay | Amber glass vials with PTFE-lined caps, wrapped in foil |
Handling Protocols:
-
Low Light Conditions: All manipulations of LSD should be performed under low light or red light conditions to prevent photodegradation.
-
pH Considerations: LSD is more stable in slightly acidic conditions.[14][15] In alkaline solutions, it can epimerize to the inactive iso-LSD.[14][15]
-
Chelating Agents: Trace metal ions can catalyze the decomposition of LSD. The addition of a chelating agent like EDTA can help to prevent this.[14][15]
Troubleshooting & FAQs:
-
Q: How can I verify the concentration of my LSD solution after storage?
-
A: The concentration of LSD solutions should be periodically verified using a validated analytical method such as HPLC with fluorescence or UV detection.[16]
-
-
Q: My LSD is stored in a transparent vial. Is this a problem?
Phenethylamines: 3,4-Methylenedioxymethamphetamine (MDMA)
MDMA is a relatively stable compound compared to tryptamines and lysergamides.[18][19]
Storage Recommendations:
| Compound | Form | Temperature | Light Conditions | Atmosphere | Container |
| MDMA | Crystalline/Powder | Room temperature or refrigerated | Protect from light | Not critical, but dry conditions are important | Well-sealed glass or plastic containers |
| Solutions | In solvent | 4°C to -20°C | Protect from light | Not critical | Glass vials with PTFE-lined caps |
Handling Protocols:
-
Standard laboratory practices for handling non-volatile chemical compounds are generally sufficient for MDMA.
-
Ensure the compound is stored in a dry environment to prevent clumping.
Troubleshooting & FAQs:
-
Q: Does MDMA expire?
-
A: If stored correctly in a cool, dark, and dry place, MDMA is very stable and can last for many years with minimal degradation.[18]
-
-
Q: Is there any special consideration for storing MDMA in solution?
-
A: While MDMA is stable in aqueous solutions and in serum at -20°C for at least 21 weeks, it is good practice to store solutions in the dark and at a cool temperature to prevent any potential long-term degradation.[20]
-
Part 3: Experimental Workflows and Data Presentation
Protocol: Preparation of a Standard Solution for In Vitro Assays
This protocol outlines the general steps for preparing a stock solution of a psychedelic compound for use in cell-based assays or other in vitro experiments.
Materials:
-
Psychedelic compound of interest
-
Appropriate solvent (e.g., DMSO, ethanol, sterile water)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Pre-weighing Preparation: Bring the compound to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, static-free weigh boat.
-
Dissolution: Carefully transfer the weighed compound to a volumetric flask. Add a portion of the solvent and gently swirl to dissolve the compound completely.
-
Dilution to Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials. Purge the headspace of each vial with an inert gas before sealing. Store at the recommended temperature.
Diagram: Workflow for Psychedelic Compound Handling and Storage
Caption: Workflow for the lifecycle of a psychedelic compound in a research laboratory.
Part 4: References
-
Preservation and Care: How to Store and Handle DMT After Extraction. (2024, August 21). Google Vertex AI Search.
-
Stability Study of LSD Under Various Storage Conditions. Journal of Analytical Toxicology. [Link]
-
Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures. (2001, December 15). Forensic Science International. [Link]
-
A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. (2022, December 28). Molecules. [Link]
-
LSD. Wikipedia. [Link]
-
Researcher's Manual. (2022, June 16). DEA Diversion Control Division. [Link]
-
Use of Controlled Substances in Research. University of Montana. [Link]
-
SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. Ghent University. [Link]
-
Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT. (2024, August 15). Google Vertex AI Search.
-
Stability study of LSD under various storage conditions. Semantic Scholar. [Link]
-
Does MDMA go bad over time? Quora. [Link]
-
Controlled Substances. Human Research Protection Program. [Link]
-
How to store magic mushrooms? TheMariaShop. [Link]
-
Have a Good Trip? How to Analyze Psychedelics. Slideshare. [Link]
-
Storing Psilocybin: Best Practices for Magic Mushroom Storage. (2023, November 9). Psychedelic Support. [Link]
-
Stability Study of LSD Under Various Storage Conditions. (2025, August 9). ResearchGate. [Link]
-
How to Store Magic Mushrooms: Top Containers & Tips. (2024, July 18). Changa Institute. [Link]
-
Stability of MDMA following storage at room temperature (a) and 4 °C... ResearchGate. [Link]
-
Measuring Magic: New Methods for Testing Psychedelic Mushroom Potency. (2025, July 9). Google Vertex AI Search.
-
Stability Study of LSD Under Various Storage Conditions. Journal of Analytical Toxicology. [Link]
-
Schedule I Controlled Substances Research Information. DEA Diversion Control Division. [Link]
-
Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. (2020, October 15). Oregon.gov. [Link]
-
Psilocybin Testing Protocols Every Lab Should Know. (2025, November 5). Rose Hill Life Sciences. [Link]
-
Psilocybin and psilocin content in mushrooms after storage at −20 C.... ResearchGate. [Link]
-
5 Considerations for Managing DEA-Controlled Substances in CNS Clinical Trials. (2022, November 15). Applied Clinical Trials. [Link]
-
TECH TIP: Methods and Instruments for Psilocybin Testing. (2023, June 6). GenTech Scientific. [Link]
-
Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. (2025, July 9). ACS Omega. [Link]
-
From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova. [Link]
-
We Tried to Figure Out When Your Drug Stash Will Expire. (2017, May 11). VICE. [Link]
-
An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin. (2020, January 8). ACS Publications. [Link]
-
Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology. [Link]
-
Best Practices for Safe Drug Disposal. (2024, December 16). FHE Health. [Link]
-
Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. (2020, April 29). Journal of Psychoactive Drugs. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
-
Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT. (2022, January 22). Frontiers in Psychology. [Link]
-
Practical considerations in the establishment of psychedelic research programs. (2024, December 4). Frontiers in Psychiatry. [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Handling Controlled Substances in the Lab. (2019, May 30). Lab Manager. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Hazardous Drugs - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
Proper Disposal of Medications at Home: A Guide. (2023, August 31). Isha Health. [Link]
-
3,4-methylenedioxymethamphetamine (MDMA): current perspectives. Substance Abuse and Rehabilitation. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]
-
How To Safely Dispose of Controlled Substances. (2024, January 25). Daniels Health. [Link]
-
Best Practices for Disposing of Expired Controlled Substances. (2024, September 25). ACTenviro. [Link]
Sources
- 1. Use of Controlled Substances in Research | University of Montana [umt.edu]
- 2. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. Controlled Substances – Human Research Protection Program [irb.wisc.edu]
- 6. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oregon.gov [oregon.gov]
- 12. Preservation and Care: How to Store and Handle DMT After Extraction [greenskybio.com]
- 13. Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT [greenskybio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. LSD - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
- 19. vice.com [vice.com]
- 20. Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Potency Analysis: 4-AcO-DET vs. 4-HO-DET
This guide provides a detailed comparative analysis of the in vivo potency of two structurally related tryptamine compounds: 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) and its presumed active metabolite, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.
Introduction: The Prodrug Hypothesis
4-AcO-DET and 4-HO-DET are two closely related synthetic tryptamines. Structurally, 4-AcO-DET is the acetate ester of 4-HO-DET. It is widely hypothesized that 4-AcO-DET functions as a prodrug for 4-HO-DET in vivo.[1][2][3][4] This means that after administration, 4-AcO-DET is rapidly metabolized, likely by serum esterases, into 4-HO-DET.[1] This metabolic conversion is a critical factor in understanding the comparative pharmacology and potency of these two compounds.
The primary mechanism of action for the psychedelic effects of tryptamines like 4-HO-DET is agonism at the serotonin 2A (5-HT2A) receptor.[2][3][4][5] Activation of this receptor in rodents elicits a characteristic head-twitch response (HTR), which is a widely used behavioral proxy for hallucinogenic potential in humans.[6][7][8]
The Metabolic Conversion Pathway
The conversion of 4-AcO-DET to 4-HO-DET is a simple hydrolysis reaction that removes the acetyl group from the 4-position of the indole ring, exposing the hydroxyl group. This process is believed to occur rapidly and efficiently within the body.
Caption: Metabolic conversion of 4-AcO-DET to 4-HO-DET.
Comparative In Vivo Potency
In vivo studies in animal models provide crucial data for comparing the potency of these two compounds. The two primary methods used are the head-twitch response (HTR) assay in mice and drug discrimination studies in rats.
Head-Twitch Response (HTR) Studies
The head-twitch response is a rapid, side-to-side head movement in rodents that is a reliable behavioral marker for 5-HT2A receptor activation.[6][7] Studies have shown that despite 4-acetoxy compounds having a 10- to 20-fold lower potency in vitro at the 5-HT2A receptor, their in vivo potency in inducing the HTR is very similar to their 4-hydroxy counterparts.[2][3][4] This suggests efficient conversion of the prodrug.[2][3][4]
| Compound | HTR ED50 (μmol/kg) | HTR ED50 (mg/kg) |
| 4-HO-DET | 1.56 | ~0.36 |
| 4-AcO-DET | 1.81 | 0.71 |
Data synthesized from studies in C57BL/6J mice.[2]
The data clearly indicates that the potencies of 4-HO-DET and 4-AcO-DET in the HTR assay are comparable when considered on a molar basis, further supporting the prodrug hypothesis. The slight difference in the mg/kg dosage is accounted for by the difference in their molecular weights.
Drug Discrimination Studies
Drug discrimination is a behavioral paradigm where animals are trained to recognize the subjective effects of a specific drug. In a study where rats were trained to discriminate the hallucinogen DOM from saline, both 4-AcO-DET and 4-HO-DET were found to fully substitute for DOM, indicating similar subjective effects. However, in this model, a more significant potency difference was observed.
| Compound | Drug Discrimination ED50 (mg/kg) |
| 4-HO-DET | ~0.5 - 1.0 |
| 4-AcO-DET | ~5.0 - 10.0 |
Data from a study where male Sprague-Dawley rats were trained to discriminate 0.5 mg/kg of DOM.[5][9]
In this particular study, 4-AcO-DET was found to be approximately 10-fold less potent than 4-HO-DET.[5] This contrasts with the HTR data and may suggest that the pharmacokinetics of the two compounds, including the rate of metabolic conversion, can influence their effects in different behavioral paradigms.
Experimental Methodologies
The following are detailed protocols for the key in vivo experiments used to compare the potency of 4-AcO-DET and 4-HO-DET.
Head-Twitch Response (HTR) Assay Protocol
This protocol is based on established methodologies for assessing 5-HT2A receptor activation in mice.[2][6][7]
Objective: To quantify the number of head twitches induced by 4-AcO-DET and 4-HO-DET in mice.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
4-AcO-DET and 4-HO-DET, dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Video recording equipment or a magnetometer-based detection system
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection. A range of doses should be used to generate a dose-response curve.
-
Observation: Immediately after injection, place the mice back into the observation chambers and record their behavior for a set period, typically 30-60 minutes.
-
Quantification: Manually score the number of head twitches from the video recordings. A head twitch is defined as a rapid, side-to-side rotational movement of the head. Alternatively, an automated system using a magnetometer attached to the head can be used for more objective quantification.[7]
-
Data Analysis: Plot the mean number of head twitches against the dose of the compound. Calculate the ED50 value (the dose that produces 50% of the maximal response) for each compound using non-linear regression analysis.
Caption: Workflow for the Head-Twitch Response (HTR) assay.
Drug Discrimination Protocol
This protocol is based on established methodologies for assessing the subjective effects of psychoactive compounds in rats.[5][9]
Objective: To determine if 4-AcO-DET and 4-HO-DET produce similar subjective effects to a known hallucinogen (DOM) and to compare their potencies.
Materials:
-
Male Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
DOM (training drug)
-
4-AcO-DET and 4-HO-DET (test compounds)
-
Vehicle (e.g., saline)
Procedure:
-
Training:
-
Train rats to press one lever ("drug" lever) to receive a food reward after being injected with DOM (e.g., 0.5 mg/kg, i.p.).
-
On alternate days, train the same rats to press another lever ("saline" lever) to receive a food reward after being injected with saline.
-
Continue training until the rats reliably press the correct lever based on the injection they received.
-
-
Substitution Testing:
-
Once trained, administer various doses of the test compounds (4-AcO-DET or 4-HO-DET) to the rats.
-
Record which lever the rats predominantly press. Full substitution occurs when the rats primarily press the "drug" lever.
-
-
Data Analysis:
-
For each test compound, plot the percentage of "drug"-appropriate responses against the dose.
-
Calculate the ED50 value, which is the dose at which the rats respond on the "drug" lever 50% of the time.
-
Discussion and Conclusion
The available in vivo data from head-twitch response studies strongly supports the hypothesis that 4-AcO-DET is a prodrug for 4-HO-DET, with both compounds exhibiting similar potency in this assay when compared on a molar basis.[2] This is a crucial finding, as it suggests that despite differences in their chemical structure, their primary psychoactive effects in vivo are likely mediated by the same active metabolite, 4-HO-DET.
The drug discrimination data, however, indicates a more significant potency difference, with 4-AcO-DET being less potent than 4-HO-DET.[5] This discrepancy may be due to a variety of factors, including differences in the species used (mice vs. rats), the specific behavioral endpoints measured, and potential pharmacokinetic differences such as the rate of hydrolysis of 4-AcO-DET.
For researchers in the field, it is essential to consider the specific experimental context when evaluating the relative potencies of these compounds. While the HTR assay provides a direct measure of 5-HT2A receptor activation, drug discrimination offers a more integrated assessment of the subjective effects of a compound. Both methodologies provide valuable, albeit different, insights into the in vivo pharmacology of 4-AcO-DET and 4-HO-DET.
References
- Glancy, M. et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
- Gatch, M. B. et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats.
- Wikipedia. (n.d.). 4-AcO-DET.
- Klein, L. M. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Klein, L. M. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Klein, L. M. et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online.
- Wikipedia. (n.d.). Head-twitch response.
- Gatch, M. B. et al. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats.
- BenchChem. (2025). Application Notes and Protocols for Head-Twitch Response (HTR) Induced by ETH-LAD in Mice.
- Klein, L. M. et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central.
- Halberstadt, A. L. & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central.
- Abiero, A. et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. PubMed Central.
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Receptor Binding Affinities: 4-AcO-DET in the Context of Classic Tryptamines
This guide provides a comparative analysis of the receptor binding affinity of 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) alongside other notable tryptamines. Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative data that underpins the pharmacological profiles of these compounds, offering insights into their potential mechanisms of action. We will explore the experimental methodologies used to derive these affinities, discuss the implications of the findings, and provide a framework for understanding the structure-activity relationships within this fascinating class of molecules.
Introduction: The Significance of Receptor Binding Affinity in Tryptamine Research
The interaction between a ligand and a receptor is the foundational event that initiates a cascade of biological responses. In the realm of psychoactive tryptamines, the affinity for specific serotonin (5-HT) and, to a lesser extent, dopamine (D) receptors is a critical determinant of their pharmacological effects. A high binding affinity, quantified by a low inhibition constant (Ki), indicates a strong interaction between the compound and the receptor. This metric is paramount in preclinical drug development as it helps to predict a compound's potency and potential for off-target effects.
4-AcO-DET, a synthetic tryptamine, is a structural analog of psilocybin and is believed to act as a prodrug to its active metabolite, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). Its pharmacological profile, therefore, is largely dictated by the receptor binding affinities of 4-HO-DET. This guide will focus on the binding profile of this active metabolite in comparison to other well-characterized tryptamines such as psilocin (4-HO-DMT), N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The primary receptors of interest include the 5-HT2A receptor, which is strongly implicated in the psychedelic effects of these compounds, as well as other serotonin and dopamine receptors that may contribute to their overall pharmacological profile.
Comparative Receptor Binding Affinity Data
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of 4-HO-DET and other key tryptamines at various serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | D3 |
| 4-HO-DET | 130 | 49.9 | 39.3 | >10,000 | 2,130 | 1,430 |
| Psilocin (4-HO-DMT) | 130 | 58.9 | 36.3 | >10,000 | 2,270 | 1,210 |
| DMT | 108 | 103 | 49.6 | >10,000 | 3,360 | 1,770 |
| 5-MeO-DMT | 16 | 406 | 121 | >10,000 | 5,580 | 2,330 |
Data presented in this table is a compilation from various sources and should be considered representative. For precise values and experimental conditions, please refer to the primary literature.
Experimental Protocol: Radioligand Binding Assay
The determination of receptor binding affinities is typically achieved through competitive radioligand binding assays. This technique provides a robust and reproducible method for quantifying the interaction between a test compound and a specific receptor.
Principle
A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing that receptor. The test compound is then added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor), and varying concentrations of the test compound (e.g., 4-HO-DET).
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-radiolabeled, high-affinity ligand for the receptor (e.g., unlabeled ketanserin).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagramdot
A Comparative In Vivo Guide to Validating the Prodrug Hypothesis of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)
This guide provides a comprehensive framework for designing and executing in vivo studies to validate the hypothesis that 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) functions as a prodrug for the pharmacologically active psychedelic compound 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET). We will delve into the mechanistic rationale, comparative experimental design, and analytical methodologies required to generate robust and publishable data for researchers in pharmacology and drug development.
Introduction: The Prodrug Hypothesis
4-AcO-DET is a synthetic tryptamine that is structurally analogous to the naturally occurring psychedelic psilocybin, with the phosphate group of psilocybin replaced by an acetate ester. It is widely hypothesized that, similar to psilocybin's conversion to psilocin, 4-AcO-DET is rapidly hydrolyzed in vivo by esterase enzymes to yield its active metabolite, 4-HO-DET.[1][2][3] This biotransformation is critical, as 4-HO-DET is a potent agonist at the serotonin 5-HT2A receptor, the primary target mediating the psychoactive effects of classical psychedelics.[2]
The validation of this prodrug hypothesis is not merely an academic exercise. Establishing this metabolic pathway is crucial for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of 4-AcO-DET, interpreting preclinical behavioral data, and predicting its effects and duration in humans.[4][5][6][7][8] A recent study on the related compound, psilacetin (4-AcO-DMT), provided the first direct in vivo evidence for its conversion to psilocin, setting a precedent for the experimental approach detailed herein.[4][5][6][7][8]
Mechanistic Rationale: The Role of Esterases
The central tenet of the 4-AcO-DET prodrug hypothesis lies in the ubiquitous presence of esterase enzymes in the body.[9] These enzymes, particularly carboxylesterases (CES), are abundant in the liver, plasma, and gastrointestinal tract, and are responsible for the hydrolysis of a wide variety of ester-containing drugs.[9][10][11][12] The hydrolysis of the acetate ester of 4-AcO-DET would liberate the free hydroxyl group, forming 4-HO-DET.
dot
Caption: The hypothesized metabolic pathway of 4-AcO-DET to 4-HO-DET.
Comparative Experimental Design: A Multi-Faceted Approach
To rigorously validate the prodrug hypothesis, a comparative in vivo study is essential. This involves administering both 4-AcO-DET and 4-HO-DET (as a positive control) to parallel groups of experimental animals and comparing their pharmacokinetic and pharmacodynamic profiles.
2.1. Animal Model Selection
Rodent models, such as C57BL/6J mice or Sprague Dawley rats, are well-established for psychedelic research.[4][5][6][7][8][13] The choice between mice and rats may depend on the specific behavioral assays planned, blood volume requirements, and existing institutional expertise. It is critical to use both male and female animals to account for potential sex-dependent differences in metabolism.[4][5][6][7][8]
2.2. Dosing and Administration
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection is often preferred over oral administration in initial studies to bypass the complexities of first-pass metabolism in the gut wall and liver, allowing for a more direct assessment of systemic conversion.[4][5][6][7][8][14][15][16][17] However, oral administration studies are a necessary subsequent step to understand the compound's properties when taken via the most common human route of administration.[1]
-
Dose Selection: Doses should be selected based on existing literature for 4-HO-DET or related compounds to elicit a measurable pharmacodynamic effect, such as the head-twitch response (HTR).[13][18][19][20][21] It is crucial to administer equimolar doses of 4-AcO-DET and 4-HO-DET to ensure a valid comparison of their effects.
2.3. Pharmacokinetic (PK) Analysis
The cornerstone of this validation is the direct measurement of both 4-AcO-DET and 4-HO-DET concentrations in biological matrices over time.
-
Sample Collection: Blood samples should be collected at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) to construct a comprehensive concentration-time curve.[4][5][6][7][8] Brain tissue can also be collected at the end of the study to assess blood-brain barrier penetration.
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of 4-AcO-DET and 4-HO-DET in plasma and brain homogenates.[4][5][6][7][8][22][23]
Key PK Parameters for Comparison:
| Parameter | Description | Expected Outcome if Prodrug Hypothesis is Valid |
| Cmax of 4-AcO-DET | Maximum plasma concentration of the prodrug. | After 4-AcO-DET administration, its Cmax should be observed early, followed by a rapid decline. |
| Tmax of 4-HO-DET | Time to reach maximum plasma concentration of the active metabolite. | After 4-AcO-DET administration, the Tmax of 4-HO-DET should be later than the Tmax of 4-AcO-DET. |
| AUC of 4-HO-DET | Total exposure to the active metabolite. | The AUC of 4-HO-DET after 4-AcO-DET administration should be comparable to the AUC after direct 4-HO-DET administration. |
| Detection of 4-AcO-DET | Presence of the prodrug in plasma. | After 4-HO-DET administration, no 4-AcO-DET should be detected. |
2.4. Pharmacodynamic (PD) Analysis
Correlating the pharmacokinetic data with a relevant behavioral endpoint provides a functional validation of the prodrug conversion.
-
Head-Twitch Response (HTR): The HTR in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects.[13][18][19][20][21] The frequency and time-course of HTR should be quantified after administration of both compounds.
-
Expected Outcome: If 4-AcO-DET is a prodrug for 4-HO-DET, the onset, peak, and duration of the HTR should correlate with the plasma and brain concentrations of 4-HO-DET, not 4-AcO-DET. The overall HTR profile should be similar between the 4-AcO-DET and 4-HO-DET treated groups.
dot
Caption: A streamlined workflow for the in vivo validation study.
Detailed Experimental Protocols
3.1. Protocol: In Vivo Dosing and Sample Collection
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Prepare solutions of 4-AcO-DET and 4-HO-DET in a suitable vehicle (e.g., sterile saline) on the day of the experiment. Calculate doses on an equimolar basis.
-
Dosing: Administer the prepared solutions via the chosen route (e.g., IP injection).
-
Blood Collection: At predetermined time points, collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of 4-AcO-DET.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until LC-MS/MS analysis.
-
Brain Tissue Collection (Terminal): At the final time point, euthanize the animals and perfuse with saline. Dissect the brain, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.
3.2. Protocol: LC-MS/MS Quantification
-
Sample Preparation: Perform a protein precipitation extraction of the plasma samples or a homogenization followed by extraction for brain tissue.[22][23]
-
Chromatographic Separation: Use a suitable C18 column to separate 4-AcO-DET and 4-HO-DET from endogenous matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.[22][23]
-
Quantification: Generate a standard curve using known concentrations of 4-AcO-DET and 4-HO-DET in the same biological matrix to accurately quantify the concentrations in the experimental samples.
Data Interpretation and Conclusion
The successful validation of the prodrug hypothesis rests on a clear and logical interpretation of the integrated PK and PD data.
dot
Caption: Logical flow for concluding the prodrug hypothesis is valid.
References
-
Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]
-
Glatt, H., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Frontiers in Psychiatry, 14, 1303365. [Link]
-
Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 277, 99-120. [Link]
-
Hasler, F., et al. (1997). Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man. Pharmaceutica Acta Helvetiae, 72(3), 175-184. [Link]
-
La-Beck, N. M., & Jean, G. W. (2016). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 12(5), 535-546. [Link]
-
Meyer, M. R., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 179-185. [Link]
-
Perdona, E., et al. (2022). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. ACS Chemical Neuroscience, 13(22), 3149-3162. [Link]
-
Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Sekisui XenoTech. [Link]
-
Wagmann, L., et al. (2024). Metabolism and cytotoxicity studies of the two hallucinogens 1cP-LSD and 4-AcO-DET in human liver and zebrafish larvae models using LC-HRMS/MS and a high-content screening assay. Journal of Pharmaceutical and Biomedical Analysis, 245, 116187. [Link]
-
Wikipedia. (n.d.). 4-AcO-DET. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 4-HO-DET. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). First-pass effect. In Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 2. 4-HO-DET - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 5. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin | Semantic Scholar [semanticscholar.org]
- 9. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents | bioRxiv [biorxiv.org]
- 14. Frontiers | Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound [frontiersin.org]
- 15. First pass effect - Wikipedia [en.wikipedia.org]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. news-medical.net [news-medical.net]
- 19. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 20. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of 5-HT2A Receptor Disrupts Rat Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Understanding 4-AcO-DET Cross-reactivity in Immunoassays
An In-depth Technical Examination for Researchers and Drug Development Professionals
In the evolving landscape of psychoactive substance research, the tryptamine derivative 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) presents a unique analytical challenge. As a structural analog of psilocin and a prodrug to 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), its potential for cross-reactivity in standard immunoassays is a critical consideration for researchers in toxicology, pharmacology, and drug development. This guide provides a comprehensive analysis of the factors governing this cross-reactivity, supported by experimental insights and methodologies.
The Principle of Immunoassay Cross-Reactivity
Immunoassays are foundational tools in drug screening, leveraging the specific binding between an antibody and its target antigen.[1] However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a substance other than its intended target, often due to structural similarities between the target and the cross-reacting compound.[1][2] This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS/MS).[3][4]
4-AcO-DET: Metabolism as a Precursor to Cross-Reactivity
4-AcO-DET, also known as ethacetin, is a synthetic psychedelic tryptamine.[5] Its primary pharmacological significance lies in its role as a prodrug. In the body, it is rapidly hydrolyzed by serum esterases into the pharmacologically active 4-HO-DET.[5] This metabolic conversion is the cornerstone of its potential for immunoassay cross-reactivity. The resulting metabolite, 4-HO-DET, shares a high degree of structural similarity with psilocin (4-HO-DMT), the active metabolite of psilocybin.[6]
Metabolic Pathway of 4-AcO-DET
Caption: Metabolic conversion of 4-AcO-DET to 4-HO-DET.
Given that many commercially available tryptamine immunoassays are designed to detect psilocin, the presence of the structurally analogous 4-HO-DET can lead to a positive result. The degree of this cross-reactivity is dependent on the specific antibodies used in the assay and their affinity for the 4-hydroxy-N,N-diethyltryptamine structure compared to the 4-hydroxy-N,N-dimethyltryptamine (psilocin) structure.
Comparative Cross-Reactivity of Tryptamines
The potential for cross-reactivity is not unique to 4-AcO-DET. A variety of tryptamine derivatives can elicit responses in immunoassays designed for other compounds. The following table summarizes known and potential cross-reactivities for several key tryptamines.
| Compound | Target Analyte of Immunoassay | Expected Cross-Reactivity | Rationale |
| 4-AcO-DET | Psilocin/Psilocybin | High (as 4-HO-DET) | Structural similarity of its metabolite, 4-HO-DET, to psilocin. |
| 4-AcO-DMT | Psilocin/Psilocybin | High (as Psilocin) | Rapidly metabolized to psilocin, the primary target of the assay.[7][8][9] |
| Psilocybin | Psilocin | High | Dephosphorylated to psilocin in vivo.[3] |
| Bufotenine | Psilocin | Variable | Isomeric to psilocin, differing in the position of the hydroxyl group.[10] Chromatographic separation is often necessary for differentiation.[3] |
| Serotonin | Psilocin | Low to Negligible | Endogenous tryptamine with some structural similarities, but generally low cross-reactivity in specific assays.[11][12] |
Experimental Protocol for Assessing 4-AcO-DET Cross-Reactivity
To empirically determine the cross-reactivity of 4-AcO-DET in a specific immunoassay, a controlled experimental approach is necessary. The following protocol outlines a standard procedure for evaluating cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA) format.
Objective: To quantify the cross-reactivity of 4-AcO-DET and its metabolite, 4-HO-DET, in a psilocin-specific ELISA.
Materials:
-
Psilocin-specific ELISA kit
-
4-AcO-DET standard
-
4-HO-DET standard
-
Drug-free urine or serum matrix
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Methodology:
-
Preparation of Standards:
-
Prepare a serial dilution of the psilocin standard in the provided assay buffer to create a standard curve (e.g., 0.1 to 100 ng/mL).
-
Prepare serial dilutions of 4-AcO-DET and 4-HO-DET in the drug-free matrix over a broad concentration range (e.g., 1 to 10,000 ng/mL).
-
-
Assay Procedure (following manufacturer's instructions):
-
Add standards, controls, and prepared 4-AcO-DET/4-HO-DET samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated psilocin tracer to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the psilocin standards.
-
Determine the concentration of each 4-AcO-DET and 4-HO-DET dilution that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Psilocin / IC50 of Test Compound) x 100
-
Competitive Immunoassay Principle
Sources
- 1. content.veeabb.com [content.veeabb.com]
- 2. ohsu.edu [ohsu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 6. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology and Analysis of Psychoactive Tryptamines [mdpi.com]
- 11. Development of a psilocin immunoassay for serum and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heinonline.org [heinonline.org]
A Comparative Analysis of the Duration of Action of 4-AcO-DET and 4-HO-DET: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological profiles of two structurally related tryptamines, 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) and 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), with a specific focus on their duration of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.
Introduction
4-AcO-DET and 4-HO-DET are synthetic tryptamines that are structurally analogous to the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2][3] Both compounds are known to elicit psychedelic effects, primarily through their agonist activity at the serotonin 2A (5-HT2A) receptor.[4] A key distinction between these two molecules lies in the substitution at the 4-position of the indole ring: 4-HO-DET possesses a hydroxyl group, while 4-AcO-DET has an acetoxy group. This seemingly minor structural difference has significant implications for the pharmacokinetics and, consequently, the duration of action of these compounds. 4-AcO-DET is widely considered to be a prodrug of 4-HO-DET, meaning it is metabolically converted to 4-HO-DET in the body.[2][4]
Pharmacological Profile: A Comparative Overview
The primary determinant of the psychoactive effects of both 4-AcO-DET and 4-HO-DET is their interaction with the 5-HT2A receptor. However, their distinct chemical structures lead to differences in their metabolic stability and how they are processed in the body, which directly impacts their onset and duration of effects.
Duration of Action
| Compound | Onset | Duration | After Effects |
| 4-AcO-DET | 20 - 60 minutes (oral) | 4 - 6 hours | 2 - 4 hours |
| 4-HO-DET | 15 - 45 minutes (oral) | 2 - 6 hours | 1 - 3 hours |
Data compiled from publicly available scientific literature and reputable psychonautical resources.[2][3]
The duration of action for 4-AcO-DET is generally reported to be slightly longer and more consistent than that of 4-HO-DET. This can be attributed to its nature as a prodrug. The metabolic conversion of 4-AcO-DET to 4-HO-DET provides a slower, more sustained release of the active compound, leading to a prolonged pharmacological effect.
The Prodrug Hypothesis: A Mechanistic Explanation
The difference in the duration of action between 4-AcO-DET and 4-HO-DET is best explained by the prodrug hypothesis. 4-AcO-DET is rapidly deacetylated by esterase enzymes in the blood and liver to form the pharmacologically active 4-HO-DET. This metabolic conversion is a crucial step in the bioactivation of 4-AcO-DET.
Caption: Metabolic conversion of 4-AcO-DET to 4-HO-DET.
This enzymatic conversion introduces a time-dependent element to the delivery of the active compound to its target receptors, effectively extending the therapeutic window compared to the direct administration of 4-HO-DET.
A recent 2024 study investigated the in vitro and in vivo metabolism of 4-AcO-DET.[5] The study identified several phase I and phase II metabolites, providing further evidence for the metabolic pathway of this compound. While the full text of this study was not publicly available to extract specific pharmacokinetic parameters like half-life, Cmax, and Tmax, its findings corroborate the established understanding of 4-AcO-DET as a prodrug.
In Vivo Potency: The Head-Twitch Response (HTR) Assay
The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds.[6][7][8] A study by Canal and colleagues (2020) provides a direct comparison of the HTR potencies of 4-AcO-DET and 4-HO-DET in mice.
| Compound | HTR ED50 (µmol/kg) | HTR ED50 (mg/kg) |
| 4-AcO-DET | 1.81 | 0.71 |
| 4-HO-DET | 1.56 | 0.42 |
Data from Canal et al., ACS Pharmacology & Translational Science, 2020.[9]
The ED50 values, which represent the dose required to produce 50% of the maximal response, are very similar for both compounds. This finding is significant because it supports the prodrug hypothesis. Despite 4-AcO-DET having a lower in vitro affinity for the 5-HT2A receptor due to the acetoxy group, its in vivo potency is comparable to that of 4-HO-DET. This suggests that the in vivo deacetylation of 4-AcO-DET is efficient and that the resulting 4-HO-DET is responsible for the observed pharmacological effect. The slightly higher ED50 for 4-AcO-DET could be attributed to incomplete or rate-limited conversion to 4-HO-DET.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Head-Twitch Response (HTR) Assay
This protocol outlines the procedure for assessing the in vivo potency of tryptamine derivatives by quantifying the head-twitch response in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Test compounds (4-AcO-DET, 4-HO-DET) dissolved in a suitable vehicle (e.g., saline)
-
Observation chambers (e.g., clear cylindrical enclosures)
-
Video recording equipment
-
Software for behavioral analysis (optional, but recommended for accuracy)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be used to generate a dose-response curve.
-
Observation: Immediately after injection, place the mouse in the observation chamber. Record the behavior for a predetermined period, typically 30-60 minutes.
-
Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head. For increased accuracy and to reduce observer bias, video recordings can be scored at a later time, potentially using automated analysis software.
-
Data Analysis: Plot the mean number of head twitches against the dose of the compound. Use non-linear regression to calculate the ED50 value for each compound.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
In Vitro Calcium Mobilization Assay
This assay is used to determine the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2A receptor, by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells (or another suitable cell line) stably expressing the human 5-HT2A receptor
-
Cell culture medium and supplements
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Test compounds and a reference agonist (e.g., serotonin)
-
A fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plates and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add a loading buffer containing the calcium-sensitive dye and probenecid. Incubate in the dark at 37°C for 60 minutes.
-
Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Then, using the instrument's injection system, add the test compounds to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
Conclusion
References
- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–578.
- Gampfer, T. M., Schütz, V., Schippers, P., Rasheed, S., Baumann, J., Wagmann, L., ... & Meyer, M. R. (2024). Metabolism and cytotoxicity studies of the two hallucinogens 1cP-LSD and 4-AcO-DET in human liver and zebrafish larvae models using LC-HRMS/MS and a high-content screening assay. Journal of Pharmaceutical and Biomedical Analysis, 245, 116187.
-
4-HO-DET. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
What Is 4-HO-DET? Exploring the Psilocybin-Inspired Synthetic Psychedelic. (2025, June 10). Psychedelic Spotlight. [Link]
- Klein, A. K., Chatha, M., Laskowski, L. J., Stanton, S. J., Calkins, M. M., & Halberstadt, A. L. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
-
Flockerzi, V. (n.d.). ORCID. Retrieved January 17, 2026, from [Link]
-
Screening. (n.d.). German Center for Infection Research. Retrieved January 17, 2026, from [Link]
-
4-AcO-DET. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
What Is 4-HO-DET? Exploring the Psilocybin-Inspired Synthetic Psychedelic. (2025, June 10). ACS Publications. [Link]
- Halberstadt, A. L., & Geyer, M. A. (2011). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 36(11), 2127–2137.
-
Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2012, August 1). Drug Testing and Analysis. [Link]
-
4-HO-DET. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Halberstadt, A. L. (2015). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Behavioural pharmacology, 26(1-2), 209–220.
-
Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: A comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2012, August 1). Drug Testing and Analysis. [Link]
Sources
- 1. FreiDok plus - Metabolism and cytotoxicity studies of the two hallucinogens 1cP-LSD and 4-AcO-DET in human liver and zebrafish larvae models using LC-HRMS/MS and a high-content screening assay [freidok.uni-freiburg.de]
- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 3. 4-HO-DET - Wikipedia [en.wikipedia.org]
- 4. What Is 4-HO-DET? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]
- 5. Metabolism and cytotoxicity studies of the two hallucinogens 1cP-LSD and 4-AcO-DET in human liver and zebrafish larvae models using LC-HRMS/MS and a high-content screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Acetoxy Tryptamines
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of psychedelic research, 4-acetoxy tryptamines represent a significant class of synthetic compounds with therapeutic potential. This guide provides an in-depth analysis of their structure-activity relationships (SAR), comparing key analogs and elucidating the molecular factors that govern their pharmacological effects. As prodrugs of the more extensively studied psilocin analogs (4-hydroxy tryptamines), understanding their conversion and activity is paramount for the development of novel therapeutics for conditions such as depression, PTSD, and addiction.[1]
The Prodrug Principle: Unmasking the Active Metabolite
4-Acetoxy tryptamines, such as the well-known psilacetin (4-AcO-DMT), are synthetic derivatives of psilocin (4-HO-DMT), the primary psychoactive component of psilocybin mushrooms.[2][3] The defining structural feature of this class is the acetoxy group at the 4-position of the indole ring, which replaces the hydroxyl group of psilocin or the phosphoryloxy group of psilocybin.[2][3] This chemical modification renders them more stable to oxidation under basic conditions compared to their 4-hydroxy counterparts.[2]
The central tenet of their pharmacology lies in their role as prodrugs.[1][4][5][6] Following administration, esterase enzymes in the body rapidly cleave the acetate ester, converting the 4-acetoxy tryptamine into its corresponding 4-hydroxy analog.[2] This bioactivation is crucial, as the 4-hydroxy metabolites are significantly more potent agonists at the serotonin 2A (5-HT2A) receptor, the primary target mediating the psychedelic effects of these compounds.[7][8] In vitro studies have demonstrated that 4-AcO-DMT is rapidly metabolized to psilocin in human plasma, with over 99.9% conversion occurring within five minutes.[2] This efficient conversion explains why, despite having lower in vitro potency, 4-acetoxy tryptamines exhibit comparable in vivo effects to their 4-hydroxy counterparts.[4][7]
Core Structure and Key Modifications
The pharmacological profile of 4-acetoxy tryptamines can be systematically modified by altering the N-alkyl substituents on the terminal amine. This section explores the impact of these modifications on receptor binding and functional activity.
Caption: Core chemical scaffold of 4-acetoxy tryptamines and common N-alkyl substitutions.
Comparative Pharmacology: A Data-Driven Analysis
The primary mechanism of action for the active metabolites of 4-acetoxy tryptamines is agonism at serotonin receptors, particularly the 5-HT2A subtype.[2][8] However, the affinity and efficacy at various receptors can be modulated by the nature of the N-alkyl substituents.
In Vitro Receptor Affinity and Functional Potency
Studies have systematically investigated the impact of N-alkyl chain length and branching on receptor engagement. Generally, 4-acetoxy tryptamines themselves exhibit significantly lower potency at the 5-HT2A receptor compared to their 4-hydroxy metabolites.[7][9] For instance, O-acetylation can reduce the in vitro 5-HT2A potency by approximately 10- to 40-fold.[7][9]
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |
| 4-HO-DMT (Psilocin) | ~1-10 | ~90-100 |
| 4-AcO-DMT (Psilacetin) | ~10-40 fold weaker than 4-HO-DMT | 79.2 |
| 4-HO-DIPT | ~1-10 | ~90-100 |
| 4-AcO-DIPT | ~10-40 fold weaker than 4-HO-DIPT | 74.6 |
| Data synthesized from multiple sources, exact values may vary between studies.[7] |
This table highlights the consistent observation that while the 4-acetoxy prodrugs are less potent in vitro, their active metabolites are highly potent 5-HT2A agonists. Interestingly, while most 4-hydroxy tryptamines act as full agonists at the 5-HT2A receptor, some of their acetylated precursors, like 4-AcO-DMT and 4-AcO-DIPT, behave as partial agonists in some assay systems.[7]
Furthermore, substitutions at the N-alkyl position can influence selectivity for other serotonin receptor subtypes. For example, tryptamines with bulkier N-alkyl groups have been shown to have lower potency at 5-HT2C receptors.[4] This modulation of the receptor interaction profile may contribute to the subtle differences in the reported subjective effects of these analogs.
In Vivo Behavioral Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[5][6] Despite their lower in vitro potency, 4-acetoxy tryptamines induce the HTR in mice, confirming their in vivo activity.[5][6]
Crucially, studies have shown that O-acetylation has little effect on the in vivo potency to induce the HTR.[4] This finding strongly supports the hypothesis that 4-acetoxy tryptamines are efficiently converted to their more active 4-hydroxy metabolites in vivo. The time course of the HTR is also largely unaffected by O-acetylation, with the maximal response for both 4-hydroxy and 4-acetoxy analogs typically occurring within the first 10 minutes after administration.[7] However, some variations in the duration of action have been observed, with compounds like 4-HO-DIPT and 4-AcO-DIPT producing longer-lasting effects compared to 4-HO-DPT and 4-AcO-DPT.[7]
Experimental Protocols for SAR Assessment
To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Assay: Calcium Mobilization to Assess 5-HT2A Receptor Activation
Rationale: The 5-HT2A receptor is a Gq-coupled G protein-coupled receptor (GPCR). Agonist binding activates the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators, providing a quantitative measure of receptor activation.
Caption: Workflow for the in vitro calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing the human 5-HT2A receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in a buffered saline solution. Incubate for 1 hour at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the 4-acetoxy tryptamine analogs and a reference agonist (e.g., serotonin) in the assay buffer.
-
Assay Execution: Place the cell plate into a fluorescence plate reader. After establishing a baseline fluorescence reading, add the test compounds to the wells.
-
Data Acquisition: Continuously monitor the fluorescence intensity in each well for a set period (e.g., 120 seconds) following compound addition.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Normalize the data to the response of the reference agonist and fit the concentration-response curves using a non-linear regression model to calculate the EC50 (potency) and Emax (efficacy) values.
In Vivo Assay: Head-Twitch Response (HTR) in Mice
Rationale: The HTR is a rapid, involuntary rotational movement of the head and is a characteristic behavioral response to 5-HT2A receptor agonists in rodents. The frequency of head twitches is dose-dependent and highly correlated with the hallucinogenic potency of a compound in humans. This assay provides a reliable in vivo measure of 5-HT2A receptor engagement and functional activity.
Caption: Workflow for the in vivo head-twitch response assay.
Detailed Protocol:
-
Animals: Use male C57BL/6J mice, as this strain exhibits a robust HTR. House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: On the day of the experiment, allow the mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Prepare solutions of the 4-acetoxy tryptamine analogs in a suitable vehicle (e.g., saline). Administer the compounds via intraperitoneal (i.p.) injection. Include a vehicle control group.
-
Observation Period: Immediately after injection, place each mouse into an individual transparent observation chamber.
-
Scoring: Record the number of head twitches for each mouse over a specified period (e.g., 30-60 minutes). Scoring can be done by a trained observer blind to the experimental conditions or using an automated video tracking system.
-
Data Analysis: Sum the total number of head twitches for each animal. Analyze the data to determine the dose-dependent effects of the compounds. Calculate the ED50 value (the dose that produces 50% of the maximal response) for each compound.
Conclusion and Future Directions
The structure-activity relationship of 4-acetoxy tryptamines is primarily dictated by their function as prodrugs for the more potent 4-hydroxy tryptamines. The key takeaways are:
-
Prodrug Strategy: The 4-acetoxy group serves as a stable protecting group that is efficiently cleaved in vivo to release the active 4-hydroxy metabolite.
-
In Vitro vs. In Vivo Potency: While having lower in vitro potency at the 5-HT2A receptor, 4-acetoxy tryptamines exhibit comparable in vivo behavioral effects to their 4-hydroxy counterparts, underscoring the efficiency of their metabolic conversion.
-
N-Alkyl Substituent Effects: The size and branching of the N-alkyl groups can modulate the pharmacological profile, influencing potency at and selectivity for different serotonin receptor subtypes. This provides an avenue for fine-tuning the therapeutic properties of these compounds.
Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic profiles of a wider range of 4-acetoxy tryptamine analogs. Investigating the potential for differential metabolism and tissue distribution could further elucidate the subtle differences in their effects. Moreover, exploring the functional selectivity (biased agonism) at the 5-HT2A receptor for different analogs may lead to the development of compounds with improved therapeutic indices and reduced side effects.
References
-
4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. [Link]
-
Recovered.org. (2025, May 14). Understanding the Risks and Benefits of 4-AcO-DMT. Retrieved January 17, 2026, from [Link]
-
Glatfelter, G. C., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. [Link]
-
Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24135-24144. [Link]
-
Chadeayne, A. R., et al. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 900–902. [Link]
-
Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. [Link]
-
Psilocin - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Palamar, J. J., & Johnson, M. W. (2021). Toxicology and Analysis of Psychoactive Tryptamines. Toxics, 9(11), 297. [Link]
-
Chadeayne, A. R., et al. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. ResearchGate. [Link]
-
ACS Laboratory. (2024, January 23). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. Retrieved January 17, 2026, from [Link]
-
Gatch, M. B., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 383(2), 159-169. [Link]
-
Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24135-24144. [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567-577. [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567-577. [Link]
Sources
- 1. recovered.org [recovered.org]
- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 3. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 4. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psilocin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl Acetate (4-AcO-DET)
An Introduction to Safe Operations: As researchers and drug development professionals, our pursuit of novel therapeutics and scientific understanding requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate, a hallucinogenic tryptamine commonly known as 4-AcO-DET.[1] This compound is a structural analog of DET and is believed to act as a prodrug for 4-HO-DET, being rapidly hydrolyzed by serum esterases.[2][3] Due to its potent psychoactive nature and potential for unknown adverse effects, including cardiotoxicity, a rigorous and well-understood safety protocol is not merely a recommendation—it is a necessity.[4]
This document moves beyond a simple checklist. It is designed to build your intrinsic understanding of the why behind each procedural step, creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Analysis and Risk Mitigation
Before any handling, a thorough risk assessment is paramount. While comprehensive safety data for many research chemicals is limited, we can extrapolate from its chemical class and available studies to establish a robust safety framework.[3][5]
Primary Hazards:
-
Psychoactive Effects: As a hallucinogen, accidental exposure through inhalation, ingestion, or dermal absorption can lead to significant and undesirable sensory and cognitive effects.[6][7]
-
Cardiotoxicity: Studies have indicated that 4-AcO-DET may have adverse effects on the cardiovascular system, specifically by increasing QT intervals and inhibiting hERG potassium channels.[4]
-
Unknown Toxicity: The full toxicological profile of 4-AcO-DET is not well-established.[4] Therefore, it must be treated as a potentially hazardous substance with unknown long-term effects.
Routes of Exposure: The most probable routes of occupational exposure are through skin contact, inhalation of aerosolized powder, and accidental ingestion from contaminated surfaces.[8] Each step of the handling protocol is designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your Final Barrier
PPE is the last line of defense after engineering and administrative controls have been implemented.[9] Its proper selection and use are critical. The following table outlines the minimum required PPE for various tasks involving 4-AcO-DET.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Single Pair, Nitrile | Disposable Gown or Lab Coat | Safety Glasses with Side Shields | Recommended (N95) if package integrity is suspect |
| Weighing & Aliquoting (Powder) | Double Pair, Nitrile[10][11] | Disposable, fluid-resistant Gown | Safety Goggles & Face Shield[11][12] | Mandatory: N95 or higher-rated respirator |
| Working with Solutions | Single Pair, Nitrile | Disposable Gown or Lab Coat | Safety Goggles | Not required if handled in a fume hood |
| Spill Cleanup | Double Pair, Nitrile | Disposable, fluid-resistant Gown | Safety Goggles & Face Shield | Mandatory: N95 or higher-rated respirator |
| Waste Disposal | Double Pair, Nitrile | Disposable Gown or Lab Coat | Safety Goggles | Recommended (N95) |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves offer good chemical resistance. Powder-free gloves are mandatory to prevent the powder from aerosolizing and carrying the active compound.[9][12] Double-gloving during high-risk activities like handling powder or waste provides an extra layer of protection against tears and contamination.[10]
-
Gowns: A disposable, polyethylene-coated polypropylene gown (or similar non-absorbent material) is superior to a standard cloth lab coat, which can absorb spills and hold the compound against your skin.[11]
-
Eye & Face Protection: When handling the powder form, which can easily become airborne, a combination of safety goggles and a full-face shield is necessary to protect against splashes and airborne particles.[9][12]
-
Respiratory Protection: The primary risk when handling 4-AcO-DET powder is inhalation. An N95 respirator is the minimum requirement to protect against airborne particulates. All handling of the solid form must be performed in a chemical fume hood or similar ventilated enclosure to further reduce inhalation risk.[5][9] Surgical masks offer little to no protection from chemical dust and should not be used.[9]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
Handling and Experimental Workflow
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clear. Don all required PPE for the task at hand.
-
Weighing:
-
Perform all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh boats or paper to prevent the powder from "jumping."
-
Carefully close the primary container immediately after removing the desired amount.
-
-
Solubilization:
-
Add solvent to the vessel containing the weighed powder within the fume hood.
-
Ensure the vessel is capped before vortexing or sonicating to prevent aerosol generation.
-
-
Post-Handling:
-
Wipe down all surfaces, including the balance, with an appropriate decontaminating solution (e.g., 70% ethanol) after use.
-
Carefully doff PPE, removing gloves last, to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[13]
-
Emergency and Spill Management
In the event of an accidental release, a swift and correct response is crucial.
-
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[5][14]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5][14]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][14]
-
-
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE (double gloves, gown, goggles, face shield, N95 respirator), contain the spill.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully sweep the material into a designated hazardous waste container.
-
For liquid spills, cover with an inert, absorbent material.
-
Decontaminate the spill area thoroughly. Collect all cleanup materials into a sealed, clearly labeled hazardous waste bag or container.[14]
-
Waste Disposal Plan
Proper disposal is essential for environmental and personnel safety.[15]
-
Segregation: All items that come into direct contact with 4-AcO-DET (e.g., gloves, weigh boats, pipette tips, paper towels) are considered hazardous waste. They must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Deactivation (if required): For bulk quantities or contaminated solutions, consult your institution's Environmental Health and Safety (EHS) office for specific chemical deactivation protocols before disposal.
-
Final Disposal: All hazardous waste must be disposed of through your institution's official EHS program. Never dispose of this compound or its contaminated materials in standard trash or down the drain.
Visual Workflow Guide
The following diagram illustrates the complete handling lifecycle for 4-AcO-DET, emphasizing the integration of safety protocols at each stage.
Caption: Workflow for handling 4-AcO-DET from receipt to disposal.
References
-
KnowDrugs. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
chemeurope.com. (n.d.). 4-Acetoxy-DET. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
PubChem. (n.d.). (3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate. Retrieved from [Link]
-
POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Toward the Heart. (n.d.). 4-AcO-DET. Retrieved from [Link]
-
Stanford Chemicals. (n.d.). 3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Chae, H. J., et al. (2020). Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]. Toxicology Letters, 320, 123-130. Retrieved from [Link]
-
Tearle, P. (2003). Decontamination by fumigation. Communicable Disease and Public Health, 6(2), 166-168. Retrieved from [Link]
Sources
- 1. 4-Acetoxy-DET [chemeurope.com]
- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. knowdrugs.app [knowdrugs.app]
- 7. norwestchc.org [norwestchc.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. pppmag.com [pppmag.com]
- 10. pogo.ca [pogo.ca]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
